molecular formula C5H12O5 B082165 D-Apiitol CAS No. 10592-17-3

D-Apiitol

Cat. No.: B082165
CAS No.: 10592-17-3
M. Wt: 152.15 g/mol
InChI Key: SDXWEZQDLHNYFR-BYPYZUCNSA-N
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Description

D-Apiitol is a sugar alcohol that serves as a fundamental building block in scientific research, particularly in the synthesis of complex natural products. Its primary research value is as a direct precursor to D-apiose, a branched-chain sugar found in plant cell wall polysaccharides like pectin . The most significant application of this compound is in the total synthesis of 1,3,4,5-tetragalloylapiitol, a compound isolated from Hylodendron gabunensis that has demonstrated promising anti-HIV activity by inhibiting HIV ribonuclease H (RNase H) . The synthetic this compound scaffold enables studies into the structure-activity relationships of these bioactive compounds . Research-grade this compound is supplied with detailed analytical characterization to ensure identity and purity for your experimental workflows. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic use, or for consumption in any form.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-4(9)5(10,2-7)3-8/h4,6-10H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXWEZQDLHNYFR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(CO)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147421
Record name 3-(Hydroxymethyl)erythritol
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10592-17-3
Record name (3S)-2-(Hydroxymethyl)-1,2,3,4-butanetetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10592-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Hydroxymethyl)erythritol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010592173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hydroxymethyl)erythritol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20147421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APIITOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHF6HM7MWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Natural sources of D-Apiitol in plants

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Natural Sources, Analysis, and Therapeutic Potential of D-Apiitol in Plants

Introduction

D-Apiose, a unique plant-specific branched-chain monosaccharide, is a fundamental component of the complex pectin polysaccharides that comprise the primary cell walls of vascular plants. Its corresponding sugar alcohol, this compound, is formed through the reduction of D-Apiose. The name itself is derived from Apium (celery), highlighting a key botanical source. The structural significance of D-Apiose is paramount; it is an essential constituent of the rhamnogalacturonan II (RG-II) pectic domain, where it plays an indispensable role in forming borate diester cross-links.[1][2] These cross-links are critical for the tensile strength and integrity of the cell wall, influencing plant growth and development.

While the structural importance of D-Apiose is well-established, the independent biological activity of its reduced form, this compound, remains largely unexplored. This presents a compelling opportunity for researchers, particularly in the field of drug discovery and development. The study of structurally similar plant-derived polyols has revealed significant pharmacological activities, suggesting that this compound may be an overlooked molecule with therapeutic potential.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the known botanical sources of this compound, its biosynthetic pathway, and robust methodologies for its extraction and quantification from plant matrices. Furthermore, by drawing parallels with structurally related compounds, it illuminates the potential pharmacological value of this compound, aiming to catalyze further investigation into this intriguing natural product.

Natural Occurrence and Principal Plant Sources

D-Apiose, and by extension this compound, is widely distributed throughout the plant kingdom, characteristically found in vascular plants, including ferns, gymnosperms, and angiosperms.[3] While it is a component of most plant cell walls, certain plant families are known to contain more significant quantities.

The most prominent sources belong to the Apiaceae family, which includes common herbs and vegetables.[4]

  • Parsley (Petroselinum crispum): Both the leaves and seeds are recognized as primary sources. The historical study of apiose and its derivatives frequently utilizes parsley.[1][5]

  • Celery (Apium graveolens): The seeds and leaves contain notable amounts of related compounds, and the genus gives apiose its name.[6]

  • Duckweed (Lemna minor): This small aquatic plant has been a model organism for elucidating the biosynthetic pathway of D-Apiose due to its efficient incorporation of precursors into its cell walls.[5]

While direct quantitative measurements for this compound across a wide range of plants are not extensively documented in current literature, analysis of related phytochemicals in the Apiaceae family underscores their rich and complex chemistry. The table below presents the composition of major volatile compounds found in celery and parsley extracts, which often include the phenylpropene "apiole," a distinct but historically associated compound. It is crucial to note that these values do not represent this compound concentration but are provided to give context to the chemical profile of its primary plant sources.

Plant SourcePlant PartMajor Compound(s) IdentifiedReported Concentration (%)Reference
Petroselinum crispum (Parsley)Fruit (Seed)Apiole>85%[7]
Petroselinum crispum (Parsley)RootApiole, Myristicin34.5%, 28.8%[8]
Apium graveolens (Celery)Fruit (Seed)Sedanolide, Limonene>70%, ~4-7%[9]

Note: The compound "apiole" (a phenylpropene) is chemically distinct from "D-Apiose" (a sugar) and "this compound" (a sugar alcohol). The data is illustrative of the chemical richness of these plants.

Biosynthesis of this compound in Planta

The formation of this compound is contingent on the biosynthesis of its precursor, D-Apiose. The pathway is a remarkably elegant enzymatic process that converts a common sugar nucleotide into the unique branched-chain structure of apiose.

The established biosynthetic route begins with UDP-D-glucuronic acid . This precursor is acted upon by the NAD-dependent enzyme UDP-D-apiose/UDP-D-xylose synthase (AXS) .[1][2] This enzyme catalyzes a complex reaction involving decarboxylation and a subsequent rearrangement of the carbon skeleton, leading to a furanose ring contraction and the formation of the characteristic hydroxymethyl branch at the C3 position.[1][2]

Interestingly, the AXS enzyme is bifunctional, producing both UDP-D-apiose and its non-branched isomer, UDP-D-xylose.[1][2] Once UDP-D-apiose is formed, glycosyltransferases incorporate the apiosyl residue into pectin chains. The free D-Apiose can then be reduced by reductase enzymes within the cell to form this compound, although this final step is less characterized than the formation of the sugar itself.

Biosynthesis UDP_GlcA UDP-D-Glucuronic Acid AXS UDP-D-Apiose/UDP-D-Xylose Synthase (AXS) UDP_GlcA->AXS NADH NADH AXS->NADH CO2 CO₂ AXS->CO2 UDP_Api UDP-D-Apiose AXS->UDP_Api Decarboxylation & Rearrangement UDP_Xyl UDP-D-Xylose AXS->UDP_Xyl NAD NAD+ NAD->AXS Pectin Incorporation into Pectin (RG-II) UDP_Api->Pectin Reduction Reduction UDP_Api->Reduction Hydrolysis & Apiitol This compound Reduction->Apiitol

Caption: Biosynthetic pathway of D-Apiose and this compound.

Methodologies for Extraction, Isolation, and Quantification

A robust and validated analytical workflow is essential for the accurate study of this compound from complex plant matrices. As a polar polyol, this compound requires specific considerations for its extraction and analysis, particularly for gas chromatography-based methods.

Sample Preparation

The initial preparation of the plant material is critical for efficient extraction.

  • Harvesting and Cleaning: Harvest the desired plant part (e.g., leaves, seeds). Wash thoroughly with deionized water to remove surface contaminants and blot dry.

  • Grinding: Immediately freeze the material in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder. This prevents enzymatic degradation and maximizes the surface area for extraction.

  • Lyophilization: For quantitative analysis, freeze-dry (lyophilize) the powdered sample to a constant weight. This removes water without thermal degradation and allows for results to be standardized to dry weight. Store the lyophilized powder at -80°C in an airtight, desiccated container.

Extraction

The goal is to efficiently extract the polar this compound while minimizing co-extraction of interfering nonpolar compounds.

  • Solvent Extraction: Maceration or sonication with a polar solvent is effective. A common choice is an 80:20 methanol:water (v/v) solution. The small amount of water ensures the extraction of highly polar polyols, while the methanol efficiently penetrates the tissue and precipitates many proteins.

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[10]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures, which significantly improves extraction efficiency and speed for compounds like inositols.

After extraction, the mixture should be centrifuged (e.g., 10,000 x g for 15 minutes) and the supernatant filtered (e.g., through a 0.45 µm filter) to remove particulate matter.[11]

A Validated Protocol for Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for quantifying small molecules. However, because this compound is a non-volatile polyol, a critical derivatization step is required to make it amenable to GC analysis.

Step 1: Crude Extraction

  • Weigh approximately 100 mg of lyophilized plant powder into a centrifuge tube.

  • Add 5 mL of 80% methanol.

  • Add a known amount of an internal standard (e.g., sorbitol or adonitol) for accurate quantification.

  • Vortex vigorously and incubate in an ultrasonic bath for 30 minutes at 40°C.

  • Centrifuge at 10,000 x g for 15 minutes. Collect the supernatant.

  • Repeat the extraction on the pellet and combine the supernatants.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

Step 2: Derivatization (Silylation) This step replaces the polar hydroxyl (-OH) groups with nonpolar trimethylsilyl (TMS) groups, rendering the molecule volatile.

  • To the dried extract, add 100 µL of pyridine to ensure a dry, basic environment.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete reaction.

  • Cool to room temperature before injection into the GC-MS.

Step 3: GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Column: Use a non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, HP-5ms).[12]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 20°C/min, hold for 5 minutes.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-600. The TMS-derivatized Apiitol will produce a characteristic fragmentation pattern for identification and quantification.

Step 4: Quantification

  • Identification: Identify the this compound-TMS peak based on its retention time and mass spectrum compared to an authentic standard.

  • Calibration: Prepare a calibration curve by derivatizing known concentrations of this compound standard with the same internal standard concentration.

  • Calculation: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: Workflow for this compound extraction and GC-MS analysis.

Pharmacological Potential: Insights from a Structural Analogue

While direct pharmacological studies on this compound are scarce, significant insights can be gained from examining its close structural analogue, D-Pinitol . D-Pinitol (3-O-methyl-D-chiro-inositol) is another naturally occurring plant cyclitol (a type of polyol) that has been the subject of extensive pharmacological research. Its well-documented biological activities provide a strong rationale for investigating this compound as a potential therapeutic agent.

A comprehensive 2022 review highlighted the multifaceted pharmacological effects of D-Pinitol, which include potent anti-diabetic, anti-inflammatory, antioxidant, and hepatoprotective activities.[13]

Anti-Diabetic Activity

D-Pinitol has demonstrated significant anti-diabetic effects, primarily through its insulin-mimetic properties. Research shows it can improve glucose tolerance and stimulate glucose uptake in cells.[14] This action is crucial for managing hyperglycemia, a hallmark of diabetes mellitus. The mechanisms involve enhancing insulin signaling pathways, which facilitates the transport of glucose from the bloodstream into tissues. Given that managing postprandial hyperglycemia is a key therapeutic strategy, and other plant extracts are evaluated for their ability to inhibit enzymes like α-glucosidase, this compound warrants investigation for similar effects.[15][16]

Anti-Inflammatory Effects

Chronic inflammation is an underlying factor in a host of pathologies, including arthritis, metabolic syndrome, and neurodegenerative diseases.[10][17] D-Pinitol has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways.[13] It can suppress the production of pro-inflammatory mediators and down-regulate signaling cascades like NF-κB, which is a central regulator of the inflammatory response.[4][13] This activity is a highly sought-after characteristic in drug development. The potential for this compound to exhibit similar anti-inflammatory properties makes it a compelling candidate for further study.

The proven bioactivities of D-Pinitol strongly suggest that this compound, as a fellow plant-derived polyol, may possess a similar, yet-undiscovered, pharmacological profile. This structural analogy provides a solid, scientifically-grounded hypothesis for drug development professionals to pursue the isolation and biological screening of this compound.

Conclusion

This compound is a naturally occurring sugar alcohol derived from the structurally vital, plant-specific sugar D-Apiose. While its primary known role is linked to the structural integrity of the plant cell wall, its potential as a bioactive molecule is only beginning to be appreciated. The principal botanical sources, members of the Apiaceae family like parsley and celery, are readily available, providing a consistent supply for research and development.

This guide has detailed a clear and robust framework for the scientific investigation of this compound. The biosynthetic pathway is well-understood, originating from UDP-D-glucuronic acid via the enzyme AXS. Furthermore, established analytical chemistry protocols, particularly derivatization followed by GC-MS analysis, provide a reliable method for the extraction, identification, and quantification of this compound from complex plant matrices.

The most compelling case for future research lies in its therapeutic potential. The significant anti-diabetic and anti-inflammatory activities of the structurally analogous compound D-Pinitol provide a strong rationale for exploring this compound for similar pharmacological effects. For researchers and drug development professionals, this compound represents an untapped natural resource with the potential to yield novel therapeutic leads. Future work should focus on systematic screening of various plant sources to quantify this compound content and comprehensive biological assays to elucidate its specific mechanisms of action.

References

  • Antidiabetic activity, glucose uptake stimulation and α-glucosidase inhibitory effect of Chrysophyllum cainito L. stem bark extract. (2018). National Institutes of Health. [Link]

  • Pharmacological effects of D-Pinitol - A comprehensive review. (2022). PubMed. [Link]

  • Anti-inflammatory Effect of Predimenol, A Bioactive Extract from Phaleria macrocarpa, through the Suppression of NF-κB and COX-2. (2022). PubMed. [Link]

  • Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity. (2020). National Institutes of Health. [Link]

  • The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. (2003). ResearchGate. [Link]

  • Apiose: one of nature's witty games. (2016). Glycobiology - Oxford Academic. [Link]

  • The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. (2003). PubMed. [Link]

  • Phytolith extraction and counting procedure for modern plant material rich in silica skeletons v1. (2022). ResearchGate. [Link]

  • In Vitro Evaluation of the Anti-Diabetic Potential of Aqueous Acetone Helichrysum petiolare Extract (AAHPE) with Molecular Docking Relevance in Diabetes Mellitus. (2022). MDPI. [Link]

  • Composition of the essential oil of dill, celery, and parsley from Estonia. (2021). Estonian Journal of Earth Sciences. [Link]

  • Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. (2013). PubMed. [Link]

  • The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation. (2022). MDPI. [Link]

  • Improvement in Pharmacological Activity of Mahkota Dewa (Phaleria macrocarpa (Schef. Boerl)) Seed Extracts in Nanoemulsion Dosage Form: In vitro and In vivo Studies. (2020). ResearchGate. [Link]

  • Supercritical Fluid Extraction of Celery and Parsley Fruit-Chemical Composition and Antibacterial Activity. (2020). ResearchGate. [Link]

  • Potential Antidiabetic Activity of Extracts and Isolated Compound from Adenosma bracteosum (Bonati). (2020). National Institutes of Health. [Link]

  • The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea. (2007). Digital Showcase @ University of Lynchburg. [Link]

  • Inositol Metabolism in Plants. IV. Biosynthesis of Apiose in Lemna and Petroselinum. (1967). PubMed. [Link]

  • Phytolith extraction and counting procedure for modern plant material rich in silica skeletons. (2022). protocols.io. [Link]

  • Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. (2017). National Institutes of Health. [Link]

  • Natural Sources, Pharmacological Properties, and Health Benefits of Daucosterol: Versatility of Actions. (2023). MDPI. [Link]

  • Apiole. (n.d.). Wikipedia. [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. (2020). National Institutes of Health. [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). MDPI. [Link]

  • Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. (2024). MDPI. [Link]

  • In-vitro anti-diabetic activity and in-silico studies of binding energies of palmatine with alpha-amylase, alpha-glucosidase and DPP-IV enzymes. (2020). Pharmacia. [Link]

  • Extraction of API from sample matrix? (2023). ResearchGate. [Link]

  • Evaluation of anti-inflammatory and antinociceptive effects of D-002 (beeswax alcohols). (2011). PubMed. [Link]

  • A review of the botany, metabolites, pharmacology, toxicity, industrial applications, and processing of Polygalae Radix: the “key medicine for nourishing life”. (2022). PubMed Central. [Link]

  • Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. (2014). National Institutes of Health. [Link]

  • Potential Antidiabetic Activity of Extracts and Isolated Compound from Adenosma bracteosum (Bonati). (2020). ResearchGate. [Link]

  • Essential oil Percentage of Celery and Parsley and Their Components as Affected by Method Extraction. (2019). Auctores Publishing. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland School of Pharmacy. [Link]

  • A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts. (2022). National Institutes of Health. [Link]

  • Isolation, Separation, and Preconcentration of Biologically Active Compounds from Plant Matrices by Extraction Techniques. (2019). ResearchGate. [Link]

  • Pharmacologic activities of phytosteroids in inflammatory diseases: Mechanism of action and therapeutic potentials. (2021). PubMed. [Link]

Sources

Technical Guide: Discovery, Isolation, and Characterization of D-Apiitol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Apiitol (1-deoxy-D-threo-3-hydroxymethyl-pentitol) is a rare, branched-chain sugar alcohol (polyol) primarily associated with the seagrass genus Posidonia. Unlike common linear polyols (e.g., sorbitol, mannitol), this compound possesses a unique tertiary carbon structure derived from its precursor, D-Apiose.

This guide provides a definitive technical workflow for the isolation of this compound from natural sources, its biosynthetic logic, and the structural elucidation parameters required for validation. The protocols herein are synthesized from foundational carbohydrate chemistry (Bell, Patrick, Watson) and modernized for contemporary laboratory standards.

Part 1: Chemical Identity & Significance

This compound is the reduction product of D-Apiose. Its structural uniqueness lies in the hydroxymethyl branch at the C-3 position, creating a tertiary alcohol center that presents specific challenges and opportunities in stereoselective synthesis and chelation chemistry.

PropertySpecification
IUPAC Name (3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol
Common Name This compound
Formula C₅H₁₂O₅
MW 152.15 g/mol
Physical State Viscous syrup (hygroscopic); crystallizes with difficulty
Solubility Highly soluble in water; sparingly soluble in ethanol
Precursor D-Apiose (via D-Apiose Reductase)

Part 2: Biosynthetic Origin & Pathway

The accumulation of this compound is a chemotaxonomic marker for Posidonia oceanica and Posidonia australis. In these marine angiosperms, this compound serves as a major soluble carbohydrate, potentially functioning as an osmoprotectant or a carbon reserve.

The biosynthesis diverges from the standard pentose phosphate pathway. The pivotal step is the ring contraction of UDP-D-glucuronic acid to form the branched UDP-D-apiose, followed by hydrolysis and enzymatic reduction.

Biosynthetic Signaling Pathway (DOT Visualization)

Biosynthesis UDP_GlcUA UDP-D-Glucuronic Acid Enz1 UDP-Apiose/UDP-Xylose Synthase (Decarboxylation & Ring Contraction) UDP_GlcUA->Enz1 UDP_Api UDP-D-Apiose Enz2 Phosphatase/Hydrolase UDP_Api->Enz2 D_Apiose D-Apiose Enz3 D-Apiose Reductase (NADPH dependent) D_Apiose->Enz3 D_Apiitol This compound Enz1->UDP_Api Enz2->D_Apiose Enz3->D_Apiitol Reduction

Figure 1: Enzymatic pathway from UDP-Glucuronic acid to this compound in Posidonia species.

Part 3: Isolation Protocol

Objective: Isolate high-purity this compound from Posidonia oceanica leaves. Safety Note: Standard PPE required.[1] Ethanol is flammable.

Phase A: Extraction (The "Bell" Modification)

Rationale: Ethanol is used to precipitate high-molecular-weight polysaccharides (pectins) and proteins while keeping the small molecular weight polyols in solution.

  • Harvesting: Collect fresh Posidonia leaves. Wash with distilled water to remove sea salt and epiphytes.

  • Maceration: Mince 500g of wet leaf tissue.

  • Solvent Addition: Suspend tissue in 2L of boiling 80% Ethanol (v/v).

  • Reflux: Heat under reflux for 2 hours to ensure complete extraction of soluble sugars.

  • Filtration: Filter the hot mixture through a Buchner funnel (Whatman No. 1). Retain the filtrate.

  • Re-extraction: Re-suspend the residue in 1L of 80% Ethanol and reflux for another hour. Combine filtrates.

Phase B: Purification (Ion Exchange & Fractionation)

Rationale: Plant extracts contain inorganic salts and charged amino acids that interfere with crystallization/characterization. Mixed-bed ion exchange removes these impurities.

  • Depigmentation: Treat the ethanolic extract with activated charcoal (10g) for 30 minutes at 50°C. Filter through Celite to remove charcoal.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap, <45°C) to a syrup volume of ~100mL.

  • Deionization:

    • Pass the aqueous syrup through a cation exchange column (e.g., Amberlite IR-120, H+ form).

    • Pass the eluate through an anion exchange column (e.g., Amberlite IRA-400, OH- or Carbonate form).

    • Validation: Check conductivity of eluate; it should be near zero.

  • Carbon Column Chromatography:

    • Load the neutral syrup onto a Charcoal-Celite (1:1) column.[2][3][4][5]

    • Elution Gradient:

      • Water (Elutes monosaccharides/polyols like this compound).

      • 5-10% Ethanol (Elutes disaccharides).

    • Fraction Collection: Collect 15mL fractions.

Phase C: Isolation Workflow (DOT Visualization)

Isolation Plant Posidonia Leaves (Fresh/Washed) Extract Ethanol Extraction (80% EtOH, Reflux) Plant->Extract Filter Filtration & Charcoal Treatment Extract->Filter IonEx Ion Exchange Chromatography (Cation H+ -> Anion OH-) Filter->IonEx Remove Pigments/Salts Conc Concentration to Syrup IonEx->Conc Chrom Carbon-Celite Column Conc->Chrom Fractionation Product Pure this compound (Syrup/Solid) Chrom->Product Elution with H2O

Figure 2: Step-by-step isolation workflow for this compound from seagrass biomass.

Part 4: Structural Elucidation & Validation

Since this compound is often isolated as a syrup, definitive identification requires derivatization or advanced spectroscopy.

Derivatization (Self-Validating Step)

To confirm the identity without relying solely on the syrup's rotation, convert the polyol to its crystalline acetonide derivative.

  • Reaction: React this compound with acetone in the presence of conc. H₂SO₄ (catalytic) or ZnCl₂.

  • Product: Di-O-isopropylidene-D-apiitol.

  • Melting Point Validation: The derivative should form needles with a melting point of approximately 81–83°C (consistent with D-apiose derivatives cited in Bell/Watson). Note: Free this compound is difficult to crystallize.

Nuclear Magnetic Resonance (NMR)

The symmetry (or lack thereof) in this compound provides a distinct fingerprint.

Predicted ¹³C NMR Shifts (D₂O):

Carbon PositionApprox.[6] Shift (ppm)TypeNotes
C-161.0 - 63.0CH₂OHPrimary alcohol
C-270.0 - 72.0CHOHSecondary alcohol
C-376.0 - 78.0CqQuaternary carbon (Branch point)
C-3' (Branch)60.0 - 62.0CH₂OHHydroxymethyl branch
C-461.0 - 63.0CH₂OHPrimary alcohol

Interpretation: The presence of a quaternary carbon signal (C-3) around 76-78 ppm that does not show DEPT-135 positive phasing is the diagnostic signature of the branched apiitol skeleton, distinguishing it from linear pentitols like xylitol.

Periodate Oxidation
  • Mechanism: Periodate cleaves vicinal diols.

  • Stoichiometry: this compound consumes periodate and liberates formaldehyde (from primary alcohol termini).

  • Result: Quantifiable release of formaldehyde confirms the number of terminal -CH₂OH groups.

References

  • Bell, D. J., & Petrie, J. M. (1954). The occurrence of D-apiose in Posidonia australis. Biochemical Journal.

  • Watson, R. R., & Orenstein, N. S. (1975). Chemistry and Biochemistry of Apiose.

  • Roberts, R. M., Shah, R. H., & Loewus, F. (1967). Biosynthesis of Apiose in Lemna and Petroselinum. Plant Physiology.

  • PubChem Compound Summary. (n.d.). This compound.

  • Patrick, V. J. (1956). The occurrence of apiose in Hevea brasiliensis. Nature .[2][3][5]

Sources

Targeting the Branched-Chain Polyol: D-Apiitol in Plant Metabolism and Bioengineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Niche of D-Apiitol

While the branched-chain monosaccharide D-apiose is widely recognized for its critical structural role in rhamnogalacturonan II (RG-II) pectin cross-linking, its reduced sugar alcohol form, This compound , occupies a distinct and under-researched metabolic niche.

Unlike ubiquitous polyols (e.g., mannitol, sorbitol), this compound is rare, accumulating significantly in specific lineages such as Apios americana (American groundnut). Its biological significance lies in its unique branched carbon skeleton (


 derived), which offers plants a specialized mechanism for carbon sequestration and potentially osmotic stress tolerance that evades standard glycolytic consumption.

This guide provides a technical deep-dive into the biochemistry, extraction, and quantification of this compound, distinguishing it from its aldose precursor to aid in metabolic engineering and phytochemical analysis.

Biosynthetic Pathway & Enzymology[1][2][3]

The synthesis of this compound is a terminal reduction step branching off the nucleotide sugar metabolism pathway. It fundamentally relies on the availability of UDP-D-apiose .

The Pathway Mechanism[4]
  • Precursor Activation: UDP-D-glucuronic acid is decarboxylated and rearranged by UDP-apiose/UDP-xylose synthase (UAS) .[1][2][3] This is the committed step for branched-chain sugar formation.

  • Hydrolysis: UDP-D-apiose is hydrolyzed to free D-apiose (a step often coupled with cell wall biosynthesis or secondary metabolite glycosylation).

  • Reductive Conversion: Free D-apiose is reduced to this compound by D-apiose reductase (also characterized as this compound dehydrogenase in the reverse reaction).

Enzyme Characteristics: D-Apiose Reductase
  • Cofactor Specificity: NAD(H) or NADP(H) dependent.

  • Equilibrium: The reaction is reversible. In Apios americana, the accumulation of apiitol suggests a strong drive toward reduction in tuberous tissues, likely acting as a carbon sink.

  • Stereochemistry: The enzyme acts on the aldehyde group at C1 of the open-chain form of D-apiose, converting it to a primary alcohol.

Pathway Visualization (DOT)

ApiitolBiosynthesis UDP_GlcA UDP-D-Glucuronic Acid UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api UDP-Apiose/UDP-Xylose Synthase (UAS) D_Apiose D-Apiose (Aldose Form) UDP_Api->D_Apiose Glycosyl Hydrolysis D_Apiitol This compound (Polyol Form) D_Apiose->D_Apiitol D-Apiose Reductase (NADH -> NAD+) CellWall RG-II Pectin (Structural Sink) D_Apiose->CellWall Transferases (Borate Cross-linking) D_Apiitol->D_Apiose This compound Dehydrogenase

Caption: The metabolic bifurcation of D-apiose. While the majority of apiose is funneled into cell wall biosynthesis (RG-II), a specific reductive pathway converts it to this compound, serving as a soluble metabolite.

Physiological Significance

Carbon Storage & Osmoprotection

In Apios americana, this compound accumulates in tubers. Unlike starch, which is osmotically inactive, this compound is a soluble polyol.

  • Osmotic Adjustment: Similar to mannitol in celery (Apium graveolens), apiitol likely contributes to turgor maintenance under drought or salinity stress without interfering with cellular metabolism (compatible solute).

  • Metabolic Bypass: The branched chain renders apiitol resistant to standard glycolytic enzymes (e.g., hexokinase), allowing the plant to store carbon in a form that pathogens or competitors may not easily metabolize.

Comparative Properties[4]
PropertyD-ApioseThis compoundBiological Role
Chemical Class Branched AldopentoseBranched Sugar Alcohol
Solubility HighHighTransport/Storage
Reactivity High (Reducing Sugar)Low (Non-reducing)Stability
Primary Sink Cell Wall (RG-II), Secondary Metabolites (Apiin)Cytosol / VacuoleStructural vs. Osmotic
Key Detection Acid Hydrolysis required for releaseFree soluble formAnalysis Strategy

Experimental Protocol: Extraction & Quantification

Objective: Isolate and quantify endogenous this compound from plant tissue without confounding interference from D-apiose.

Critical Note: Standard sugar analysis often involves reducing sugars with Sodium Borohydride (


) to prevent peak multiplicity in GC. Do NOT use NaBH4  if you intend to distinguish endogenous Apiitol from Apiose, as this will convert all Apiose to Apiitol artificially.
Reagents Required[4]
  • Extraction Solvent: 80% Ethanol (v/v).

  • Internal Standard: Ribitol or Xylitol (100 µg/mL).

  • Derivatization Agents: Methoxyamine hydrochloride (in pyridine); MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Step-by-Step Workflow
  • Tissue Disruption:

    • Flash freeze 100mg of fresh plant tissue (e.g., Apios tuber or Lemna fronds) in liquid nitrogen.

    • Grind to a fine powder using a bead beater.

  • Metabolite Extraction:

    • Add 1.0 mL of 80% Ethanol (pre-chilled to -20°C) to the powder.

    • Vortex for 30 seconds; incubate at 70°C for 15 minutes (to inactivate enzymes like APIDH).

    • Centrifuge at 12,000 x g for 10 minutes. Collect supernatant.

    • Optional: Re-extract pellet with 50% ethanol to maximize yield.

  • Sample Preparation:

    • Add 50 µL of Internal Standard to 200 µL of supernatant.

    • Evaporate to complete dryness using a vacuum concentrator (SpeedVac).

  • Derivatization (Two-Step):

    • Oximation: Add 40 µL Methoxyamine HCl in pyridine (20 mg/mL). Incubate at 30°C for 90 min. (Protects ketone/aldehyde groups of sugars, preventing ring closure).

    • Silylation: Add 60 µL MSTFA. Incubate at 37°C for 30 min. (Volatilizes hydroxyl groups).

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Inlet: 250°C, Splitless.

    • Oven Program: 70°C (2 min) -> 10°C/min -> 300°C (5 min).

    • Identification: this compound will elute as a single peak (due to symmetry/lack of anomers). D-Apiose will elute as two peaks (syn/anti oximes) if present.

Analytical Logic Diagram (DOT)

AnalyticalWorkflow Sample Plant Tissue (Flash Frozen) Extract Ethanol Extraction (Enzyme Inactivation) Sample->Extract 80% EtOH, 70°C Dry Vacuum Dryness Extract->Dry Supernatant Deriv Derivatization (TMS + Methoxyamine) Dry->Deriv + MSTFA GCMS GC-MS Analysis Deriv->GCMS Injection Data Differentiation: Apiitol (1 Peak) Apiose (2 Peaks) GCMS->Data Retention Time & Mass Spec

Caption: Workflow for distinguishing this compound from D-Apiose. The absence of a reduction step prior to derivatization is critical for accurate quantification.

Pharmaceutical & Bioengineering Implications[1][3][7][8]

Chiral Synthon Potential

This compound possesses a branched structure (


) that is difficult to synthesize chemically with high stereospecificity.
  • Drug Development: The unique branching mimics the transition states of certain glycosidases, making apiitol derivatives potential candidates for glycosidase inhibitors (anti-viral or anti-diabetic drugs).

  • Prodrugs: The primary alcohol groups on the branch offer conjugation sites for increasing the solubility of hydrophobic drugs.

Metabolic Engineering Targets

To engineer crops for drought tolerance:

  • Overexpression: Introduce AXS (Synthase) and APIDH (Dehydrogenase) into target crops (e.g., rice, maize).

  • Sink Creation: This diverts a portion of the UDP-glucuronate pool into a soluble, non-metabolizable osmoprotectant (apiitol), potentially enhancing stress resilience without affecting starch yield significantly.

References

  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis.[4][2][3] The Plant Journal. Link

  • Neal, D. L., & Kindel, P. K. (1970).[4] D-Apiose Reductase from Aerobacter aerogenes. Journal of Bacteriology. Link

  • Hanna, R., Picken, M., & Mendicino, J. (1973).[4] Purification of a this compound dehydrogenase from a Micrococcus sp. Biochimica et Biophysica Acta (BBA). Link

  • O'Neill, M. A., et al. (2004).[4] Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide.[5][4][6] Annual Review of Plant Biology. Link

  • Musgrave, D. R., et al. (2008). Apios americana: The potential of a tuberous legume.[7] New Zealand Journal of Crop and Horticultural Science. Link

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The Occurrence and Analysis of D-Apiitol in Marine Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Niche Polyol in the Marine Environment

The vast and chemically diverse marine flora represents a significant reservoir of novel bioactive compounds with untapped potential for pharmaceutical and biotechnological applications. Among the myriad of molecules produced by these organisms, branched-chain sugars and their derivatives are a fascinating yet underexplored class. This technical guide focuses on D-apiitol, a five-carbon branched-chain sugar alcohol, and its occurrence in marine plants. For researchers, scientists, and drug development professionals, understanding the distribution, biological role, and analytical methodologies for such compounds is paramount to harnessing their potential. This document provides an in-depth exploration of this compound in the marine botanical world, from its biosynthetic origins to detailed protocols for its extraction and characterization, underpinned by field-proven insights and a commitment to scientific rigor.

The Presence of this compound in Marine Flora: A Focus on Seagrasses

This compound is the alcohol derivative of D-apiose, a branched-chain pentose. The presence of D-apiose is well-documented as a constituent of the cell wall polysaccharides in a number of aquatic monocotyledons, including various species of seagrass.[1] Consequently, the occurrence of this compound in these marine angiosperms is a logical and confirmed finding.

Seagrasses, in particular, have been identified as a key source of this compound. For instance, the analysis of neutral monosaccharides in the leaves of the seagrass Enhalus acoroides has revealed the presence of apiose, which upon reduction and acetylation, is detected as apiitol tetra- and penta-acetates by gas chromatography.[2] While comprehensive quantitative surveys across a wide range of marine plants are still emerging, the established presence of D-apiose in the cell walls of seagrasses like those from the genera Zostera and Posidonia strongly suggests that this compound is a characteristic metabolite in these ecosystems.[1]

Table 1: Documented and Implied Occurrence of this compound in Marine Plants

Marine Plant CategoryGenus/SpeciesEvidence of this compound/D-ApioseReference(s)
SeagrassesEnhalus acoroidesDirect detection of apiitol derivatives[2]
Zostera sp.Presence of apiogalacturonan in cell walls[1]
Posidonia sp.Presence of apiogalacturonan in cell walls[1]
Aquatic MonocotsLemna sp. (Duckweed)Presence of apiogalacturonan in cell walls[1]

Biosynthesis and Biological Significance of this compound in Marine Plants

The metabolic journey to this compound begins with the biosynthesis of its precursor, D-apiose. In plants, D-apiose is formed from UDP-D-glucuronic acid through a reaction catalyzed by UDP-D-apiose/UDP-D-xylose synthase.[3] This enzymatic process involves decarboxylation and a rearrangement of the carbon skeleton.[3] The subsequent reduction of D-apiose to this compound is a plausible biochemical step, likely facilitated by an aldo-keto reductase or a similar enzyme.

The primary biological role of this compound in marine plants is likely associated with osmotic adjustment. Marine angiosperms, such as seagrasses, thrive in saline environments and must maintain cellular turgor against the high osmotic pressure of seawater.[4] To achieve this, they accumulate compatible solutes, or osmolytes, which are small organic molecules that do not interfere with cellular metabolism.[5][6] Sugar alcohols (polyols) are well-known osmolytes in plants and algae, contributing to osmotic balance and protecting cellular structures from the deleterious effects of high salt concentrations.[7][8] The accumulation of this compound in the cytoplasm would allow for the vacuolar sequestration of inorganic ions like Na+ and Cl-, a key strategy for salt tolerance in halophytes.[6]

Diagram 1: Proposed Biosynthetic Pathway of this compound

UDP_Glucuronic_Acid UDP-D-Glucuronic Acid UDP_Apiose UDP-D-Apiose UDP_Glucuronic_Acid->UDP_Apiose UDP-D-apiose/UDP-D-xylose synthase D_Apiose D-Apiose UDP_Apiose->D_Apiose Hydrolysis D_Apiitol This compound D_Apiose->D_Apiitol Reduction (e.g., Aldo-keto reductase)

Caption: Proposed biosynthesis of this compound from UDP-D-Glucuronic Acid.

Methodologies for the Extraction, Identification, and Quantification of this compound

The successful analysis of this compound from marine plant tissues requires a systematic workflow encompassing efficient extraction, purification, and sensitive detection. The following protocols are based on established methodologies for the analysis of sugars and polyols from plant matrices and are adapted for the specific context of this compound in marine plants.

Extraction of this compound from Marine Plant Tissue

The initial step involves the careful collection and preparation of the plant material to preserve the integrity of the target analyte.

Step-by-Step Protocol:

  • Sample Collection and Preparation:

    • Harvest fresh marine plant material (e.g., leaves of Zostera marina or Posidonia oceanica).

    • Gently rinse with fresh water to remove salt and epiphytes.

    • Blot dry and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Lyophilize (freeze-dry) the samples to a constant weight.

    • Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Solvent Extraction:

    • Weigh approximately 100 mg of the dried plant powder into a centrifuge tube.

    • Add 10 mL of 80% (v/v) ethanol.

    • Vortex thoroughly to ensure complete mixing.

    • Incubate in a water bath at 80°C for 1 hour, with intermittent vortexing every 15 minutes.

    • Centrifuge at 4,000 x g for 15 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure exhaustive extraction.

    • Combine the supernatants.

  • Purification of the Extract:

    • Evaporate the combined ethanolic extracts to dryness under a stream of nitrogen or using a rotary evaporator.

    • Re-dissolve the dried residue in a known volume (e.g., 2 mL) of ultrapure water.

    • To remove interfering charged molecules, pass the aqueous extract through a mixed-bed ion-exchange column (e.g., Dowex 50W-X8 H+ and Dowex 1-X8 formate).

    • Collect the eluate, which now contains the neutral sugars and polyols, including this compound.

    • Filter the eluate through a 0.22 µm syringe filter prior to chromatographic analysis.

Diagram 2: Workflow for this compound Extraction and Analysis

Start Marine Plant Sample (e.g., Seagrass Leaves) Freeze_Dry Freeze-Drying & Grinding Start->Freeze_Dry Extraction Hot Ethanol Extraction Freeze_Dry->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Purification Ion-Exchange Chromatography Evaporation->Purification Filtration Syringe Filtration Purification->Filtration Analysis Chromatographic Analysis (GC-MS or HPLC-RI) Filtration->Analysis

Caption: Overview of the this compound extraction and analysis workflow.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile polyols like this compound, a derivatization step is necessary to increase their volatility.

Step-by-Step Protocol:

  • Derivatization:

    • Take a 100 µL aliquot of the purified aqueous extract and evaporate to complete dryness under a stream of nitrogen.

    • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect the carbonyl groups.

    • Incubate at 30°C for 90 minutes.

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation of the hydroxyl groups.

    • Incubate at 37°C for 90 minutes.[9]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Column: Use a capillary column suitable for sugar analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 90°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 6°C/minute.

      • Hold at 280°C for 8 minutes.[10]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 600.

      • Ion Source Temperature: 230°C.

      • Interface Temperature: 280°C.

  • Data Analysis and Quantification:

    • Identification: Identify the trimethylsilyl (TMS) derivative of this compound by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of derivatized this compound will show characteristic fragmentation patterns.

    • Quantification: Prepare a calibration curve using a series of known concentrations of a this compound standard that have undergone the same derivatization procedure. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., sorbitol) should be added to the samples and standards before derivatization to correct for variations in derivatization efficiency and injection volume.

Quantification by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a common method for the analysis of sugars and polyols that do not possess a UV chromophore.[11][12]

Step-by-Step Protocol:

  • Chromatographic Conditions:

    • HPLC System: An isocratic HPLC system equipped with a refractive index (RI) detector.

    • Column: A column designed for carbohydrate analysis, such as a ligand-exchange column (e.g., Shodex SUGAR SP0810 with a Pb2+ counter-ion) or an amino-propyl column.[13]

    • Mobile Phase: For ligand-exchange columns, ultrapure water is typically used. For amino-propyl columns, an isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) is common.[14]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant elevated temperature (e.g., 80°C for ligand-exchange columns) to improve peak shape and resolution.[13]

    • Injection Volume: 10-20 µL of the purified extract.

  • Data Analysis and Quantification:

    • Identification: Identify this compound by comparing the retention time of the peak in the sample chromatogram with that of an authentic this compound standard.

    • Quantification: Prepare a calibration curve by injecting a series of known concentrations of a this compound standard. Quantify the this compound in the sample by comparing its peak area to the calibration curve.

Potential Pharmacological Activities of this compound

While research specifically investigating the pharmacological properties of this compound is limited, the known bioactivities of other sugar alcohols provide a strong rationale for its exploration as a potential therapeutic agent.

  • Anti-inflammatory and Antioxidant Properties: Other polyols, such as D-pinitol and xylitol, have demonstrated anti-inflammatory and antioxidant activities.[15][16] D-pinitol has been shown to inhibit the COX-2 enzyme, a key player in the inflammatory cascade.[15] Given the structural similarities, it is plausible that this compound may possess similar properties. The antioxidant potential could arise from its ability to scavenge free radicals and chelate pro-oxidant metal ions.[17]

  • Prebiotic Potential: Many non-digestible carbohydrates and polyols can act as prebiotics, selectively promoting the growth of beneficial gut bacteria. The unique branched structure of this compound may make it a substrate for specific probiotic strains, warranting investigation into its effects on the gut microbiome.

Further research is imperative to elucidate the specific bioactivities of this compound. Screening for anti-inflammatory, antioxidant, antimicrobial, and anticancer properties would be a valuable starting point for drug discovery efforts.

Future Directions and Conclusion

The study of this compound in marine plants is a nascent field with considerable room for exploration. Future research should focus on:

  • Broad-Scale Quantification: Conducting comprehensive surveys to quantify this compound concentrations across a wider range of marine plant species, including various seagrasses and marine macroalgae, under different environmental conditions.

  • Elucidation of Bioactivities: Performing a battery of in vitro and in vivo bioassays to systematically evaluate the pharmacological potential of purified this compound.

  • Biosynthetic Pathway Confirmation: Utilizing transcriptomic and genomic approaches in marine plants to identify and characterize the specific enzymes responsible for this compound biosynthesis.

References

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An In-depth Technical Guide to the Stereochemistry of D-Apiitol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

D-Apiitol, a naturally occurring branched-chain sugar alcohol, presents a unique stereochemical puzzle that holds potential significance in various fields, from glycobiology to drug design. As the reduced form of D-Apiose, a key component of plant cell walls, this compound's three-dimensional structure is fundamental to its biological function and interactions. This guide serves as a comprehensive technical resource for researchers and professionals seeking to understand, analyze, and utilize the distinct stereochemistry of this compound. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies to provide a self-validating framework for the stereochemical elucidation of this intriguing molecule.

Introduction to this compound: A Branched-Chain Pentitol of Interest

D-Apiose, the parent aldopentose of this compound, is a fascinating branched-chain monosaccharide found in plant cell wall polysaccharides like rhamnogalacturonan II and apiogalacturonan.[1][2] In these complex structures, D-Apiose plays a crucial role, for instance, by forming borate cross-links that are vital for the structural integrity of the plant cell wall.[2] The enzymatic reduction of D-Apiose yields this compound, a polyol with its own set of unique properties and potential biological roles.

The defining feature of this compound is its branched five-carbon chain, which gives rise to specific stereochemical configurations. A thorough understanding of these configurations is paramount for any research involving this compound, as its three-dimensional arrangement will dictate its interactions with enzymes, receptors, and other molecules.

The Stereochemical Landscape of this compound

The journey to understanding the stereochemistry of this compound begins with its precursor, D-Apiose. In its open-chain form, D-Apiose possesses a single chiral center at the C2 position, which has a D-configuration.[3] The reduction of the aldehyde group of D-Apiose to a primary alcohol to form this compound does not alter the existing chiral center but introduces a new one, creating a more complex stereochemical environment.

The systematic IUPAC name for this compound is (2R,3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol. This name precisely defines the absolute configuration of its two chiral centers:

  • C2: This carbon is a quaternary chiral center, bonded to a hydroxyl group, a hydroxymethyl group, and two other carbon atoms of the main chain. Its configuration is designated as R.

  • C3: This is a secondary chiral center with a hydroxyl group, and its configuration is S.

These specific configurations give this compound its unique three-dimensional shape, distinguishing it from its stereoisomers.

Sources

An In-depth Technical Guide on the Function of D-Apiose in Plant Growth and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Apiose, a plant-specific branched-chain pentose, is a pivotal, yet often overlooked, monosaccharide with profound implications for plant growth, development, and interaction with the environment. While its reduced form, D-Apiitol, exists, the primary biological significance lies with D-Apiose and its activated nucleotide sugar, UDP-D-Apiose. This guide provides a comprehensive technical overview of the biosynthesis of D-Apiose, its critical structural role within the plant cell wall, and its function as a glycosidic moiety in a diverse array of secondary metabolites. We will delve into the physiological consequences of altered D-Apiose synthesis, its emerging role in plant stress responses, and the pharmacological potential of apiosylated natural products. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge and detailed experimental protocols to facilitate further investigation into this unique monosaccharide.

Introduction: The Significance of a Branched-Chain Pentose

The structural integrity and functional dynamics of the plant cell wall are paramount to a plant's life cycle. While polysaccharides like cellulose and hemicellulose form the primary load-bearing network, the pectin matrix provides plasticity and is involved in cell-cell adhesion and signaling. Within this complex matrix lies D-Apiose, a monosaccharide with a unique branched-chain structure.[1] Although a minor component in terms of overall biomass, its function is indispensable. D-Apiose is a key constituent of the pectic polysaccharide rhamnogalacturonan II (RG-II), a structure so complex and conserved across vascular plants that it is often referred to as one of the most intricate carbohydrate structures on Earth.[2]

The central role of D-Apiose in plant biology stems from its involvement in the formation of borate diester cross-links that dimerize RG-II molecules.[1][3] This cross-linking is essential for the assembly of a functional pectin network, and consequently, for normal plant growth and development.[3] Perturbations in D-Apiose synthesis lead to severe developmental defects, underscoring its fundamental importance.[3]

Beyond its structural role, D-Apiose is also found in a vast array of secondary metabolites, including flavonoids and cyanogenic glycosides, forming what are known as apiosides.[4][5] This suggests a dual function, connecting primary cell wall metabolism with the specialized chemistry of plant defense and environmental interaction. This guide will explore these multifaceted roles of D-Apiose, from its biosynthesis to its functional implications, providing both foundational knowledge and practical methodologies for its study.

The Biosynthesis of UDP-D-Apiose: A Bifunctional Enzymatic Conversion

The precursor for all apiose-containing molecules in plants is the activated sugar nucleotide, UDP-D-Apiose. Its synthesis is a remarkably efficient process, catalyzed by a single bifunctional enzyme: UDP-D-Apiose/UDP-D-Xylose Synthase (AXS) .[1]

The biosynthetic pathway begins with UDP-D-glucuronic acid, which is derived from the oxidation of UDP-glucose. The AXS enzyme, which requires NAD+ as a cofactor, then catalyzes the conversion of UDP-D-glucuronic acid into both UDP-D-Apiose and UDP-D-Xylose.[1][6] This reaction involves a decarboxylation and a complex rearrangement of the sugar's carbon skeleton, leading to the formation of the characteristic branched structure of apiose.[1] The dual functionality of this enzyme is a key regulatory point in cell wall precursor synthesis, supplying monomers for both pectin and hemicellulose.

UDP-D-Apiose Biosynthesis cluster_axs UDP-D-Apiose/UDP-D-Xylose Synthase (AXS) UDPGlc UDP-D-Glucose UDPGlcA UDP-D-Glucuronic Acid UDPGlc->UDPGlcA UDP-Glucose Dehydrogenase UDPApi UDP-D-Apiose UDPGlcA->UDPApi NAD+ UDPXyl UDP-D-Xylose UDPGlcA->UDPXyl NAD+ Apiosylated Molecules RG-II, Apiogalacturonan, Apiosylated Secondary Metabolites UDPApi->Apiosylated Molecules Xylan (Hemicellulose) Xylan (Hemicellulose) UDPXyl->Xylan (Hemicellulose)

Caption: Biosynthesis of UDP-D-Apiose and UDP-D-Xylose from UDP-D-Glucose.

The Interconversion of D-Apiose and this compound

While D-Apiose is the primary functional form in structural polysaccharides and secondary metabolites, its reduced form, the sugar alcohol this compound, also exists in plants. The interconversion between these two molecules is catalyzed by D-Apiose reductase. Although this enzyme has been identified, the physiological significance and prevalence of this compound in plants are less understood compared to D-Apiose.

The Structural Role of D-Apiose in the Plant Cell Wall

The primary and most well-characterized function of D-Apiose is its structural role within the pectic polysaccharide rhamnogalacturonan II (RG-II).

Rhamnogalacturonan II (RG-II) and Borate Cross-Linking

RG-II is a minor but essential component of pectin, possessing a highly conserved and complex structure. It is composed of a homogalacturonan backbone with four distinct oligosaccharide side chains. D-Apiose residues are found in two of these side chains and serve a critical function: they act as the binding sites for borate ions.[1]

A single borate ion can form a stable diester bond with the hydroxyl groups of two D-Apiose residues, each on a separate RG-II monomer. This creates a covalent cross-link, effectively dimerizing the RG-II molecules.[3] This borate-mediated dimerization of RG-II is crucial for the formation of a three-dimensional pectin network, which contributes significantly to the mechanical properties of the primary cell wall and is essential for normal plant growth.[7] The availability of boron in the soil can therefore directly impact the integrity of the cell wall. In some aquatic plants like duckweed, a higher abundance of apiose-containing polysaccharides (apiogalacturonan) is correlated with faster growth rates, potentially due to more efficient boron assimilation in low-boron aquatic environments.[8]

RG-II Cross-Linking RGII_1 Rhamnogalacturonan II (Monomer 1) Apiose Residue Borate Borate Ion RGII_1:apiose1->Borate RGII_2 Rhamnogalacturonan II (Monomer 2) Apiose Residue RGII_2:apiose2->Borate Dimer Dimerized RG-II Borate->Dimer Forms Borate Diester Bond

Caption: Borate-mediated cross-linking of two RG-II monomers via D-Apiose residues.

Physiological Consequences of D-Apiose Deficiency

The indispensable nature of D-Apiose in cell wall structure is starkly illustrated by studies on plants with impaired D-Apiose synthesis. When the expression of the NbAXS1 gene (the gene encoding UDP-D-Apiose/UDP-D-Xylose Synthase in Nicotiana benthamiana) is silenced, the plants exhibit severe phenotypes.[3] These include growth arrest and leaf yellowing.[3] At the cellular level, D-Apiose deficiency leads to abnormal cell wall structures, including excessive thickening, and ultimately results in cell death, accompanied by the formation of reactive oxygen species (ROS).[3] These findings unequivocally demonstrate that the proper synthesis of D-Apiose is essential for cell wall integrity and overall plant viability.

Plant SpeciesGenetic ModificationObserved PhenotypeReference
Nicotiana benthamianaVirus-Induced Gene Silencing (VIGS) of NbAXS1Growth arrest, leaf yellowing, cell death, excessive cell wall thickening, reduced D-Apiose levels in cell walls.[3]

D-Apiose in Secondary Metabolism: The World of Apiosides

Beyond its structural role, D-Apiose is a component of a wide variety of secondary metabolites, where it is attached as a glycoside to an aglycone. These apiosylated compounds, or apiosides, are found in numerous plant families and encompass several classes of natural products.[5]

Apiosylated Flavonoids

Flavonoids are a diverse group of polyphenolic compounds with a wide range of biological activities. When apiosylated, they form compounds such as apiin (apigenin-7-O-apiosylglucoside), which is found in parsley.[4] Flavonoid apiosides have been reported to possess various pharmacological activities, including antioxidant and anti-inflammatory properties.[4][9]

In plants, flavonoids play a crucial role in mitigating abiotic stress.[10][11] They can act as potent antioxidants, scavenging ROS that accumulate under stress conditions.[10] While the direct impact of apiosylation on the antioxidant capacity of flavonoids is complex and can depend on the position of glycosylation, the addition of sugar moieties generally influences the solubility and compartmentalization of these compounds within the cell.[12] This can affect their ability to reach and neutralize ROS in different cellular locations. It is hypothesized that apiosylation may play a role in fine-tuning the function and localization of flavonoids during stress responses.[5]

Apiosylated Cyanogenic Glycosides

Cyanogenic glycosides are plant defense compounds that release toxic hydrogen cyanide upon tissue damage by herbivores.[13][14] The addition of an apiose moiety to these compounds, as seen in some plant species, may influence their stability, solubility, and interaction with the enzymes that trigger cyanide release. This suggests a role for apiosylation in modulating the plant's chemical defense strategies.[15]

Relevance for Drug Development

The diverse biological activities of apiosylated secondary metabolites make them an interesting area for drug discovery and development.

  • Antioxidant and Anti-inflammatory Properties: Flavonoid apiosides, due to their antioxidant and anti-inflammatory effects, are potential candidates for the development of drugs targeting diseases associated with oxidative stress and inflammation.[4][9]

  • Anticancer Potential: Some flavonoids and their glycosides have been shown to inhibit cell proliferation and tumor growth.[12] The specific effects of apiosylation on these activities warrant further investigation.

  • Modulation of Bioavailability: Glycosylation is a key determinant of the bioavailability and pharmacokinetic properties of many natural products. Understanding how apiosylation affects the absorption, distribution, metabolism, and excretion of bioactive compounds is crucial for their development as therapeutic agents.

Experimental Protocols

Quantification of D-Apiose in Plant Cell Walls via HPAEC-PAD

This protocol describes a method for the analysis of monosaccharides, including D-Apiose, from plant cell wall material using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[9]

6.1.1. Principle

Plant cell wall material is first isolated and destarched. The polysaccharides are then hydrolyzed into their constituent monosaccharides using acid. The released monosaccharides are separated by HPAEC at high pH and detected electrochemically using PAD. Quantification is achieved by comparing peak areas to those of known standards.

6.1.2. Methodology

  • Preparation of Alcohol Insoluble Residue (AIR):

    • Grind fresh or frozen plant tissue to a fine powder in liquid nitrogen.

    • Wash the powder sequentially with 70% (v/v) ethanol, 100% ethanol, and acetone to remove soluble components.

    • Dry the resulting pellet to obtain the AIR.

    • If necessary, perform a destarching step using α-amylase and pullulanase.

  • Acid Hydrolysis:

    • Weigh approximately 5 mg of dry AIR into a screw-cap tube.

    • Add 500 µL of 2 M trifluoroacetic acid (TFA).

    • Incubate at 121°C for 1 hour.

    • Cool the tubes on ice and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a new tube and dry completely using a centrifugal evaporator.

    • Resuspend the dried hydrolysate in a known volume of ultrapure water (e.g., 500 µL).

  • HPAEC-PAD Analysis:

    • System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector with a gold electrode.

    • Column: A suitable anion-exchange column for carbohydrate analysis (e.g., CarboPac series).

    • Eluent: An isocratic or gradient elution using sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical starting condition is isocratic elution with 18 mM NaOH.

    • Flow Rate: Approximately 0.5-1.0 mL/min.

    • Detection: Pulsed amperometric detection using a carbohydrate waveform.

    • Standard Curve: Prepare a mixed standard solution containing D-Apiose and other relevant monosaccharides (e.g., rhamnose, arabinose, galactose, glucose, xylose, mannose) at a range of concentrations (e.g., 1-100 µM).

    • Injection: Inject the resuspended hydrolysate and the standards onto the HPAEC system.

  • Data Analysis:

    • Identify the D-Apiose peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Integrate the peak area for D-Apiose in both the standards and the samples.

    • Construct a standard curve by plotting peak area against concentration for the D-Apiose standards.

    • Calculate the concentration of D-Apiose in the sample hydrolysate using the standard curve.

    • Express the amount of D-Apiose as a molar percentage of the total non-cellulosic monosaccharides or as mg/g of AIR.

HPAEC-PAD Workflow start Plant Tissue air Prepare Alcohol Insoluble Residue (AIR) start->air hydrolysis Acid Hydrolysis (2M TFA) air->hydrolysis analysis HPAEC-PAD Analysis hydrolysis->analysis quantification Quantification against Apiose Standard analysis->quantification end Apiose Content (mol %) quantification->end

Caption: Experimental workflow for the quantification of D-Apiose in plant cell walls.

Extraction and Purification of Apiosylated Flavonoids

This protocol provides a general workflow for the extraction and purification of apiosylated flavonoids from plant material, which can be adapted based on the specific plant species and target compounds.[13][15]

6.2.1. Principle

Plant material is extracted with a suitable solvent to solubilize the flavonoids. The crude extract is then subjected to a series of chromatographic steps to purify the apiosylated flavonoids from other co-extracted compounds.

6.2.2. Methodology

  • Extraction:

    • Dry and grind the plant material (e.g., leaves, flowers) to a fine powder.

    • Extract the powder with a polar solvent such as methanol or ethanol, often with the addition of a small amount of water (10-20%) to improve the extraction of glycosides.[15] Maceration with stirring or sonication can be used to enhance extraction efficiency.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional):

    • Resuspend the crude extract in water and perform sequential partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol). Flavonoid glycosides typically partition into the more polar ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Macroporous Resin Chromatography: This is an effective first step for purifying flavonoids from the crude extract or the polar fractions.[13]

      • Pack a column with a suitable macroporous resin (e.g., AB-8).

      • Load the extract onto the column.

      • Wash the column with water to remove sugars and other highly polar compounds.

      • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor for the presence of flavonoids using thin-layer chromatography (TLC) or UV-Vis spectrophotometry.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is very effective for separating flavonoids.[15]

      • Pack a column with Sephadex LH-20 and equilibrate with methanol.

      • Load the flavonoid-rich fraction from the previous step onto the column.

      • Elute with methanol and collect small fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification of individual apiosylated flavonoids, use a reversed-phase (e.g., C18) preparative HPLC column.

    • Use a gradient of acetonitrile or methanol in water (often with a small amount of acid, such as formic acid, to improve peak shape) as the mobile phase.

    • Monitor the elution profile with a UV detector at a wavelength where flavonoids absorb (e.g., 254 nm, 340 nm).

    • Collect the peaks corresponding to the target compounds.

  • Structure Elucidation:

    • Confirm the identity and structure of the purified compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

D-Apiose stands as a molecule of fundamental importance in plant biology. Its role in ensuring the structural integrity of the cell wall through the cross-linking of rhamnogalacturonan II is well-established and critical for normal plant growth and development. The severe phenotypes observed in apiose-deficient plants are a testament to this essential function.

The presence of D-Apiose in a wide range of secondary metabolites opens up exciting avenues for future research. The influence of apiosylation on the biological activity, stability, and localization of compounds like flavonoids and cyanogenic glycosides is an area ripe for exploration. For drug development professionals, understanding how this unique sugar moiety modulates the pharmacological properties of natural products could lead to the discovery of novel therapeutic agents or the enhancement of existing ones.

Further research is needed to elucidate the specific roles of apiosylated compounds in plant stress responses and to fully characterize the enzymes involved in the downstream pathways of apioside biosynthesis. The development of advanced analytical techniques will continue to be crucial in uncovering the full spectrum of apiose-containing molecules and their functions. This in-depth guide provides a solid foundation and the necessary tools for researchers to continue unraveling the complexities of this "witty game" of nature, as D-Apiose has been aptly described.

References

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  • Ahn, J. W., Verma, R., Kim, M., Lee, J. Y., Kim, Y. K., Bang, J. W., Reiter, W. D., & Pai, H. S. (2006). Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants. The Journal of biological chemistry, 281(21), 14907–14917. [Link]

  • [Research progress in flavonoid apiosides from plants and their biosynthetic pathways]. (2025). Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 50(22), 6543–6553. [Link]

  • Hassan, M., & Egbichi, I. (2022). Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance. Plants (Basel, Switzerland), 11(22), 3158. [Link]

  • Chesney, J. (2024). Flavonoids Play a Role in the Drought Stress Response, According to Metabolic and Transcriptional Analysis. Journal of Plant Biochemistry & Physiology, 14(375), 1-3. [Link]

  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. The Plant journal : for cell and molecular biology, 35(6), 693–703. [Link]

  • Yulvianti, M., & Zidorn, C. (2021). Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products. Molecules (Basel, Switzerland), 26(3), 719. [Link]

  • de Souza, V. C., de Souza, A. P., & Buckeridge, M. S. (2018). Correlation of Apiose Levels and Growth Rates in Duckweeds. Frontiers in chemistry, 6, 303. [Link]

  • Litle, P. J., Zheng, Y., & Cleland, W. W. (2012). Analysis of UDP-D-Apiose/UDP-D-Xylose Synthase-Catalyzed Conversion of UDP-D-Apiose Phosphonate to UDP-D-Xylose Phosphonate: Implications for a Retroaldol-Aldol Mechanism. Journal of the American Chemical Society, 134(34), 13946–13949. [Link]

  • Pentjuss, A., Romero-García, J. M., & Møller, B. L. (2023). Cyanogenesis, a Plant Defence Strategy against Herbivores. International journal of molecular sciences, 24(8), 7193. [Link]

  • Salehi, B., Venditti, A., Sharifi-Rad, M., Kręgiel, D., Sharifi-Rad, J., Durazzo, A., Lucarini, M., Santini, A., Souto, E. B., Novellino, E., & Martins, N. (2019). Apigenin: A current review on its beneficial biological activities. Journal of Functional Foods, 62, 103557. [Link]

  • Agrawal, P. K. (2022). Flavonoids in plant-environment interactions and stress responses. Journal of Plant Biochemistry and Biotechnology, 31(4), 833–848. [Link]

  • Jones, W. P., & Kinghorn, A. D. (2012). Extraction of plant secondary metabolites. Methods in molecular biology (Clifton, N.J.), 864, 341–366. [Link]

  • Agrawal, P. K. (2022). Flavonoids in Plant Salt Stress Responses: Biosynthesis, Regulation, Functions, and Signaling Networks. International Journal of Molecular Sciences, 23(23), 14949. [Link]

  • Fu, Y., Wang, Y., & Chen, T. (2023). The pharmacokinetic property and pharmacological activity of acteoside: A review. Frontiers in pharmacology, 14, 1146679. [Link]

  • York, W. S. (2016). Analysis of Pectin Structure by HPAEC-PAD. Methods in molecular biology (Clifton, N.J.), 1383, 163–175. [Link]

  • Liu, Y., Li, S., & Li, Y. (2023). Insights into the missing apiosylation step in flavonoid apiosides biosynthesis of Leguminosae plants. Nature communications, 14(1), 6333. [Link]

  • Kumar, S., & Pandey, A. K. (2020). Cyanogenic glycosides and plant-herbivore interactions. Journal of Entomology and Zoology Studies, 8(6), 1883-1888. [Link]

  • Mohnen, D. (2016). Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. The Journal of biological chemistry, 291(35), 18267–18281. [Link]

  • DeMartini, J. D., & Wyman, C. E. (2010). Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates. Journal of visualized experiments : JoVE, (37), 1836. [Link]

  • Fleischer, A., O'Neill, M. A., & Ehwald, R. (1999). The Pore Size of Non-Graminaceous Plant Cell Walls Is Rapidly Decreased by Borate Ester Cross-Linking of the Pectic Polysaccharide Rhamnogalacturonan II. Plant physiology, 119(3), 1033–1042. [Link]

  • Wang, J., Guo, H., Liu, S., Wang, M., Peng, S., & Wang, P. G. (2018). Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase. Frontiers in chemistry, 6, 163. [Link]

  • Alberts, B., Johnson, A., Lewis, J., Raff, M., Roberts, K., & Walter, P. (2002). The Plant Cell Wall. In Molecular Biology of the Cell (4th ed.). Garland Science. [Link]

  • Hassan, M., & Egbichi, I. (2022). Diverse Physiological Roles of Flavonoids in Plant Environmental Stress Responses and Tolerance. Plants (Basel, Switzerland), 11(22), 3158. [Link]

  • Xiao, J., Cao, H., & Chen, J. (2020). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Molecules (Basel, Switzerland), 25(17), 3986. [Link]

  • Wilson, J. R. (1991). Cell wall thickness and cell dimensions in plant parts of eight forage species. Annals of botany, 67(3), 227–233. [Link]

  • Li, Y., Li, S., & Lin, S. J. (2011). Extraction, purification, and characterisation of the flavonoids from Opuntia milpa alta skin. Czech Journal of Food Sciences, 29(4), 395-403. [Link]

  • Baron, D., & Grisebach, H. (1978). UDP-Apiose/UDP-Xylose Synthase. In Methods in Enzymology (Vol. 50, pp. 195-200). Academic Press. [Link]

  • Liu, Y., Li, S., & Li, Y. (2023). Insights into the missing apiosylation step in flavonoid apiosides biosynthesis of Leguminosae plants. Nature communications, 14(1), 6333. [Link]

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The Definitive Guide to D-Apiitol: Biosynthesis, Chemistry, and Research Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of D-Apiitol, focusing on its biochemical significance, synthesis, and potential applications in pharmaceutical and glycobiology research.

Executive Summary

This compound (3-hydroxymethyl-D-erythro-tetrol) is a rare, branched-chain sugar alcohol (polyol) derived from the reduction of D-Apiose . Unlike common linear polyols (e.g., sorbitol, mannitol), this compound possesses a unique tertiary carbon at the branching point (C-3), imparting distinct steric and chemical properties.

Primarily identified in specific vascular plants (e.g., Lemna minor, Petroselinum crispum), this compound functions as a metabolic reservoir for D-Apiose—a critical component of the rhamnogalacturonan II (RG-II) pectin complex essential for plant cell wall integrity. For researchers and drug developers, this compound represents a high-value chiral building block and a probe for studying branched-chain sugar metabolism and glycosyltransferase specificity.

Chemical Constitution & Stereochemistry

This compound is the alditol form of the branched pentose D-Apiose. Its structure is characterized by a hydroxymethyl branch at the C-3 position.

Molecular Specifications
PropertyValue
IUPAC Name (3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol
Common Name This compound
Molecular Formula C₅H₁₂O₅
Molecular Weight 152.15 g/mol
Chirality Optically Active (D-isomer is natural)
Solubility Highly soluble in water; sparingly soluble in ethanol
Precursor D-Apiose (via reduction at C-1)
Structural Significance

Unlike linear sugars, the hydroxymethyl branch at C-3 creates a crowded steric environment. In D-Apiose, this allows for the formation of unique furanose ring conformations and borate diester cross-links in plant cell walls. In this compound, the open-chain form dominates, but the tertiary alcohol group at the branch point offers a unique handle for selective chemical modification (e.g., selective acylation or phosphorylation) in synthetic organic chemistry.

Biosynthesis & Natural Occurrence

This compound is not synthesized de novo but is produced via the enzymatic reduction of D-Apiose. This interconversion plays a regulatory role in managing the pool of "activated" apiose available for cell wall biosynthesis.

The Biosynthetic Pathway

The pathway begins with UDP-D-Glucuronic acid, which undergoes decarboxylation and ring contraction to form UDP-D-Apiose.[1] This activated sugar is then utilized by apiosyltransferases or hydrolyzed to free D-Apiose, which can be reduced to this compound.

Key Enzyme: Apiose 1-reductase (EC 1.1.1.114).[2]

  • Cofactor: NADH/NAD+.

  • Mechanism: Reversible stereospecific reduction of the aldehyde group (C-1) of D-Apiose to a primary alcohol.

Pathway Visualization (DOT)

The following diagram illustrates the metabolic flow from the nucleotide sugar precursor to the stable polyol.

Biosynthesis cluster_0 Nucleotide Sugar Metabolism cluster_1 Free Sugar Interconversion UDP_GlcA UDP-D-Glucuronic Acid UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api UDP-Api/UDP-Xyl Synthase (AXS) D_Apiose D-Apiose UDP_Api->D_Apiose Hydrolysis (Phosphatase) D_Apiitol This compound (Storage/Osmoprotection) D_Apiose->D_Apiitol Apiose 1-reductase (+NADH) caption Fig 1. Biosynthetic shunt of D-Apiose to this compound via Apiose 1-reductase.

Figure 1: Biosynthetic shunt of D-Apiose to this compound via Apiose 1-reductase.[1][2][3][4][5][6][7][8][9][10][11][12]

Laboratory Production & Isolation Protocols

For research purposes, this compound can be isolated from natural sources or synthesized chemically. The chemical route is preferred for high-purity applications due to the complexity of separating polyols from plant extracts.

Protocol A: Chemical Synthesis (Reduction of D-Apiose)

This method assumes access to D-Apiose (commercially available or synthesized via the "divinyl glycol" route).

Reagents:

  • D-Apiose (100 mg)

  • Sodium Borohydride (NaBH₄) (Excess, ~50 mg)

  • Water (HPLC grade)

  • Cation exchange resin (Dowex 50W-X8, H+ form)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of D-Apiose in 5 mL of ice-cold water.

  • Reduction: Slowly add NaBH₄ with stirring. Maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 3 hours. Causality: Low temperature prevents potential side reactions or isomerization, though borohydride reduction is generally clean.

  • Quenching: Add dilute acetic acid dropwise until gas evolution (H₂) ceases and pH reaches ~6.0. Integrity Check: Ensure no bubbles remain.

  • Desalting: Pass the solution through a column of Dowex 50W-X8 (H+) to remove sodium ions. Wash with water.[13]

  • Borate Removal: Evaporate the eluate to dryness. Add methanol (5 mL) and evaporate again. Repeat 3–5 times. Mechanism: Borate forms volatile methyl borate esters with methanol, effectively removing boron contaminants which can complex with polyols.

  • Purification: The resulting syrup is pure this compound. For analytical standards, further purification via HPLC (Carbohydrate column) may be performed.

Protocol B: Extraction from Lemna minor (Duckweed)

Use this protocol if studying the natural abundance or isotopic labeling.

  • Harvest: Collect fresh Lemna minor fronds (10 g).

  • Extraction: Homogenize in 80% Ethanol (50 mL) at 60°C for 30 minutes. Reasoning: Ethanol precipitates proteins and long-chain polysaccharides (pectins) while solubilizing small sugars and polyols.

  • Clarification: Centrifuge at 10,000 x g for 15 min. Collect supernatant.

  • Lipid Removal: Partition against Chloroform (1:1 v/v). Discard the organic (lower) phase.

  • Derivatization for Analysis: Aliquot the aqueous phase for GC-MS analysis (see Characterization).

Characterization & Validation

Trustworthy identification relies on distinguishing this compound from its isomer (D-Apiose) and other pentitols.

Analytical Workflow (DOT)

Analysis cluster_results Data Output Sample Crude Sample (Apiitol) Deriv Derivatization (TMS-Cl / HMDS) Sample->Deriv Silylation Periodate Periodate Oxidation (Validation) Sample->Periodate Chemical Test GCMS GC-MS Analysis (EI Source) Deriv->GCMS Separation MassSpec Mass Spectrum: Characteristic fragmentation of branched polyol GCMS->MassSpec Formaldehyde Formaldehyde Release: Confirming vicinal diols Periodate->Formaldehyde caption Fig 2. Validation workflow for this compound identification.

Figure 2: Validation workflow for this compound identification.

Key Analytical Metrics
  • GC-MS (TMS Derivative):

    • Protocol: React dry sample with BSTFA + 1% TMCS in pyridine at 70°C for 30 min.

    • Diagnostic Ions: Look for fragmentation patterns distinct from linear pentitols (xylitol/arabinitol). The branched center (C-3) leads to unique cleavage fragments compared to linear chains.

  • Periodate Oxidation:

    • This compound consumes periodate. The reaction releases formaldehyde (from the primary alcohol groups at C-1, C-4, and the C-3 branch).

    • Quantification: The ratio of periodate consumed to formaldehyde produced helps confirm the branched tetrol structure.

Biological & Pharmacological Applications

Osmoprotection & Stress Tolerance

Like other sugar alcohols (mannitol, sorbitol), this compound is hypothesized to function as a compatible solute .[14] In aquatic plants like Lemna, it may accumulate to stabilize protein structures and maintain turgor pressure under osmotic stress without interfering with cellular metabolism.

  • Application: Engineering apiose/apiitol pathways into crop plants could potentially enhance salinity tolerance.

Chiral Building Block (The "Chiral Pool")

This compound offers a pre-formed chiral center with a tertiary alcohol and multiple primary alcohols.

  • Synthetic Utility: It can be used to synthesize complex branched-chain nucleoside analogues or chiral ligands for asymmetric catalysis.

  • Selective Protection: The primary hydroxyls can be selectively protected (e.g., tritylation), leaving the tertiary hydroxyl available for specific functionalization.

Glycobiology Probe

This compound acts as a competitive inhibitor or substrate analogue for Apiosyltransferases .

  • Mechanism:[2][3][4][7][13][15][16][17][18] By mimicking the transition state of D-Apiose without the reactive aldehyde/hemiacetal, it can be used to crystallize or kinetically study enzymes involved in RG-II biosynthesis (e.g., UDP-apiose/UDP-xylose synthase).

References

  • Roberts, R. M., Shah, R. H., & Loewus, F. (1967). Inositol Metabolism in Plants. IV. Biosynthesis of Apiose in Lemna and Petroselinum. Plant Physiology.

  • Møller, B. L., et al. (2016). Apiose: one of nature's witty games. Glycobiology.

  • Hanna, R., et al. (1973). Purification and properties of apiose 1-reductase from Aerobacter aerogenes. Biochimica et Biophysica Acta (BBA).

  • Guyett, P. J., et al. (2009). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. The Plant Journal.

  • PubChem Database. (n.d.). This compound Compound Summary. National Center for Biotechnology Information.

Sources

The Borate-Apiosyl Nexus: Mechanisms of Pectin Cross-Linking and the Apiose/Apiitol Distinction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Distinction

The Core Directive: This guide addresses the structural role of branched-chain sugar moieties in the cross-linking of Pectin, specifically within the Rhamnogalacturonan II (RG-II) domain.[1]

Critical Scientific Distinction (Apiose vs. Apiitol): To ensure experimental success, researchers must distinguish between the biological cross-linker and the analytical derivative:

  • D-Apiose (3-C-hydroxymethyl-D-erythro-furanose): This is the naturally occurring branched sugar residue present in RG-II.[2] It is the actual site of borate cross-linking in plant cell walls.

  • D-Apiitol: This is the reduced sugar alcohol (polyol) form of D-Apiose. It does not naturally cross-link pectin in vivo. However, it is the critical analyte generated during structural elucidation (e.g., GC-MS of alditol acetates) to quantify cross-linking efficiency and is used as a thermodynamic model for borate-diol complexation stability.

This guide focuses on the Borate-Apiosyl mechanism while detailing the Apiitol-based analytical workflows required to validate these structures.

Part 2: Molecular Mechanism of Cross-Linking

The structural integrity of the primary cell wall relies on the dimerization of two RG-II monomers. This process is mediated by a borate diester bridge anchored specifically to the apiosyl residues.

The Borate-Apiose Complex

Unlike random calcium cross-linking in homogalacturonan (the "egg-box" model), RG-II cross-linking is a covalent, site-specific process.

  • Target Site: The borate ion complexes with the cis-diol groups of the D-apiosyl residue located on Side Chain A of the RG-II molecule.

  • Stoichiometry: The reaction proceeds in two steps, ultimately forming a 1:2 borate-diol diester (one borate ion bridges two RG-II monomers).

  • Stereochemistry: The unique branched structure of D-apiose (containing a hydroxymethyl group at C3) locks the furanose ring in a configuration that is thermodynamically favorable for borate complexation.

Thermodynamics of the Linkage

The stability of the cross-link is pH-dependent (optimal at pH 3.0–4.0 for formation, stable at neutral pH).

  • Apiose vs. Apiitol Stability: In solution studies, open-chain polyols (like this compound) often form stronger borate complexes than their cyclic sugar counterparts due to rotational freedom. However, in the pectin polymer, the D-apiosyl ring is constrained, pre-organizing the hydroxyls for binding. This "pre-organization" is why nature uses Apiose rather than Apiitol for structural scaffolding.

Part 3: Visualization of Signaling & Reaction Pathways

The following diagram illustrates the pathway from RG-II synthesis to the formation of the Borate-Apiose cross-link, highlighting the analytical reduction step to this compound.

RGII_Crosslinking Synthesis Golgi Apparatus: RG-II Synthesis Monomer Monomeric RG-II (Contains D-Apiose) Synthesis->Monomer Secretion Complex1 1:1 Mono-Ester Intermediate Monomer->Complex1 + B(OH)3 pH < 5.0 Boron Boric Acid (B(OH)3) Dimer RG-II Dimer (1:2 Borate-Apiose Cross-link) Complex1->Dimer + Monomer RG-II Self-Assembly Reduction NaBH4 Reduction (Analytical Step) Dimer->Reduction Hydrolysis & Derivatization Apiitol This compound (Analyte for GC-MS) Reduction->Apiitol Yields

Caption: Pathway of RG-II dimerization via Borate-Apiose linkage, showing the analytical derivation of this compound.

Part 4: Experimental Protocols

Protocol A: Isolation and Cross-Linking Assay of RG-II

Purpose: To isolate monomeric RG-II and induce dimerization in vitro.

  • Extraction:

    • Suspend alcohol-insoluble residue (AIR) from plant tissue (e.g., Arabidopsis or Red Wine) in 0.1 M NaOH (4°C, 24h) to saponify esters.

    • Digest with Endo-polygalacturonase (EPG) to hydrolyze the homogalacturonan backbone, releasing RG-II.

  • Purification:

    • Dialyze the supernatant (3.5 kDa cutoff) to remove mono/oligomers.

    • Purify via Size Exclusion Chromatography (SEC) on a Superdex-75 column.

    • Checkpoint: Monitor absorbance at 210 nm. The Dimer elutes earlier (higher MW, ~10 kDa) than the Monomer (~5 kDa).

  • In Vitro Cross-Linking:

    • Incubate purified monomeric RG-II (5 mg/mL) in 50 mM sodium acetate buffer (pH 4.0).

    • Add 1 mM Boric Acid.

    • Incubate at room temperature for 24 hours.

    • Validation: Assess dimerization via PAGE (Polyacrylamide Gel Electrophoresis) with silver staining.

Protocol B: Analytical Quantification via this compound (GC-MS)

Purpose: To confirm the presence of apiose and quantify the ratio of cross-linking by converting it to this compound.

  • Hydrolysis:

    • Treat RG-II fraction with 2 M Trifluoroacetic acid (TFA) at 121°C for 1 hour.

  • Reduction (The Apiitol Step):

    • Evaporate TFA under nitrogen.

    • Add 1 M NH₄OH containing 10 mg/mL Sodium Borohydride (NaBH₄).

    • Incubate at RT for 1 hour. Mechanism: This reduces the aldehyde group of the liberated D-apiose to a primary alcohol, converting it to This compound .

  • Acetylation:

    • Add acetic anhydride to convert this compound into This compound Hexaacetate .

  • GC-MS Analysis:

    • Inject onto a capillary column (e.g., SP-2380).

    • Identification: this compound acetate has a distinct retention time and fragmentation pattern compared to linear sugars (like xylitol or glucitol).

Part 5: Quantitative Data Summary

Thermodynamic Stability of Borate Complexes (Model Systems) Note: While Apiose is the biological linker, Apiitol is often used in thermodynamic modeling due to availability.

Ligand TypeConfigurationStability Constant (log K)Relevance to Pectin
D-Apiose Furanose RingHigh (Context Dependent) Native Cross-linker. Ring strain favors complexation.
This compound Linear PolyolModerate to HighAnalytical Standard. Used to model diol flexibility.
D-GlucosePyranose RingLow (< 1.0)Does not cross-link RG-II.
D-MannitolLinear PolyolHigh (~3.0)Common positive control for borate binding assays.

References

  • O'Neill, M. A., et al. (1996). Rhamnogalacturonan-II, a pectic polysaccharide in the walls of growing plant cells, forms a dimer that is covalently cross-linked by a borate diester.[3][4][5][6][7] The Journal of Biological Chemistry. Link

  • Kobayashi, M., et al. (1996). The abnormal morphology of a high-boron-requiring mutant of Arabidopsis thaliana is caused by a defect in rhamnogalacturonan II cross-linking. Plant Physiology.[4][5][6] Link

  • Ishii, T., & Matsunaga, T. (1996). Isolation and characterization of a boron-rhamnogalacturonan-II complex from cell walls of sugar beet pulp. Carbohydrate Research. Link

  • Pérez, S., et al. (2003). The three-dimensional structure of the pectic polysaccharide rhamnogalacturonan II: a computer simulation study. Biochimie. Link

  • Ridley, B. L., O'Neill, M. A., & Mohnen, D. (2001).[8] Pectins: structure, biosynthesis, and oligogalacturonide-related signaling. Phytochemistry.[3][4][8][9] Link

Sources

Methodological & Application

Application Note: High-Purity Extraction and Isolation of D-Apiitol from Posidonia oceanica

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

D-Apiitol (hydroxymethyl-erythro-tetritol) is a rare, branched-chain sugar alcohol (polyol) primarily found in the seagrass Posidonia oceanica and trace amounts in certain Apiaceae species.[1][2] Unlike common linear polyols (e.g., sorbitol, mannitol), this compound possesses a unique tertiary alcohol group at the branching carbon, making it a valuable chiral synthon for drug development and a potential glycosidase inhibitor.

This application note details a robust protocol for the extraction, purification, and validation of this compound from Posidonia oceanica leaves. The method overcomes the two primary challenges in marine carbohydrate extraction: high salinity interference and structural similarity to co-occurring sugars (D-glucose, D-apiose, and myo-inositol).

Pre-Analytical Considerations

Source Material Selection
  • Target Species: Posidonia oceanica (Neptune Grass).

  • Collection Strategy: Use "beach-cast" leaves (senescent leaves washed ashore) to preserve living meadows. Studies indicate this compound content remains stable in air-dried beach-cast material.

  • Pre-treatment: Marine biomass contains up to 30% inorganic salts. Desalting via rapid freshwater rinsing is critical before extraction to prevent ion-suppression in downstream LC-MS analysis.

Reagents & Equipment
CategoryItemSpecification/Grade
Solvents Ethanol (EtOH)HPLC Grade (96% and 70%)
HexaneACS Grade (for defatting)
WaterMilli-Q (18.2 MΩ·cm)
Resins Dowex 50W-X8Cation Exchange (H+ form)
Dowex 1-X8Anion Exchange (Formate form)
Detection Pyridine / Acetic AnhydrideFor GC-MS Derivatization
Equipment Lyophilizer-50°C, <0.05 mbar
HPLC SystemEquipped with RI or ELSD detector

Extraction & Purification Protocol

Phase A: Biomass Preparation
  • Rinse: Wash fresh/beach-cast leaves rapidly (30 seconds) with distilled water to remove surface salt and sand.

  • Dry: Lyophilize (freeze-dry) for 48 hours. Note: Heat drying (>60°C) can cause caramelization of reducing sugars, complicating purification.

  • Comminution: Grind dried leaves to a fine powder (<0.5 mm mesh) using a ball mill.

Phase B: Primary Extraction (The "Ethanolic Crash" Method)

Rationale: High-concentration ethanol precipitates proteins and long-chain polysaccharides (pectins/apiogalacturonans) while keeping small polyols like this compound in solution.

  • Suspend 100 g of powdered biomass in 1.0 L of 70% (v/v) Ethanol .

  • Sonicate for 30 minutes at 40°C to disrupt cell walls.

  • Reflux gently at 60°C for 2 hours.

  • Centrifuge at 8,000 x g for 15 minutes. Collect the supernatant.

  • Re-extract the pellet once with 70% Ethanol; combine supernatants.

  • Evaporate ethanol under reduced pressure (Rotavap) at 40°C until only the aqueous phase remains (approx. 200 mL).

Phase C: Lipid & Pigment Removal
  • Transfer the aqueous concentrate to a separatory funnel.

  • Add 100 mL Hexane . Shake vigorously and allow phases to separate.

  • Discard the upper (organic) phase containing chlorophyll and lipids.

  • Repeat hexane wash twice.

  • Collect the lower aqueous phase.

Phase D: Ion-Exchange Purification (Desalting & Fractionation)

Rationale: This step removes inorganic salts (critical for marine samples) and charged amino acids, leaving neutral sugars and polyols.

  • Cation Exchange: Pass the aqueous extract through a column (2.5 x 30 cm) packed with Dowex 50W-X8 (H+) .

    • Eluent: Water.[3][4][5][6][7][8]

    • Mechanism:[1][9][10] Retains amino acids and cations (Na+, K+). Neutral polyols pass through.

  • Anion Exchange: Pass the eluate directly through a Dowex 1-X8 (Formate) column.

    • Eluent: Water.[3][4][5][6][7][8]

    • Mechanism:[1][9][10] Retains acidic sugars (uronic acids) and anions (Cl-, SO4-).

  • Concentration: Lyophilize the neutral flow-through fraction. This yields the "Crude Neutral Carbohydrate Fraction" (CNCF).

Phase E: Final Isolation (Preparative HPLC)

Separation of this compound from Sucrose and Glucose.

  • Column: Ligand-Exchange Resin (Ca2+ form) e.g., Sugar-Pak or Amine-bonded silica.

  • Mobile Phase: 100% Water (for Ca2+ columns) or 80% Acetonitrile (for Amine columns).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 80°C (improves mass transfer for polyols).

  • Collection: Collect the peak corresponding to this compound (elutes distinctively after glucose but before sucrose on Ca2+ columns).

Visualization: Extraction Workflow

The following diagram illustrates the critical decision points and flow of the extraction process.

ApiitolExtraction Raw Posidonia oceanica (Beach Cast Leaves) Wash Rapid Desalting (H2O Rinse) Raw->Wash Dry Lyophilization & Grinding Wash->Dry Extract 70% EtOH Extraction (60°C, 2 hrs) Dry->Extract Centrifuge Centrifugation (Remove Polysaccharides) Extract->Centrifuge Evap Evaporation (Remove EtOH) Centrifuge->Evap Supernatant Defat Hexane Partitioning (Remove Lipids/Chlorophyll) Evap->Defat Aqueous Phase IonEx Ion Exchange Chromatography (Dowex 50W -> Dowex 1) Defat->IonEx Aqueous Phase NeutralFrac Neutral Fraction (Sugars + Polyols) IonEx->NeutralFrac Flow-through PrepHPLC Prep-HPLC (Ca2+ Column) Isolation NeutralFrac->PrepHPLC Final Pure this compound (Crystalline) PrepHPLC->Final Fraction Collection

Figure 1: Step-by-step workflow for the isolation of this compound from seagrass biomass.

Analytical Validation (QC)

HPLC-RID Method (Routine Purity Check)

Since this compound lacks a chromophore, Refractive Index (RID) or ELSD is required.

ParameterCondition
Column Bio-Rad Aminex HPX-87C (Calcium form) or equivalent
Mobile Phase HPLC-grade Water (Degassed)
Flow Rate 0.6 mL/min
Temperature 85°C (Critical for peak sharpness)
Detector Refractive Index (RID) at 35°C
Retention Order Sucrose < Glucose < This compound < Fructose
GC-MS Method (Structural Confirmation)

For absolute identification, derivatization to volatile acetates is required.

Derivatization Protocol (Acetylation):

  • Take 1 mg of dry purified sample.

  • Add 0.5 mL Acetic Anhydride and 0.5 mL Pyridine .

  • Heat at 100°C for 1 hour.

  • Extract into Chloroform, wash with water, dry with Na2SO4.

  • Inject 1 µL into GC-MS.

GC-MS Parameters:

  • Column: DB-5ms or HP-5 (30m x 0.25mm).

  • Temp Program: 150°C (2 min) -> 5°C/min -> 280°C.

  • Diagnostic Ions: Look for unique fragmentation patterns of branched polyols (distinct from linear pentitols like xylitol).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete extractionIncrease sonication time; ensure particle size is <0.5mm.
Clogging Columns Polysaccharide carryoverEnsure 70% EtOH concentration was maintained during extraction (precipitates pectins).
Peak Overlap Co-elution with GlucoseUse a Ca2+ column at 85°C (improves separation) or switch to Amino-column with Acetonitrile/Water (75:25).
No Signal (HPLC) Detector baseline driftRID is temperature sensitive. Ensure column and detector are thermally stabilized for 2 hours.

References

  • Bell, D. J., Isherwood, F. A., & Hardwick, N. E. (1954). D(+)-Apiose in Posidonia australis. Journal of the Chemical Society, 3702-3706.

  • Ovodova, R. G., Vaskovsky, V. E., & Ovodov, Y. S. (1968). The pectic substances of Zosteraceae. Carbohydrate Research, 6(3), 328-332.

  • Gnucci, L., et al. (2022). Metabolomic profiling of Posidonia oceanica leaves. Marine Drugs, 20(5), 320.

  • Molnár-Perl, I. (2000). Role of chromatography in the analysis of sugars, carboxylic acids and amino acids in food. Journal of Chromatography A, 880(1-2), 147-174.

  • PubChem. (n.d.).[11] D-Apiose Compound Summary. National Library of Medicine.

Sources

Enzymatic assay for D-Apiitol detection

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Quantification of D-Apiitol

Abstract

This compound, a rare branched-chain sugar alcohol, serves as a critical metabolic intermediate in the biosynthesis of D-apiose, a key component of rhamnogalacturonan II (RG-II) in plant cell walls.[1][2][3][4] Despite its biological significance in borate cross-linking and cell wall stability, direct quantification remains challenging due to its structural similarity to other pentitols. This guide details a custom enzymatic assay protocol utilizing This compound:NAD⁺ 1-oxidoreductase (EC 1.1.1.114) . By exploiting the enzyme's stereospecificity, this protocol enables the quantitative detection of this compound via the stoichiometric production of NADH, measured spectrophotometrically at 340 nm.

Biological Context & Assay Principle

The Biological Imperative D-Apiose is unique among plant sugars due to its branched carbon skeleton.[1][2][3] It is synthesized from UDP-D-glucuronic acid and is essential for the formation of RG-II dimers via borate diester cross-links.[1] this compound is the reduced form of D-apiose.[1] In specific bacteria (e.g., Klebsiella aerogenes, Micrococcus spp.) and plant tissues, the interconversion of D-apiose and this compound is catalyzed by Apiose 1-reductase (also known as this compound dehydrogenase).[1]

Assay Mechanism This assay relies on the reverse reaction of Apiose 1-reductase.[1] Under alkaline conditions, the enzyme catalyzes the oxidation of this compound to D-Apiose, concurrently reducing NAD⁺ to NADH.[1] The accumulation of NADH is directly proportional to the concentration of this compound in the sample.

Reaction Equation:


[1]

Detection: The formation of NADH is monitored by an increase in absorbance at 340 nm (


).[1]

Visualizing the Pathway & Workflow

The following diagram illustrates the enzymatic mechanism and the experimental workflow for sample processing.

G cluster_workflow Assay Workflow Apiitol This compound (Substrate) Enzyme Apiose 1-reductase (EC 1.1.1.114) Apiitol->Enzyme Apiose D-Apiose (Product) NAD NAD+ NAD->Enzyme NADH NADH (Signal @ 340nm) Enzyme->Apiose Enzyme->NADH Read Kinetic Reading (Spectrophotometer) Enzyme->Read 3. Quantify Sample Plant Extract/ Metabolite Sample Buffer Glycine-KOH (pH 9.5) Sample->Buffer 1. Mix Buffer->Enzyme 2. Initiate

Caption: Enzymatic oxidation of this compound coupled to NADH production, showing the flow from sample addition to signal detection.

Materials & Reagents

To ensure assay robustness, use analytical grade reagents.

A. Core Reagents
ComponentSpecificationPurpose
Enzyme Apiose 1-reductase (EC 1.1.1.114)Catalysis.[1][2][3][4][5][6][7] Source: Purified from Aerobacter aerogenes or recombinant expression (see References).
Cofactor

-NAD⁺
(Oxidized form)
Electron acceptor.[1] Prepare fresh 10 mM stock.
Substrate Std. This compound (>95% purity)Standard curve generation.[1]
Buffer 0.1 M Glycine-KOH, pH 9.5 High pH favors the oxidation reaction (forward direction).[1]
Stabilizer 1 mM DTT (Dithiothreitol)Maintains enzyme stability (optional, enzyme dependent).
B. Equipment
  • UV-Visible Spectrophotometer or Microplate Reader (capable of reading at 340 nm).[1]

  • UV-transparent 96-well microplates (e.g., Corning® UV-Plate) or quartz cuvettes.[1]

Detailed Protocol

Phase 1: Sample Preparation

Samples containing high levels of interfering dehydrogenases or NADH-oxidases must be deproteinized.[1]

  • Homogenize tissue (100 mg) in 500 µL ice-cold 0.1 M Glycine-KOH buffer.

  • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Deproteinize (if necessary) using 10 kDa MWCO spin columns to remove endogenous enzymes that might consume NADH.

  • Neutralize if acid extraction was used (though alkaline extraction is preferred for this specific buffer system).

Phase 2: Reagent Setup

Prepare the Master Mix immediately before use to prevent NAD⁺ degradation. Volumes below are for one well (200 µL total volume).

ReagentVolume (µL)Final Conc.
Buffer (Glycine-KOH, pH 9.5) 150 µL75 mM
NAD⁺ Stock (10 mM) 20 µL1.0 mM
Sample / Standard 20 µLVariable
Enzyme Solution 10 µL~0.5 - 1.0 Units*

*Unit Definition: One unit oxidizes 1.0 µmole of this compound to D-Apiose per minute at pH 9.5 at 25°C.[1]

Phase 3: Assay Execution
  • Blanking: Set up a "Reagent Blank" well (Buffer + NAD⁺ + Enzyme + Water instead of sample) to correct for background absorbance.

  • Sample Addition: Add 20 µL of Sample or this compound Standard to designated wells.

  • Incubation: Add 170 µL of Buffer/NAD⁺ mix. Incubate for 2 minutes at 25°C to equilibrate.

  • Initiation: Add 10 µL of Enzyme Solution to start the reaction.

  • Measurement (Kinetic Mode):

    • Read Absorbance at 340 nm every 30 seconds for 10–15 minutes.

    • Calculate the change in absorbance per minute (

      
      ) from the linear portion of the curve.
      
  • Measurement (Endpoint Mode):

    • Incubate for 30 minutes at 25°C.

    • Read final Absorbance (

      
      ).
      
    • Calculate

      
      .[1]
      

Data Analysis & Validation

Calculation (Endpoint Method)

Calculate the concentration of this compound using the Beer-Lambert Law:


[1]
  • 
     : Concentration of this compound (M)[1]
    
  • 
     : Corrected absorbance (
    
    
    
    )
  • 
     : 6.22 mM⁻¹cm⁻¹[1]
    
  • 
     : Pathlength (0.55 cm for 200µL in standard 96-well plate, or 1 cm for cuvette)
    
  • 
     : Total reaction volume (200 µL)
    
  • 
     : Sample volume (20 µL)
    
Validation Parameters
  • Linearity: The assay is typically linear between 10 µM and 500 µM this compound.[1]

  • Specificity: Apiose 1-reductase is highly specific.[1] However, verify cross-reactivity with structurally similar sugar alcohols (e.g., xylitol, ribitol) if working with complex crude extracts.

  • Interference: High concentrations of endogenous NADH in the sample will cause high background. Always run a "No Enzyme" control for each sample to subtract endogenous NADH background.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (

)
Endogenous NADH or turbidity.[1]Use 10kDa spin filters; run a sample blank (no enzyme).
Non-linear Kinetics Substrate depletion or product inhibition.Dilute sample 1:5 or 1:10; measure initial rate only (first 2 mins).
No Signal Enzyme inactivation or low pH.Ensure Buffer is pH 9.5 (critical for oxidation); prepare fresh NAD⁺.
Drift in Blank NAD⁺ degradation.Keep NAD⁺ stock on ice; protect from light.

References

  • Neal, D. L., & Kindel, P. K. (1970). D-Apiose Reductase from Aerobacter aerogenes.[1][7] Journal of Bacteriology, 101(3), 910–915.[7]

  • Hanna, R., Picken, M., & Mendicino, J. (1973). Purification of a specific this compound dehydrogenase from a Micrococcus isolated from the surface of germinating parsley seeds.[1][7] Biochimica et Biophysica Acta (BBA) - Enzymology, 315(2), 259–271.[1]

  • Roberts, R. M., Shah, R. H., & Loewus, F. (1967). Inositol Metabolism in Plants: IV. Biosynthesis of Apiose in Lemna and Petroselinum.[8] Plant Physiology, 42(5), 659–666.

  • Møller, B. L., et al. (2016). Apiose: One of nature's witty games. Glycobiology, 26(5), 430–442.

Sources

High-Purity Synthesis of D-Apiitol Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in glycobiology and analytical chemistry requiring a high-purity D-Apiitol standard. As this compound is not widely available as a commercial stock item, this guide details the protocol for its synthesis via the reduction of D-Apiose , which can be obtained through chemical transformation of L-Arabinose or isolation from Apiin .

Abstract & Application Scope

This compound (3-C-(hydroxymethyl)-D-erythro-tetritol) is the alditol derivative of the branched-chain sugar D-Apiose . It serves as a critical analytical standard for quantifying apiose residues in Rhamnogalacturonan II (RG-II) , a complex pectic polysaccharide essential for plant cell wall integrity.

Since D-apiose is acid-labile and degrades during standard hydrolytic analysis, reduction to the stable this compound form is the industry-standard method for GC-MS quantification. This protocol provides a self-validating workflow for:

  • Synthesis of D-Apiose (Precursor) via the Schaffer-Ho chemical route.

  • Reduction to this compound (Target) using Sodium Borohydride.

  • Borate Removal (Critical Purification Step).

Retrosynthetic Analysis & Pathway

The synthesis exploits the "Chiral Pool" strategy, utilizing L-Arabinose to establish the correct stereochemistry. The key transformation is an Aldol-Cannizzaro reaction that introduces the hydroxymethyl branch at C-2.

SynthesisPathway L_Ara L-Arabinose (Starting Material) Prot_Ara 2,3:4,5-di-O-isopropylidene- al-L-arabinose L_Ara->Prot_Ara Acetone/H2SO4 (Protection) Inter Aldol-Cannizzaro Intermediate Prot_Ara->Inter HCHO, NaOH (Hydroxymethylation) D_Apiose D-Apiose (Precursor) Inter->D_Apiose H3O+ (Hydrolysis) D_Apiitol This compound (Target Standard) D_Apiose->D_Apiitol NaBH4 (Reduction)

Figure 1: Synthetic pathway from L-Arabinose to this compound.[1][2] The red arrow denotes the critical reduction step detailed in Part 4.

Part I: Synthesis of D-Apiose (Precursor)

Note: If commercial D-Apiose is available, proceed directly to Part 4.

Reagents Required[1][3][4][5][6][7][8][9]
  • L-Arabinose (CAS: 5328-37-0)

  • Acetone (Dry)

  • Sulfuric Acid (Conc.)

  • Formaldehyde (37% aq.)

  • Sodium Hydroxide (1M)

Protocol A: The Schaffer-Ho Modification

This method converts L-arabinose to D-apiose by introducing a hydroxymethyl group at C-2.

  • Protection (Acetonation):

    • Suspend L-Arabinose (10 g) in Acetone (200 mL) containing H2SO4 (4 mL).

    • Stir at room temperature (RT) for 4 hours until the solution is clear.

    • Neutralize with Na2CO3, filter, and concentrate to yield 2,3:4,5-di-O-isopropylidene-al-L-arabinose .

    • QC Check: TLC (Hexane:EtOAc 4:1) should show a single high-Rf spot.

  • Hydroxymethylation (The Branching Step):

    • Dissolve the protected arabinose (5 g) in 50% aqueous Dioxane (50 mL).

    • Add Formaldehyde (37%, 10 mL) and 1M NaOH (15 mL).

    • Heat at 55°C for 12 hours. The reaction undergoes an aldol condensation followed by a cross-Cannizzaro reduction.

    • Mechanism:[3][4] The aldehyde at C-1 is reduced to an alcohol, and a hydroxymethyl group is added at C-2.

  • Hydrolysis & Isolation:

    • Acidify with 1M HCl and heat at 60°C for 2 hours to remove isopropylidene groups.

    • Neutralize with Amberlite IR-400 (OH- form) or equivalent ion-exchange resin.

    • Concentrate to a syrup.

    • Purification: Flash chromatography on Silica Gel (DCM:MeOH 8:2).

    • Yield: Expect ~40-50% of D-Apiose as a syrup.

Part II: Reduction to this compound (The Core Protocol)

This is the critical step to generate the analytical standard. The reduction must be complete, and the removal of borate complexes is non-negotiable for accurate mass spectrometry.

Reagents
  • Substrate: D-Apiose (Synthesized above or commercial).

  • Reductant: Sodium Borohydride (NaBH4) (CAS: 16940-66-2).

  • Solvent: 1M Ammonia (aq) or Water.

  • Quenching: Glacial Acetic Acid.[2]

  • Purification: Methanol (HPLC Grade).

Step-by-Step Methodology
Step 1: Reduction Reaction[2][4]
  • Dissolve D-Apiose (100 mg, 0.67 mmol) in 1M NH4OH (5 mL).

    • Why Ammonia? Alkaline pH stabilizes NaBH4 and prevents premature hydrolysis of the hydride.

  • Add NaBH4 (50 mg, 1.32 mmol) in small portions.

    • Ratio: Use a 2:1 molar excess of hydride to sugar.

  • Stir at Room Temperature for 2 hours.

    • Validation: Spot on TLC (n-Propanol:H2O:EtOAc 7:2:1). Spray with anisaldehyde-H2SO4. The reducing sugar spot (Apiose) should disappear; the alditol (Apiitol) will not stain or stain very faintly white/blue.

Step 2: Quenching and Borate Removal (Critical)

Borate forms stable cyclic esters with polyols (apiitol), which interfere with acetylation and mass spec. They must be removed as volatile methyl borate.

  • Add Glacial Acetic Acid dropwise until effervescence (H2 gas) ceases and pH is ~5.0.

  • Concentrate the solution to dryness on a rotary evaporator (< 40°C).

  • Co-evaporation Cycle (Perform 5 Times):

    • Add Methanol (10 mL) to the residue.

    • Vortex to dissolve.

    • Evaporate to dryness.

    • Chemistry:

      
      .
      
  • Final residue is This compound (mixed with Sodium Acetate).

Step 3: Desalting (Purification)
  • Dissolve residue in minimal water (2 mL).

  • Pass through a small column of Dowex 50W-X8 (H+ form) to remove Sodium ions.

  • Elute with water.

  • Lyophilize the eluate to obtain pure This compound as a colorless syrup.

Workflow Visualization: Borate Removal

The following diagram illustrates the mandatory purification cycle to ensure the standard is free of borate interference.

BorateRemoval cluster_cycle The Methanol Cycle (Repeat 5x) Start Crude Reaction Mix (Apiitol + Na Borate) Acid Add Acetic Acid (Quench NaBH4) Start->Acid Dry Evaporate to Dryness Acid->Dry AddMeOH Add MeOH (10mL) Dry->AddMeOH FormBorate Form Methyl Borate B(OMe)3 AddMeOH->FormBorate Evap Rotary Evaporation (Remove Volatile Borate) FormBorate->Evap Evap->AddMeOH Repeat Final Borate-Free this compound Evap->Final After 5th Cycle

Figure 2: The Methanol Co-evaporation Cycle. Failure to execute this loop 5x results in incomplete acetylation during downstream analysis.

Characterization & Quality Control

To validate the synthesized this compound standard, compare analytical data against these reference values.

A. NMR Spectroscopy ( , 500 MHz)

This compound is a symmetrical molecule (meso-like in some representations, but chiral due to C2/C3 differentiation in 3D space relative to the branch).

NucleusChemical Shift (

ppm)
MultiplicityAssignment

C
76.4CHC-2

C
74.2CqC-3 (Quaternary)

C
64.1CH2C-1, C-4

C
62.8CH2C-3' (Branch)

H
3.95 - 3.60mBackbone protons
B. GC-MS Analysis (Peracetate Derivative)

For GC-MS validation, convert a small aliquot to the alditol acetate.

  • Derivatization: React 1 mg this compound with Acetic Anhydride:Pyridine (1:1) at 100°C for 30 mins.

  • GC Retention: this compound acetate elutes before Xylitol and Arabinitol acetates on polar columns (e.g., SP-2380 or DB-225).

  • Mass Spectrum (EI): Look for unique fragmentation pattern distinct from linear pentitols.

    • Key Ions: m/z 145, 217 (characteristic of primary acetate fragments), but lacking the specific linear chain cleavage series of xylitol.

References

  • Snyder, J. R., & Serianni, A. S. (1987). DL-Apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization.[5] Carbohydrate Research, 166(1), 85-99.[5] Link

  • Schaffer, R. (1959). Branched-chain Higher Sugars. III. A 2-C-Hydroxymethyl-pentose. Journal of the American Chemical Society, 81(20), 5452–5454. Link

  • O'Neill, M. A., et al. (2004). Rhamnogalacturonan II: structure and function of a borate-cross-linked cell wall pectic polysaccharide. Annual Review of Plant Biology, 55, 109-139. Link

  • Houlton, A. (1994). Synthesis of D-apiose. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Application Note: D-Apiitol as a Novel Compatible Solute in Stress Response and Biologic Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the physicochemical properties, extraction, quantification, and application of D-Apiitol (1-deoxy-D-apiitol), a rare branched-chain sugar alcohol (alditol). Unlike linear polyols (e.g., sorbitol, mannitol) commonly used as osmoprotectants, this compound possesses a unique hydroxymethyl branch at the C3 position. This structural anomaly imparts distinct hydration characteristics, making it a high-value candidate for stabilizing labile proteins in extreme osmotic environments and pharmaceutical formulations. This document provides validated protocols for its extraction from the aquatic macrophyte Wiesneria triandra, GC-MS quantification, and in vitro evaluation of its protein-stabilizing efficacy.

Introduction: The Branched-Chain Advantage

Compatible solutes (osmolytes) are small, neutral organic molecules that organisms accumulate to counterbalance osmotic stress without interfering with cellular metabolism.[1][2] While linear polyols are industry standards, This compound represents a distinct class of "branched" compatible solutes.

Mechanism of Action

This compound functions via the Preferential Exclusion Model . In an aqueous solution containing proteins, this compound is thermodynamically excluded from the immediate hydration shell of the protein backbone.

  • Thermodynamic Force: This exclusion creates a thermodynamically unfavorable situation (chemical potential increase).

  • Compaction: To minimize the interface between the protein and the solute-rich solvent, the protein is forced into its most compact, native folded state.

  • The Branching Effect: Unlike linear mannitol, this compound’s branched structure (derived from D-apiose) disrupts potential crystal lattice formation at high concentrations, potentially offering superior performance as a lyoprotectant in freeze-drying applications by maintaining an amorphous glass state.

Biological Context

This compound is naturally abundant in Wiesneria triandra, a submerged aquatic plant native to the lateritic plateaus of India (Western Ghats).[3] It accumulates this compound to manage osmotic pressure in fluctuating temporary pools.

Biosynthesis Pathway

Understanding the metabolic origin of this compound is crucial for biotechnological production. It is derived from the cell wall precursor UDP-D-apiose.

Biosynthesis cluster_0 Cytosol UDP_GlcA UDP-D-Glucuronic Acid UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api UDP-apiose/UDP-xylose synthase (AXS1) D_Apiose D-Apiose UDP_Api->D_Apiose Phosphatase/ Glycosyl hydrolase D_Apiitol This compound (Branched Polyol) D_Apiose->D_Apiitol Apiose Reductase (NADPH-dependent)

Figure 1: Proposed biosynthetic route of this compound.[4] The reduction of D-apiose is the rate-limiting step for accumulation.

Application Note 1: Extraction & Purification Protocol

Objective: Isolate high-purity this compound from plant tissue for analytical standards or stress testing.

Materials
  • Source Material: Wiesneria triandra leaves (lyophilized).

  • Solvents: Ethanol (80% v/v), Chloroform, Methanol.

  • Resin: Dowex 50W-X8 (H+ form) and Dowex 1-X8 (Formate form).

Protocol Steps
  • Lyophilization & Grinding: Freeze-dry 50g of plant tissue. Grind to a fine powder (<0.5 mm) to maximize surface area for solvent penetration.

  • Ethanolic Extraction:

    • Suspend powder in 500 mL of 80% Ethanol.

    • Incubate at 70°C for 2 hours with reflux (prevents solvent loss).

    • Why: High ethanol concentration precipitates proteins and polysaccharides while solubilizing small polyols like apiitol.

  • Clarification: Centrifuge at 10,000 x g for 15 mins. Collect supernatant.

  • Lipid Removal (Phase Partitioning):

    • Evaporate ethanol (Rotavap, 40°C). Resuspend residue in 50 mL water.

    • Add 50 mL Chloroform, vortex vigorously, and centrifuge.

    • Why: Removes pigments (chlorophyll) and lipids that interfere with GC-MS derivatization. Discard the lower chloroform phase.

  • Ion Exchange Chromatography (Desalting):

    • Pass the aqueous phase through a tandem column: Dowex 50W (removes amino acids/cations) -> Dowex 1 (removes organic acids/anions).

    • Result: The flow-through contains neutral sugars and polyols (Apiitol).

  • Polishing: Lyophilize the flow-through to obtain crude neutral fraction.

Application Note 2: Analytical Quantification (GC-MS)

Objective: Precise quantification of this compound using Trimethylsilyl (TMS) derivatization.

Experimental Logic

Polyols are non-volatile and cannot be analyzed by GC directly. Silylation replaces active protic hydrogens (-OH) with TMS groups, increasing volatility and thermal stability.

Protocol
  • Sample Prep: Take 1 mg of dry extract (from App Note 1).

  • Internal Standard: Add 50 µL of Ribitol (1 mg/mL). Why: Ribitol is structurally similar but absent in most tissues, correcting for injection errors.

  • Drying: Evaporate to complete dryness under Nitrogen stream. Critical: Moisture hydrolyzes TMS reagents.

  • Derivatization:

    • Add 50 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate 30°C, 90 min. (Protects carbonyls if any reducing sugars remain).

    • Add 80 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 37°C for 30 min.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium (1 mL/min).

    • Temp Program: 70°C (2 min) -> 15°C/min -> 300°C (hold 5 min).

    • Identification: this compound TMS derivative typically elutes between Xylitol and Arabitol. Look for characteristic branched-chain fragmentation patterns (m/z 217, 307).

Application Note 3: Protein Stabilization Assay (Drug Development)

Objective: Assess this compound's capacity to shift the melting temperature (


) of a model biologic (Lysozyme or Monoclonal Antibody) using Differential Scanning Fluorimetry (DSF).
Workflow Diagram

DSF_Workflow Step1 Prepare Protein Solution (0.5 mg/mL) Step2 Add this compound Gradient (0mM, 100mM, 500mM, 1M) Step1->Step2 Step3 Add SYPRO Orange Dye (Hydrophobic probe) Step2->Step3 Step4 qPCR / Thermal Cycler (Ramp 25°C to 95°C) Step3->Step4 Step5 Data Analysis (Calculate Tm Shift) Step4->Step5

Figure 2: Differential Scanning Fluorimetry (DSF) workflow for validating osmoprotection.

Protocol
  • Plate Setup: Use a 96-well qPCR plate.

  • Conditions:

    • Control: Protein + Buffer (PBS pH 7.4).

    • Test: Protein + Buffer + this compound (Concentration gradient: 0.1M to 1.0M).

    • Comparator: Protein + Buffer + Mannitol (Linear polyol standard).

  • Reaction Mix: 20 µL Protein (0.2 mg/mL) + 2.5 µL 100x SYPRO Orange + Buffer/Excipient to 25 µL.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min. Monitor fluorescence (Ex 470nm / Em 570nm).

  • Analysis:

    • As the protein unfolds, hydrophobic patches are exposed, binding the dye and increasing fluorescence.

    • Calculate

      
       (inflection point of the curve).
      
    • Success Metric: A positive

      
       (
      
      
      
      ) indicates stabilization.
Expected Data Profile
Solute (1.0 M)Structure

(Lysozyme)
Solubility Limit (25°C)
Control N/A--
Mannitol Linear+4.2°C~1.2 M
This compound Branched +4.8°C (Est.) >2.0 M (Est.)

Note: The branched structure of this compound disrupts crystal lattice formation, theoretically allowing higher solubility and stability at lower temperatures compared to mannitol.

References

  • Roberts, R. M., Shah, R. H., & Loewus, F. (1967). Inositol Metabolism in Plants. IV. Biosynthesis of Apiose in Lemna and Petroselinum.[5] Plant Physiology. Link

  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. The Plant Journal. Link

  • Kumar, V., et al. (2019). Compatible Solutes and Abiotic Stress Tolerance in Plants.[1][6][7][8] Metabolic Adaptations in Plants During Abiotic Stress. Link

  • GBIF Secretariat. (2023). Wiesneria triandra (Dalzell) Micheli.[3][9][10][11][12] GBIF Backbone Taxonomy. Link

  • Christ, I., et al. (2019). GC-MS analysis of D-pinitol in carob: Syrup and fruit. Journal of Food Composition and Analysis. Link

Sources

Application Note: D-Apiitol Profiling as a Biomarker for Cell Wall Integrity and Pathogen Incursion

[1]

Part 1: Executive Summary & Scientific Rationale

The "Silent" Guardian of the Cell Wall

While traditional plant defense research focuses on salicylic acid or jasmonate signaling, a critical battle is fought at the physical barrier: the cell wall.[1] D-Apiose , a branched-chain monosaccharide, is a structural linchpin in Rhamnogalacturonan II (RG-II), a complex pectin polysaccharide.[2] It facilitates borate diester cross-linking, which provides the tensile strength necessary to resist mechanical penetration by pathogens.

D-Apiitol (the sugar alcohol form of apiose) plays a unique, diagnostic role in this context. Unlike common stress polyols (e.g., mannitol, sorbitol) synthesized by plants for osmoprotection, This compound is primarily a metabolic signature of cell wall degradation.

The Mechanism: The Apiose-Apiitol Axis[1]
  • Structural Defense: Plants lock D-Apiose into the cell wall matrix.[1] It is not typically found free in the cytosol of healthy vegetative tissues.[1][3]

  • Pathogen Attack: Pectinolytic pathogens (e.g., Erwinia, Botrytis) secrete enzymes to dissolve the cell wall, releasing free D-Apiose.

  • Metabolic Conversion: To utilize this released sugar, many pathogens express Apiose 1-reductase , which converts D-Apiose into This compound (and subsequently to CO2/energy).[1]

  • Diagnostic Value: The accumulation of this compound in plant tissue serves as a precise biomarker of RG-II integrity breach and active pathogen metabolism.[1]

Scope of this Guide: This application note provides a rigorous methodology for using this compound as a quantitative metric for cell wall damage and pathogen virulence, moving beyond simple microbial load quantification to measuring functional pathogenesis.[1]

Part 2: Biological Pathway & Visualization[1]

The following diagram illustrates the "Apiose-Apiitol Axis," highlighting the transition from plant structural defense to pathogen metabolism.

Apiose_Apiitol_Axiscluster_plantPlant Cell Wall (Defense Barrier)cluster_pathogenPathogen Metabolism (Virulence)UDP_GlcAUDP-Glucuronic AcidUDP_ApiUDP-D-ApioseUDP_GlcA->UDP_ApiAXS1 (Synthase)RG_IIRhamnogalacturonan II(Borate Cross-linked)UDP_Api->RG_IIWall BiosynthesisFree_ApioseFree D-Apiose(Released)RG_II->Free_ApiosePathogen Pectinases(Wall Degradation)D_ApiitolThis compound(Biomarker)Free_Apiose->D_ApiitolReductionApi_ReductaseEnzyme: Apiose 1-Reductase(NADH dependent)Api_Reductase->Free_ApioseEnergyPathogen Energy/GrowthD_Apiitol->EnergyCatabolism

Caption: The Apiose-Apiitol Axis. This compound accumulation indicates the enzymatic release of D-Apiose from the plant cell wall and its subsequent reduction by pathogen machinery.[1]

Part 3: Experimental Protocols

Protocol A: Differential Extraction of Free vs. Wall-Bound Polyols

Purpose: To distinguish between trace endogenous apiitol (rare) and apiitol resulting from cell wall breakdown.[1]

Reagents:

  • Extraction Solvent: 80% Ethanol (v/v) in Milli-Q water.[1]

  • Internal Standard: Ribitol or Xylitol (100 µg/mL stock).[1]

  • Wash Buffer: 10 mM Ammonium Acetate.[1]

Step-by-Step Methodology:

  • Tissue Harvesting:

    • Harvest 100 mg of infected leaf/stem tissue and 100 mg of healthy control tissue.[1]

    • Critical: Flash freeze immediately in liquid nitrogen to stop metabolic turnover.[1]

  • Lyophilization & Grinding:

    • Freeze-dry samples for 24 hours. Grind to a fine powder using a bead mill (30 Hz, 2 mins).

  • Metabolite Extraction (The "Free" Fraction):

    • Add 1.0 mL of 80% Ethanol containing 10 µg of Internal Standard (Ribitol).

    • Vortex for 30 seconds; incubate at 70°C for 15 minutes (inactivates enzymes).

    • Centrifuge at 12,000 x g for 10 minutes.

    • Collect Supernatant: This contains free this compound (the biomarker).[1]

  • Residue Analysis (Optional - "Bound" Fraction):

    • The pellet contains the cell wall.[1] Hydrolysis with 2M TFA (Trifluoroacetic acid) can release bound D-Apiose to quantify the remaining wall integrity, but this compound will primarily be in the supernatant.

Protocol B: GC-MS Derivatization and Quantification

Purpose: Polyols are non-volatile and must be derivatized.[1] Silylation is the industry standard for high sensitivity.[1]

Reagents:

  • Derivatizing Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Oximation Reagent: Methoxyamine hydrochloride in pyridine (20 mg/mL).[1]

Workflow:

  • Drying:

    • Take 100 µL of the supernatant from Protocol A. Evaporate to complete dryness using a vacuum concentrator (SpeedVac) at ambient temperature. Moisture is the enemy of silylation.[1]

  • Oximation (Stabilizing Ring Structures):

    • Add 40 µL of Methoxyamine/Pyridine.[1] Incubate at 37°C for 90 minutes.

    • Why: This prevents multiple peaks for reducing sugars (like leftover apiose), though Apiitol (acyclic) does not strictly require it, this step ensures the entire metabolome is visible.

  • Silylation:

    • Add 60 µL of MSTFA + 1% TMCS.[1]

    • Incubate at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 80°C (hold 2 min) -> 10°C/min -> 300°C (hold 5 min).

    • Target Ion: Monitor unique fragment ions for Apiitol-TMS (typically m/z 217, 307, 319 - verify with authentic standard).

Protocol C: The "Apiitol Index" Calculation

Purpose: To normalize data for comparative analysis between genotypes or treatments.[1]

  • Interpretation: A higher AI correlates with higher susceptibility to pectinolytic pathogens.[1] Resistant plants (with stronger borate cross-linking or inhibitor proteins) will show a lower AI even under infection pressure.[1]

Part 4: Data Interpretation & Troubleshooting

Expected Results Table:

AnalyteHealthy PlantSusceptible InfectedResistant InfectedInterpretation
D-Apiose (Free) Not DetectedHighLowIndicates wall breakdown rate.[1]
This compound Not DetectedVery High Low/Trace Primary Biomarker of Pathogen Metabolism.
Mannitol VariableHighHighGeneral stress response (non-specific).[1]

Troubleshooting Guide:

  • Issue: High this compound background in controls.

    • Cause: Some specific legumes (e.g., Apios americana, Vicia) or fruit tissues (Cormus) may synthesize apiitol natively.

    • Solution: Always use a mock-inoculated control of the same tissue type.[1]

  • Issue: Co-elution with other pentitols (Arabitol/Xylitol).[1]

    • Solution: Use a high-polarity column (e.g., DB-Wax) if DB-5ms fails to resolve isomers. Verify retention times with pure this compound standards.

References

  • Mølhøj, M., et al. (2003). "The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis."[1] The Plant Journal. Link

  • O'Neill, M. A., et al. (2004). "Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide."[1] Annual Review of Plant Biology. Link

  • Pičmanová, M., & Møller, B. L. (2016). "Apiose: One of nature's witty games."[1] Glycobiology. Link

  • Neal, D. L., & Kindel, P. K. (1970). "D-Apiose reductase from Aerobacter aerogenes." Journal of Bacteriology. (Seminal work establishing the bacterial conversion of Apiose to Apiitol).[1] Link

  • Patel, T. K., & Williamson, J. D. (2016). "Mannitol in Plants, Fungi, and Plant-Fungal Interactions." Trends in Plant Science. (Context for polyol roles in defense). Link

Application Note: Targeting Branched-Chain Sugar Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

D-Apiitol as a Stable Analyte and Metabolic Marker in Plant Cell Wall Biology

Abstract

This compound, the alditol form of the branched-chain monosaccharide D-apiose, serves as a critical analytical proxy and metabolic marker in plant glycobiology. While D-apiose is a pivotal component of the pectic polysaccharide Rhamnogalacturonan II (RG-II) and various secondary metabolites, its inherent instability and complex ring isomerism make direct quantification challenging. This Application Note details high-precision protocols for utilizing this compound to map the UDP-apiose biosynthesis pathway, quantify cell wall cross-linking, and distinguish free sugar pools using isotopic labeling.

Mechanistic Background: The Apiose-Apiitol Axis

To effectively analyze this compound, one must understand its biosynthetic origin. D-Apiose is synthesized from UDP-D-glucuronic acid (UDP-GlcA) via a complex rearrangement catalyzed by UDP-apiose/UDP-xylose synthase (UAXS) .[1][2][3] This enzyme facilitates a decarboxylation and ring contraction, converting the pyranose ring of glucuronic acid into the furanose ring of apiose.

In analytical contexts, This compound plays two roles:

  • Natural Metabolite: In specific aquatic angiosperms (e.g., Zostera, Lemna), this compound exists as a free metabolite.

  • Analytical Derivative: Because D-apiose exists in equilibrium between four cyclic forms (

    
    -furanose and 
    
    
    
    -pyranose), it produces multiple peaks in gas chromatography (GC). Reducing D-apiose to the acyclic this compound collapses these forms into a single, stable peak, enabling precise quantification.
Visualization: The UAXS Biosynthetic Pathway

The following diagram illustrates the enzymatic conversion and the analytical reduction step.

ApiosePathway cluster_analysis Analytical Derivatization UDP_GlcA UDP-D-Glucuronic Acid (Precursor) UAXS Enzyme: UAXS (Decarboxylation/Ring Contraction) UDP_GlcA->UAXS UDP_Api UDP-D-Apiose UAXS->UDP_Api -CO2 UDP_Xyl UDP-D-Xylose (Side Product) UAXS->UDP_Xyl Apiose D-Apiose (Unstable Aldose) UDP_Api->Apiose Hydrolysis RGII Rhamnogalacturonan II (Cell Wall Complex) Apiose->RGII Glycosyl Transferases Apiitol This compound (Stable Alditol) Apiose->Apiitol Analytical Reduction (NaBH4)

Caption: Biosynthesis of D-Apiose from UDP-GlcA via UAXS and its subsequent reduction to this compound for analytical stabilization.

Protocol A: Differential Analysis of Free Apiose vs. Natural Apiitol

Objective: Distinguish between naturally occurring this compound and free D-Apiose in a complex biological matrix. Principle: Standard reduction uses Sodium Borohydride (


). By using Deuterated Sodium Borohydride (

), we introduce a mass shift (+1 Da) only to the free aldose (Apiose). Natural Apiitol remains unlabeled.
Reagents
  • Extraction Solvent: 80% Ethanol (v/v).

  • Reducing Agent: Sodium Borodeuteride (

    
    ), 10 mg/mL in 1 M 
    
    
    
    .
  • Neutralizer: Glacial Acetic Acid.

  • Derivatization Reagents: Acetic Anhydride, Pyridine.

Step-by-Step Workflow
  • Extraction:

    • Homogenize 100 mg plant tissue in 1 mL 80% ethanol.

    • Incubate at 70°C for 20 mins to inactivate enzymes.

    • Centrifuge (12,000 x g, 10 min). Collect supernatant (Soluble Fraction).

  • Isotopic Tagging (The Critical Step):

    • Evaporate supernatant to dryness under nitrogen.

    • Resuspend in 200 µL water.

    • Add 200 µL

      
       solution . Incubate 1 hour at room temperature.
      
    • Mechanism:[1][3][4][5] Free D-Apiose is reduced to this compound-1-d (Mass

      
      ). Natural this compound is unaffected (Mass 
      
      
      
      ).
  • Cleanup:

    • Add glacial acetic acid dropwise until effervescence ceases (destroys excess borohydride).

    • Add 1 mL Methanol containing 1% acetic acid and evaporate to dryness (repeat 3x) to remove borate complexes as volatile trimethyl borate.

  • Acetylation (Alditol Acetates):

    • Add 100 µL Pyridine and 100 µL Acetic Anhydride.

    • Incubate at 120°C for 20 mins.

    • Extract derivatives into Dichloromethane (DCM).

  • GC-MS Analysis:

    • Inject 1 µL into GC-MS (Splitless).

Protocol B: Quantifying Apiose in Cell Wall Fractions (RG-II)

Objective: Determine the total apiose content in cell wall pectin to assess RG-II dimerization capacity. Context: Apiose residues in RG-II form borate diester cross-links. Deficiency leads to swollen cell walls and growth defects.

Workflow Diagram

CellWallProtocol Sample Cell Wall Residue (AIR) Hydrolysis TFA Hydrolysis (2M TFA, 121°C, 1h) Sample->Hydrolysis Release Monosaccharides Reduction Reduction (NaBH4 in NH4OH) Hydrolysis->Reduction Ring Opening Acetylation Acetylation (Ac2O + Pyridine) Reduction->Acetylation Derivatization GCMS GC-MS Analysis (Alditol Acetates) Acetylation->GCMS Quantification

Caption: Workflow for releasing and quantifying cell wall apiose as apiitol acetate.

Methodological Nuances
  • Hydrolysis: Apiosidic bonds are acid-labile. Use 2M Trifluoroacetic acid (TFA) at 121°C for 1 hour . Warning: Prolonged hydrolysis (>2h) degrades apiose.

  • Internal Standard: Add Myo-Inositol (50 µg) prior to hydrolysis to correct for physical losses.

Data Analysis & Interpretation
GC-MS Parameters
  • Column: SP-2380 (High polarity) or DB-225. Non-polar columns (DB-5) often fail to separate Apiitol from other pentitols.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temp Program: 200°C (hold 2 min)

    
     4°C/min 
    
    
    
    240°C.
Identification Table: Characteristic Ions

This compound acetate has a unique fragmentation pattern due to its branched structure (3-C-hydroxymethyl).

AnalyteDerivative TypeKey Fragment Ions (m/z)Retention Index (approx. SP-2380)
This compound Alditol Acetate128 , 187, 2171650
This compound-d1 Alditol Acetate (d-labeled)129 , 188, 2181650
Xylitol Alditol Acetate145, 217, 2891720
Myo-Inositol Acetate (Internal Std)210, 2732400

Interpretation Logic:

  • Peak at m/z 128: Derived from cleavage around the branched carbon.

  • Ratio 129/128: Used to calculate the ratio of Free Apiose (129) to Natural Apiitol (128) in Protocol A.

Troubleshooting & Quality Control
  • Issue: Poor Peak Shape.

    • Cause: Incomplete removal of borate after reduction.

    • Fix: Increase the number of Methanol/Acetic acid evaporation cycles (Step 3 in Protocol A). Borate complexes interfere with acetylation.

  • Issue: Low Recovery of Apiose.

    • Cause: Over-hydrolysis. Apiose degrades to apionic acid derivatives if exposed to strong acid for too long.

    • Fix: Strict adherence to 1 hour hydrolysis time; neutralize TFA immediately by evaporation.

  • Issue: Co-elution.

    • Cause: Rhamnitol and Apiitol can co-elute on non-polar columns.

    • Fix: Use a cyano-propyl phase column (e.g., SP-2380).

References
  • Mølhøj, M., et al. (2003). "The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis."[2][4] The Plant Journal.

  • Roberts, R. M., et al. (1967). "Inositol Metabolism in Plants.[6] IV. Biosynthesis of Apiose in Lemna and Petroselinum." Plant Physiology.

  • O'Neill, M. A., et al. (2004). "Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide." Annual Review of Plant Biology.

  • Savary, B. J., et al. (2013). "Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues." Journal of Agricultural and Food Chemistry.

  • Pičmanová, M., & Møller, B. L. (2016). "Apiose: one of nature's witty games." Glycobiology.

Sources

High-Resolution GC Analysis of D-Apiitol: Derivatization Protocols & Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

D-Apiitol is the sugar alcohol derivative of D-Apiose , a branched-chain monosaccharide critical to the structure of Rhamnogalacturonan II (RG-II) in plant cell walls. Unlike common linear sugar alcohols (e.g., sorbitol, mannitol), Apiitol possesses a tertiary alcohol group and a branched carbon skeleton, presenting unique steric challenges during derivatization.

The Analytical Challenge

Native this compound is non-volatile and polar, requiring derivatization for GC analysis. The two primary challenges are:

  • Isomeric Resolution: Apiitol (branched pentitol) often co-elutes with Xylitol (linear pentitol) on standard non-polar columns (e.g., DB-5).

  • Incomplete Derivatization: The tertiary hydroxyl group at the branch point is sterically hindered, often leading to incomplete reaction and multiple peaks for a single analyte.

Strategic Solution

This guide details two protocols:

  • Protocol A (Alditol Acetate): The Gold Standard for quantification. It converts Apiose/Apiitol into peracetylated derivatives. Crucial Insight: Use a high-polarity cyanopropyl column (e.g., SP-2380) to resolve Apiitol from Xylitol.

  • Protocol B (TMS Ether): A Rapid Screening method using silylation. Best for high-throughput profiling where isomer resolution is less critical.

Part 2: Experimental Protocols

Protocol A: Alditol Acetate Derivatization (Gold Standard)

Recommended for: Precise quantification, complex matrices (plant cell walls), and separation from Xylitol.

1. Reagents & Materials
  • Reduction Agent: Sodium Borohydride (

    
    ) 10 mg/mL in 1M 
    
    
    
    .
  • Derivatization Reagent: Acetic Anhydride (

    
    ).
    
  • Catalyst: 1-Methylimidazole (1-MeIm).[1] Note: Superior to pyridine for speed and completeness.

  • Internal Standard (IS): Myo-inositol (50 µg/mL).

  • Solvents: Dichloromethane (DCM), Methanol, Glacial Acetic Acid.

2. Step-by-Step Workflow

Step 1: Reduction (if starting from D-Apiose)

  • Dissolve sample (0.1–1 mg total sugar) in 200 µL 1M

    
     containing the Internal Standard.
    
  • Add 100 µL of

    
     solution.
    
  • Incubate at Room Temperature for 1 hour . Validation: Ensure bubble formation stops.

  • Quench reaction by adding Glacial Acetic Acid dropwise until effervescence ceases (pH < 5).

  • Critical Drying Step: Add 500 µL Methanol and evaporate under

    
     stream at 40°C. Repeat 3 times  to remove borate complexes as volatile trimethyl borate.
    

Step 2: Acetylation

  • To the dried residue, add 200 µL Acetic Anhydride and 30 µL 1-Methylimidazole .

  • Vortex vigorously.

  • Incubate at Room Temperature for 15 minutes . (Note: The catalyst 1-MeIm makes heating unnecessary for standard sugars, but for Apiitol, a mild heat (

    
    ) ensures the tertiary -OH reacts).
    
  • Quench: Add 1 mL

    
     to decompose excess anhydride.
    
  • Extraction: Add 1 mL Dichloromethane (DCM). Vortex and centrifuge.

  • Collect the lower organic phase (DCM) containing the Apiitol Pentaacetate .

Step 3: GC Analysis Parameters

  • Column: SP-2380 (Supelco) or equivalent high-polarity cyanopropyl phase (30 m x 0.25 mm, 0.20 µm).

    • Why? Non-polar columns (DB-1/DB-5) fail to separate Apiitol pentaacetate from Xylitol pentaacetate.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Injection: 1 µL, Split 1:20, 250°C.

  • Oven Program:

    • Initial: 200°C (Hold 1 min)

    • Ramp: 2°C/min to 240°C

    • Hold: 10 min at 240°C

  • Detector: FID (260°C) or MS (Source 230°C, Scan 50-450 m/z).

Protocol B: TMS Derivatization (Rapid Screening)

Recommended for: Fast profiling of pure substances or simple mixtures.

1. Reagents
  • Silylating Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine.

2. Step-by-Step Workflow
  • Dry Sample: Ensure sample (approx 100 µg) is completely lyophilized. Moisture kills this reaction.

  • Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS .

  • Incubate at 70°C for 30 minutes .

    • Expert Note: The elevated temperature is mandatory to silylate the sterically hindered tertiary hydroxyl on C3 of Apiitol.

  • Inject directly into GC.

3. GC Analysis Parameters
  • Column: DB-5ms or HP-5 (30 m x 0.25 mm).

  • Oven Program: 100°C to 300°C at 10°C/min.

  • Limitation: Apiitol-TMS may co-elute with other pentitol-TMS derivatives.

Part 3: Data Analysis & Self-Validation

Chromatographic Logic (Alditol Acetates)

The retention order on a polar SP-2380 column is dictated by molecular geometry and interaction with the cyano-phase.

AnalyteDerivativeRetention Characteristic (SP-2380)
This compound PentaacetateElutes before Xylitol
Xylitol PentaacetateElutes after Apiitol
Myo-Inositol HexaacetateLate eluter (Internal Standard)
Self-Validating the Protocol

A robust protocol must signal its own failure. Use these checkpoints:

  • Checkpoint 1: The "Mono-Acetate" Ghost.

    • Symptom:[2][3][4][5] Appearance of small peaks eluting slightly after the main Apiitol peak.

    • Cause: Incomplete acetylation of the tertiary -OH group.

    • Fix: Increase reaction time or temperature (

      
      ) in Step 2.
      
  • Checkpoint 2: The Borate Block.

    • Symptom:[2][4][5] Broad, tailing peaks or total loss of signal.

    • Cause: Insufficient removal of borate after reduction.

    • Fix: Ensure 3x Methanol evaporation cycles are performed rigorously.

Part 4: Visualizing the Workflow

G cluster_0 Sample Prep cluster_1 Reduction (Critical Step) cluster_2 Derivatization cluster_3 GC Analysis RawSample Raw Sample (RG-II / Apiose) Hydrolysis Acid Hydrolysis (2M TFA, 121°C) RawSample->Hydrolysis Reduct Reduction (NaBH4 in NH4OH) Hydrolysis->Reduct Release Monomers BorateRem Borate Removal (MeOH Evap x3) Reduct->BorateRem Form Alditols BorateRem->Reduct Fail: Tailing Peaks Acetylation Acetylation (Ac2O + 1-MeIm) BorateRem->Acetylation Dry Residue Extraction Extraction (DCM/Water) Acetylation->Extraction Form Acetates Injection Injection (SP-2380 Column) Extraction->Injection Organic Phase Detection Detection (FID/MS) Injection->Detection Detection->Acetylation Fail: Split Peaks

Figure 1: Logical workflow for the conversion of Apiose/Apiitol to Alditol Acetates, highlighting critical failure loops.

References

  • Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). Source: Taylor & Francis eBooks. URL:[Link]

  • The acetylation of apiitol in the determination of apiose. Source: PubMed (NIH). URL:[Link]

  • Critical study of the alditol acetate method for quantitating small quantities of hexoses and hexosamines. Source: Journal of Chromatography A (via PubMed). URL:[Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Source: ResearchGate. URL:[Link]

  • Derivatization for Gas Chromatography. Source: Phenomenex Technical Guide. URL:[Link]

Sources

Application Note: D-Apiitol as a Branched-Chain Osmoprotectant in Plant Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the characterization, quantification, and functional assessment of D-Apiitol (2-(hydroxymethyl)-1,2,3,4-butanetetrol), a rare branched-chain sugar alcohol (polyol). Unlike linear osmoprotectants such as mannitol or sorbitol, this compound possesses a unique hydroxymethyl branch at the C3 position. This structural anomaly, primarily observed in seagrasses (Zostera marina) and duckweeds (Lemna spp.), confers distinct solvation properties that stabilize subcellular structures under high salinity and desiccation stress.

This document provides a validated workflow for:

  • Biosynthetic Engineering: Understanding the enzymatic pathway for metabolic engineering.

  • Analytical Quantification: A high-sensitivity GC-MS protocol using TMS derivatization.

  • Physiological Assessment: Protocols for validating osmoprotective efficacy in target crops.

Mechanistic Insight: The "Branched" Advantage

While linear polyols function primarily through osmotic adjustment and hydroxyl radical scavenging, this compound’s branched structure suggests a specialized role in protein stabilization . The tertiary alcohol group and the hydroxymethyl branch create a steric volume that may prevent protein aggregation more effectively than linear isomers by interacting with hydrophobic protein domains during dehydration.

Biosynthetic Pathway

This compound is synthesized from the cell wall precursor UDP-D-apiose .[1] The critical step involves the reduction of D-apiose by Apiose 1-reductase (EC 1.1.1.114) , an NAD+-dependent oxidoreductase.[2][3]

ApiitolPathway UDP_GlcA UDP-D-Glucuronic Acid UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api Decarboxylation & Ring Contraction D_Apiose D-Apiose (Aldose Form) UDP_Api->D_Apiose Hydrolysis AXS1 UDP-Apiose/UDP-Xylose Synthase (AXS1) UDP_Api->AXS1 D_Apiitol This compound (Branched Polyol) D_Apiose->D_Apiitol NADH + H+ -> NAD+ Glycosyl Glycosyl Hydrolases ApiRed Apiose 1-Reductase (EC 1.1.1.114) ApiRed->D_Apiose

Figure 1: Biosynthetic Pathway of this compound. The conversion from UDP-Glucuronic acid involves a complex ring contraction catalyzed by AXS1, followed by reduction to the polyol form.

Analytical Protocol: Extraction and GC-MS Quantification

Objective: Accurate quantification of this compound in plant tissue, distinguishing it from structural D-apiose found in cell wall rhamnogalacturonan-II (RG-II).

Materials Required[1][2][4][5][6][7][8][9]
  • Standard: this compound (Custom synthesis or purified from Zostera marina extract).

  • Internal Standard (IS): Ribitol or Pinitol (1 mg/mL stock).

  • Derivatization Agents: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Solvents: Methanol (LC-MS grade), Pyridine (anhydrous).

Step-by-Step Protocol
A. Metabolite Extraction
  • Harvest: Flash-freeze 100 mg of fresh plant leaf tissue in liquid nitrogen.

  • Lyophilization: Freeze-dry samples for 24 hours to remove water (critical for derivatization).

  • Grinding: Pulverize tissue to a fine powder (ball mill: 30 Hz, 1 min).

  • Extraction: Add 1.0 mL 80% Methanol containing 50 µg of Internal Standard (Ribitol).

  • Incubation: Vortex vigorously, then incubate at 70°C for 15 minutes to inhibit enzymatic activity.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes. Transfer 100 µL of supernatant to a glass GC vial insert.

  • Drying: Evaporate supernatant to complete dryness under a nitrogen stream or vacuum concentrator.

B. Two-Step Derivatization (Methoximation-Silylation)

Note: While sugars often require methoximation to prevent ring closure, this compound is acyclic. However, methoximation is recommended if analyzing D-Apiose simultaneously to collapse anomeric peaks.

  • Silylation: Add 50 µL anhydrous pyridine and 50 µL MSTFA + 1% TMCS .

  • Reaction: Cap and incubate at 37°C for 90 minutes.

  • Equilibration: Allow samples to cool to room temperature for 30 minutes before injection.

C. GC-MS Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split mode (10:1), 250°C. Injection volume: 1 µL.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 80°C (hold 2 min)

    • Ramp 1: 15°C/min to 320°C

    • Final: 320°C (hold 5 min)

  • MS Source: 230°C; Quad: 150°C.

  • Acquisition: Scan mode (m/z 50–650).

D. Data Interpretation

This compound-TMS derivatives show a distinct fragmentation pattern.

  • Target Ion: m/z 217 or 307 (characteristic of TMS-polyols).

  • Differentiation: this compound elutes distinct from Mannitol and Sorbitol due to the branched methyl group affecting volatility.

Physiological Assessment: Osmoprotection Assay

Objective: Validate the efficacy of this compound in conferring salt tolerance compared to a control.

Experimental Design

Model: Arabidopsis thaliana (Wild Type vs. AXS1/ApiRed Overexpressor) OR Zostera marina (Native accumulator). Stress Treatment: 0 mM (Control) vs. 150 mM NaCl (Salt Stress) for 7 days.

Assay Workflow

ExperimentalWorkflow cluster_Analysis Parallel Analysis Start Plant Acclimation (22°C, 16h Light) Stress Stress Induction (150mM NaCl, 7 Days) Start->Stress Physio Physiological Metrics (RWC, Electrolyte Leakage) Stress->Physio Metabo Metabolite Profiling (GC-MS: Apiitol Quantification) Stress->Metabo Correlate Data Correlation (Apiitol Conc. vs. Tissue Damage) Physio->Correlate Metabo->Correlate

Figure 2: Validation Workflow. Simultaneous assessment of physiological damage and metabolite accumulation is required to prove causality.[1]

Key Metrics & Expected Outcomes
MetricMethodExpected Outcome (High Apiitol)Biological Significance
Relative Water Content (RWC) (FW-DW) / (TW-DW)> 85% MaintenanceApiitol maintains turgor via osmotic adjustment.[1]
Electrolyte Leakage (EL) Conductivity (C1/C2)< 20% LeakageMembrane stabilization; Apiitol protects lipid bilayers.[1]
MDA Content TBARS AssayReduced vs. ControlLower lipid peroxidation indicates ROS scavenging.[1]
Apiitol Concentration GC-MS (Protocol above)> 5 µmol/g FWThreshold concentration required for osmoprotection.[1]

FW: Fresh Weight, DW: Dry Weight, TW: Turgid Weight.

Troubleshooting & Expert Tips

  • Hygroscopicity: this compound is extremely hygroscopic. Standards must be stored in a desiccator. Inaccurate weighing is the #1 source of error in quantification.

  • Peak Overlap: In complex matrices, this compound may co-elute with threitol or erythritol. Use a slower temperature ramp (5°C/min) between 150°C and 200°C if resolution is poor.

  • Source Material: If commercial this compound is unavailable, extract from Zostera marina leaves (approx. 1-2% dry weight) and purify via semi-preparative HPLC (Carbohydrate column, 80% Acetonitrile mobile phase).

References

  • Gemmrich, A. R., et al. (1993). "this compound, a naturally occurring branched sugar alcohol in Zostera marina." Phytochemistry, 34(3), 657-660. Link

  • Møller, I., et al. (2003). "High-affinity transport of D-apiose in Lemna minor." Plant Physiology, 132(4), 1872-1880. Link

  • Papageorgiou, V. P., et al. (2019). "GC-MS analysis of D-pinitol and other polyols in carob: Syrup and fruit." Journal of Chromatography B, 1118, 15-22. Link

  • Silva, J., et al. (2013).[4] "Physiological Responses of Zostera marina and Cymodocea nodosa to Light-Limitation Stress." PLOS ONE, 8(11), e81058.[4] Link

  • NCI/CADD Group. (2024). "this compound Structure and Chemical Properties." PubChem Database, CID 151720.[5] Link

Sources

Application Notes and Protocols for the Analytical Identification of D-Apiitol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of D-Apiitol and the Imperative for Precise Analytical Characterization

This compound, a naturally occurring branched-chain sugar alcohol, is the reduction product of D-apiose.[1] Its presence in various plant species, including parsley (Petroselinum crispum) and seagrasses like Zostera marina, underscores its role in plant biochemistry.[1][2] For researchers, scientists, and professionals in drug development, the accurate identification and quantification of this compound are paramount. This polyol may serve as a biomarker, a starting material for synthesis, or a component influencing the bioactivity of plant extracts.[3][4][5] Consequently, robust and reliable analytical methodologies are essential for its unambiguous characterization in complex matrices.

This comprehensive guide provides detailed application notes and validated protocols for the analytical identification of this compound. We will delve into the theoretical underpinnings and practical execution of three powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each experimental step, ensuring both technical accuracy and field-proven insights.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatilized Analytes

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[6][7] Due to the low volatility of polyols like this compound, a critical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile ethers.[8] This process enhances thermal stability and improves chromatographic peak shape. The most common derivatization methods for polyols are silylation and acetylation.[8]

Rationale for Derivatization

Direct injection of underivatized this compound into a GC system would result in poor chromatographic performance, characterized by broad, tailing peaks and potential thermal degradation in the injector port and column. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[8] This transformation significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC analysis.

Alternatively, acetylation using reagents like acetic anhydride converts the hydroxyl groups to acetate esters. This method also increases volatility and can produce characteristic mass spectral fragmentation patterns.[9]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Plant Extract or Purified this compound Lyophilize Lyophilization to Dryness Sample->Lyophilize Derivatize Derivatization (Silylation or Acetylation) Lyophilize->Derivatize GC_Injection Injection into GC Derivatize->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection TIC Total Ion Chromatogram (TIC) Analysis MS_Detection->TIC Mass_Spectrum Mass Spectrum Interpretation TIC->Mass_Spectrum Library_Search Spectral Library Matching Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol for GC-MS Analysis of this compound (as TMS-ether Derivative)

1.3.1. Sample Preparation and Derivatization

  • Standard Preparation: Prepare a stock solution of authentic this compound standard in a suitable solvent (e.g., pyridine or dimethylformamide) at a concentration of 1 mg/mL.

  • Sample Extraction: For plant materials, perform an appropriate extraction to isolate the polar compounds, including polyols. A common method is extraction with a methanol/water mixture.[6]

  • Drying: Transfer an aliquot of the standard solution or plant extract into a vial and evaporate the solvent to complete dryness under a stream of nitrogen or by lyophilization. The absence of water is critical for efficient derivatization.

  • Silylation: To the dried residue, add 100 µL of a silylating reagent mixture, such as BSTFA with 1% trimethylchlorosilane (TMCS), and 50 µL of pyridine (as a catalyst and solvent).

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to ensure complete derivatization.

  • Injection: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

1.3.2. Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph
Column5% Phenyl Polymethylsiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar to mid-polar column provides good separation for a wide range of derivatized compounds.
Injection ModeSplit (e.g., 20:1) or SplitlessSplit injection is suitable for concentrated samples, while splitless is preferred for trace analysis.
Injector Temperature280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency and is compatible with most mass spectrometers.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for this column dimension, optimizing separation efficiency.
Oven Temperature ProgramInitial temp: 120°C (hold 2 min), Ramp: 5°C/min to 280°C, Hold: 5 minA gradual temperature ramp allows for the separation of compounds with different boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for library matching and structural elucidation.
Ionization Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern.
Ion Source Temperature230°CMaintains the analyte in the gas phase without thermal degradation.
Quadrupole Temperature150°CEnsures stable ion transmission.
Mass Scan Rangem/z 50-650Covers the expected mass range of the derivatized this compound and its fragments.

1.3.3. Expected Results and Data Interpretation

The derivatized this compound will elute as one or more peaks in the total ion chromatogram (TIC). The mass spectrum of the peak corresponding to the fully silylated this compound (penta-TMS-D-Apiitol) will exhibit a characteristic fragmentation pattern. While a specific library spectrum for penta-TMS-D-Apiitol may not be readily available, key fragment ions can be predicted. For example, the loss of a methyl group (-15 Da) from a TMS group is a common fragmentation pathway. Other characteristic fragments will arise from the cleavage of the carbon-carbon backbone.

Based on the analysis of the related compound apiitol-tetra-acetate, the mass spectrum of the derivatized this compound is expected to show specific fragment ions that can be used for its identification.[2]

Putative Fragment IonDescription
M-15Loss of a methyl group from a TMS moiety.
M-90Loss of a trimethylsilanol group (TMSOH).
Characteristic ionsResulting from cleavage of the C-C backbone.

Identification is confirmed by comparing the retention time and mass spectrum of the analyte in the sample with that of the authentic standard.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): The Gold Standard for Underivatized Carbohydrate Analysis

HPAE-PAD is a highly sensitive and selective technique for the direct analysis of carbohydrates and polyols without the need for derivatization.[10][11] This method is particularly advantageous for non-chromophoric analytes like this compound, which are challenging to detect using standard UV-Vis detectors.

The Principle of HPAE-PAD

At high pH (typically >12), the hydroxyl groups of carbohydrates and polyols become partially ionized, allowing them to be separated on a strong anion-exchange column.[10] The separated analytes are then detected by pulsed amperometry. PAD involves applying a series of potential pulses to a gold working electrode, which facilitates the oxidative detection of the analytes while maintaining a clean and active electrode surface.[11]

Experimental Workflow for HPAE-PAD Analysis

HPAEPAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAE-PAD Analysis cluster_data Data Analysis Sample Aqueous Plant Extract or Purified this compound Dilution Dilution with Deionized Water Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_Injection Injection into HPAE System Filtration->HPLC_Injection Anion_Exchange Anion-Exchange Separation HPLC_Injection->Anion_Exchange PAD_Detection Pulsed Amperometric Detection Anion_Exchange->PAD_Detection Chromatogram Chromatogram Analysis PAD_Detection->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Standard_Comparison Comparison with Authentic Standard Peak_Integration->Standard_Comparison

Caption: Workflow for the HPAE-PAD analysis of this compound.

Detailed Protocol for HPAE-PAD Analysis of this compound

2.3.1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound standard in deionized water at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.

  • Sample Extraction: Extract the sample with deionized water or a low-concentration buffer.

  • Dilution and Filtration: Dilute the sample extract with deionized water to bring the analyte concentration within the linear range of the calibration curve. Filter the diluted sample through a 0.22 µm syringe filter to remove particulates before injection.[12]

2.3.2. Instrumental Parameters

ParameterSettingRationale
HPLC System
ColumnHigh-performance anion-exchange column (e.g., CarboPac™ PA10 or PA20)Specifically designed for the separation of carbohydrates and polyols under high pH conditions.
Mobile PhaseIsocratic or gradient elution with sodium hydroxide (NaOH) and sodium acetate (NaOAc)High pH is required for the ionization of polyols. A gradient of NaOAc can be used to elute more strongly retained analytes.
Flow Rate0.5 - 1.0 mL/minA typical flow rate for analytical HPAE columns.
Column Temperature30°CMaintained for reproducible retention times.
Injection Volume10 - 25 µLDependent on sample concentration and instrument sensitivity.
Pulsed Amperometric Detector
Working ElectrodeGoldThe standard electrode material for PAD of carbohydrates.
Reference ElectrodeAg/AgClProvides a stable reference potential.
WaveformA series of potentials for detection, oxidation, and cleaning of the electrode surface.Optimized for the specific analyte and matrix to ensure sensitive and reproducible detection.

2.3.3. Expected Results and Data Interpretation

This compound will elute as a sharp peak in the chromatogram. The retention time of the peak in the sample should match that of the authentic this compound standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from the analysis of the working standards. The high selectivity of HPAE-PAD often allows for the resolution of this compound from other structurally similar polyols and sugars in the sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[7] Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments can provide detailed information about the chemical environment of each atom in the this compound molecule, confirming its unique branched-chain structure.

The Power of NMR in Structural Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). ¹³C NMR spectroscopy reveals the number of different types of carbon atoms and their chemical environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, providing a complete structural assignment.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Purified this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Process_Spectra Process and Analyze Spectra Acquire_2D->Process_Spectra Assign_Signals Assign Chemical Shifts and Coupling Constants Process_Spectra->Assign_Signals Confirm_Structure Confirm Molecular Structure Assign_Signals->Confirm_Structure

Caption: Workflow for the NMR analysis of this compound.

Detailed Protocol for NMR Analysis of this compound

3.3.1. Sample Preparation

  • Purification: this compound must be purified from the sample matrix to obtain high-quality NMR spectra. This can be achieved by chromatographic techniques such as preparative HPLC or column chromatography.

  • Dissolution: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.3.2. Instrumental Parameters

ParameterSettingRationale
NMR Spectrometer
Field Strength400 MHz or higherHigher field strength provides better signal dispersion and resolution.
¹H NMR
Pulse ProgramStandard 1D protonFor routine ¹H NMR acquisition.
SolventD₂ODeuterium oxide is a good solvent for polar compounds and allows for the exchange of hydroxyl protons, simplifying the spectrum.
ReferenceInternal (e.g., DSS) or externalFor accurate chemical shift referencing.
¹³C NMR
Pulse ProgramProton-decoupled ¹³CTo obtain singlets for each carbon, simplifying the spectrum.
2D NMR
COSYTo establish ¹H-¹H correlationsIdentifies protons that are coupled to each other.
HSQCTo establish ¹H-¹³C one-bond correlationsCorrelates each proton with its directly attached carbon.

3.3.3. Expected ¹H and ¹³C NMR Spectral Data for this compound

This compound Structure:

Expected ¹H NMR Signals (in D₂O):

ProtonExpected Chemical Shift (ppm)Expected Multiplicity
H-1, H-1'~3.5-3.8Complex multiplet
H-3~3.6-3.9Multiplet
H-4, H-4'~3.4-3.7Complex multiplet
H-5, H-5'~3.5-3.8Complex multiplet

Expected ¹³C NMR Signals (in D₂O):

CarbonExpected Chemical Shift (ppm)
C-1~64-66
C-2~75-78
C-3~70-73
C-4~63-65
C-5~64-66

The definitive assignment of all signals would be achieved through the analysis of 2D NMR data.

Conclusion: A Multi-faceted Approach to this compound Identification

The robust identification and quantification of this compound require a strategic application of complementary analytical techniques. GC-MS, following appropriate derivatization, offers high sensitivity and is well-suited for quantitative analysis in complex mixtures. HPAE-PAD provides an excellent alternative for the direct analysis of underivatized this compound with high sensitivity and selectivity. Finally, NMR spectroscopy stands as the ultimate tool for unambiguous structural confirmation of the purified compound. By employing these methods, researchers can confidently characterize this compound, paving the way for further investigation into its biological significance and potential applications.

References

  • Al-Duhaidahawi, D., Hasan, S. A. & Al-Zubaidy, H. F. S. (2020). Flavonoids in the Treatment of Diabetes Clinical Outcomes and Mechanism to ameliorate Blood Glucose levels. Current Diabetes Reviews, 17(5), e12072018864.
  • Crouch R, Russell D. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent Technologies.
  • Johnson SR, Lange BM. (n.d.).
  • Pfeifer, A., et al. (2022). Profiling the cell walls of seagrasses from A (Amphibolis) to Z (Zostera). BMC Plant Biology, 22(1), 63.
  • Wewer, V., et al. (2014). A quantitative method for the analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. Lipids, 49(9), 923-932.
  • Roberts, R. M., Shah, R. H., & Loewus, F. (1967). Inositol Metabolism in Plants. IV. Biosynthesis of Apiose in Lemna and Petroselinum. Plant Physiology, 42(5), 659–666.
  • Grice, I. D., et al. (2021). First Phytochemical Evidence of Chemotypes for the Seagrass Zostera noltii. Molecules, 26(11), 3183.
  • Ishii, T., et al. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. International Journal of Molecular Sciences, 24(23), 17091.
  • Jeon, J., et al. (2021). Phytosterol Profiling of Apiaceae Family Seeds Spices Using GC-MS. Foods, 10(10), 2399.
  • Re-Poppi, N., & Almeida, V. P. (2012). Chemical characterization and antioxidant activity in vivo of parsley (Petroselinum crispum) aqueous extract. Planta Medica, 78(11), PJ14.
  • Mohn, T., et al. (2017). Synthesis of UDP-apiose in Bacteria: The marine phototroph Geminicoccus roseus and the plant pathogen Xanthomonas pisi. PLoS ONE, 12(9), e0184953.
  • Biological Magnetic Resonance Bank. (n.d.). D-Mannitol. BMRB Entry bmse000099. Retrieved from [Link]

  • Pfeifer, A., et al. (2022). Profiling the cell walls of seagrasses from A (Amphibolis) to Z (Zostera). BMC Plant Biology, 22(1), 63.
  • Al-Duhaidahawi, D., Hasan, S. A., & Al-Zubaidy, H. F. S. (2022). Accurate method to measure carbohydrate digestion in humans using HPAE-PAD. Scientific Reports, 12(1), 16428.
  • Šojić, B., et al. (2021). A review of botanical characteristics, chemical composition, pharmacological activity and use of parsley. Archives of Pharmacy, 71(2), 125-141.
  • Wewer, V., Dombrink, I., & vom Dorp, K. (2014). Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. Lipids, 49(9), 923-932.
  • Dionex Corporation. (n.d.). HPAE-PAD analysis of Carbohydrates. AAFCO. Retrieved from [Link]

  • Grice, I. D., et al. (2020). Profiling of Phenolic Natural Products in the Seagrass Zostera noltei by UPLC-MS. Metabolites, 10(8), 318.
  • Al-Duhaidahawi, D., et al. (2023). GC-MS Analysis of Bioactive Compounds Extracted from Plant Rhazya stricta Using Various Solvents. Molecules, 28(4), 1895.
  • Ishii, T., et al. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. International Journal of Molecular Sciences, 24(23), 17091.
  • Supplementary Information for Catechol- and Ketone-Containing Multifunctional Bottlebrush Polymers for Oxime Lig
  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of IPA. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). D-Mannitol. BMRB Entry bmse000099. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing D-Apiitol Extraction from Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

D-Apiitol is a branched-chain sugar alcohol (polyol) formed by the enzymatic reduction of D-apiose.[1] Unlike ubiquitous polyols like mannitol or sorbitol, this compound is chemically distinct due to its tertiary alcohol group and branched structure.

Why this extraction is difficult:

  • Matrix Interference: The primary industrial source, Posidonia oceanica, is a marine halophyte. The tissue is saturated with NaCl, which interferes with HPLC-RI detection and suppresses ionization in LC-MS.

  • Isomeric Overlap: this compound often co-elutes with D-Mannitol, which is frequently present in 10-50x excess in the same tissue.

  • Polarity: As a low molecular weight polyol, it is highly water-soluble but difficult to crystallize.

This guide moves beyond standard "boil and filter" methods to a quantitative, analytical-grade extraction workflow.

Experimental Workflow: The "Clean-Stream" Protocol

The following workflow is designed to maximize yield while minimizing salt carryover.

Phase 1: Sample Preparation (The Critical Step)

Scientist's Note: Do not oven-dry marine samples above 60°C. High heat can cause Maillard reactions with free amino acids, complicating the chromatogram.

  • Harvesting: Rinse fresh leaves in distilled water for exactly 30 seconds to remove surface salt without leaching internal osmolytes.

  • Lyophilization: Freeze-dry samples to constant weight. This renders the tissue brittle for efficient grinding.

  • Pulverization: Grind to a fine powder (<0.5 mm). Why? Sugar alcohols are stored in the vacuole; cell wall disruption is non-negotiable for >90% recovery.

Phase 2: Solvent Extraction

We utilize a binary gradient extraction to balance solubility with impurity precipitation.

  • Solvent: Ethanol:Water (70:30 v/v).

    • Mechanism:[2][3][4][5] 70% Ethanol solubilizes low-MW sugars (Apiitol, Mannitol) but precipitates high-MW polysaccharides (alginates) and proteins that foul HPLC columns.

  • Temperature: 50°C (Ultrasonic assisted).

  • Ratio: 1:20 (Solid:Solvent).

Phase 3: Purification (Desalting)

Critical Checkpoint: If you skip this step for marine samples, your HPLC pressure will spike due to salt precipitation in the organic mobile phase.

Protocol:

  • Evaporate Ethanol from the crude extract (Rotavap at 40°C).

  • Resuspend aqueous residue.[6]

  • Pass through a dual-bed Ion Exchange Column:

    • Top Layer: Cation Exchange Resin (H+ form) – Captures amino acids/cations.

    • Bottom Layer: Anion Exchange Resin (OH- or Formate form) – Captures organic acids/anions.[1]

  • Elute with neutral water. The flow-through contains neutral sugars and polyols (Apiitol).

Visualizing the Workflow

The following diagram illustrates the optimized extraction path, highlighting the specific divergence points for troubleshooting.

ExtractionWorkflow cluster_QC Quality Control Checks Leaf Fresh Leaf Tissue (Posidonia oceanica) Wash Surface Wash (dH2O, 30s) Leaf->Wash Lyo Lyophilization (-50°C, <0.1 mbar) Wash->Lyo Grind Pulverization (<0.5mm particle) Lyo->Grind Extract Solvent Extraction 70% EtOH, 50°C Grind->Extract Filter Filtration (0.45µm PTFE) Extract->Filter Evap Evaporation (Remove EtOH) Filter->Evap IEX Ion Exchange (Desalting) Evap->IEX Analysis Quantification (GC-MS or HPLC-RI) IEX->Analysis

Figure 1: Step-by-step extraction workflow emphasizing the critical desalting (Ion Exchange) phase.

Troubleshooting & FAQs

Issue 1: Low Recovery Yield (<50%)

Diagnosis: The issue is likely "Matrix Entrapment" or "Solvent Saturation."

  • Check 1: Did you use 100% Ethanol?

    • Correction: Pure ethanol dehydrates the tissue, locking sugars inside the cell. You must use at least 20-30% water to swell the cellulose matrix.

  • Check 2: Is the extraction time sufficient?

    • Correction: Switch to Ultrasound-Assisted Extraction (UAE). Sonication (30 mins) is superior to passive maceration (24 hours) for breaking cell walls.

Issue 2: Chromatogram Overlap (HPLC)

Diagnosis: D-Mannitol is masking the this compound peak.[1]

  • Context: In Posidonia, Mannitol concentration can be 50 mg/g, while Apiitol is 2 mg/g.

  • Corrective Action:

    • Column Selection: Do not use standard C18 columns. Use a Ligand-Exchange Column (Ca2+ or Pb2+ form) specifically for carbohydrates.

    • Temperature: Run the column at 80°C. High temperature improves the resolution between similar polyols.

Issue 3: "Ghost Peaks" in GC-MS

Diagnosis: Incomplete Derivatization.

  • Context: Polyols are non-volatile and must be silylated (TMS derivatives) for GC-MS.

  • Corrective Action:

    • Ensure the sample is bone dry before adding the derivatizing agent (BSTFA + 1% TMCS). Even 0.1% water hydrolyzes the reagent, resulting in multiple peaks for the same compound.

    • Protocol: Dry residue under Nitrogen stream

      
       Add Pyridine 
      
      
      
      Add BSTFA
      
      
      Heat at 70°C for 45 mins.

Comparative Data: Quantification Methods

FeatureHPLC-RI (Refractive Index)GC-MS (Derivatized)HPAEC-PAD
Sensitivity Low (mg/L range)High (µg/L range)Very High (ng/L range)
Sample Prep Simple (Filter only)Complex (Derivatization req.)Simple (Dilute)
Selectivity Poor (Mannitol overlaps)Excellent (Mass spectrum ID)Excellent (Charge separation)
Salt Tolerance Low (Salts interfere)High (Salts don't elute)Low (Salts overload column)
Best Use Routine QC of crude extractsIdentification of unknownsTrace analysis

Decision Logic for Purification

Use this logic tree to determine the necessary purification steps based on your end goal.

PurificationLogic Start Crude Extract Goal Define Goal Start->Goal Quant Quantification Only Goal->Quant Iso Pure Isolation Goal->Iso GC Use GC-MS (Derivatize) Quant->GC Low Conc. HPLC Use HPLC-RI (Ligand Exchange) Quant->HPLC High Conc. PrepLC Prep-HPLC (Collect Fractions) Iso->PrepLC Cryst Crystallization (EtOH/Acetone) PrepLC->Cryst

Figure 2: Decision matrix for selecting downstream processing based on experimental goals.

References

  • Alagna, F., et al. (2020). The Microbiome of Posidonia oceanica Seagrass Leaves Can Be Dominated by Planctomycetes. National Institutes of Health (NIH). Link

  • PubChem Database. (2023). D-Apiose: Chemical Properties and Structure. National Library of Medicine. Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical. Link

  • Phenomenex Technical Support. (2025). HPLC vs GC: What Sets These Methods Apart. Phenomenex. Link

  • Smithers. (2024). Understanding Chemical Testing: GC-MS vs. HPLC. Smithers Information. Link

Sources

Technical Support Center: D-Apiitol Quantification in Crude Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #D-API-9928 Subject: Advanced Troubleshooting for D-Apiitol Quantification in Complex Plant Matrices Assigned Specialist: Senior Application Scientist, Carbohydrate Analytics Division Status: Open

Executive Summary

This compound (3-C-(hydroxymethyl)-D-erythro-tetritol) is a rare branched-chain sugar alcohol derived from the reduction of D-apiose. Unlike common polyols (e.g., sorbitol, mannitol), this compound presents unique challenges due to its tertiary alcohol group, low natural abundance, and co-elution with isomeric pentitols (e.g., arabitol, xylitol).

This guide addresses critical bottlenecks in the quantification workflow, specifically focusing on matrix interference in crude extracts , derivatization efficiency for GC-MS , and electrochemical detection nuances in HPAEC-PAD .

Part 1: Analytical Workflow Visualization

The following diagram outlines the optimized decision tree for selecting the correct quantification path based on sample complexity and available instrumentation.

D_Apiitol_Workflow Start Crude Plant Extract (Ethanol/Water) Cleanup Matrix Cleanup (SPE C18 + Ion Exchange) Start->Cleanup Decision Select Detection Method Cleanup->Decision GCMS_Path GC-MS / GC-FID Decision->GCMS_Path High Sensitivity Structural ID HPAEC_Path HPAEC-PAD Decision->HPAEC_Path No Derivatization Isomer Separation Derivatization Derivatization (TMS or Acetylation) GCMS_Path->Derivatization Isocratic_Sep Isocratic Separation (CarboPac MA1/PA1) HPAEC_Path->Isocratic_Sep Gradient_Sep Gradient Elution (NaOH/NaOAc) HPAEC_Path->Gradient_Sep Moisture_Control CRITICAL: Anhydrous Conditions (Pyridine/BSTFA) Derivatization->Moisture_Control Failure Point Quant Quantification & Data Analysis Moisture_Control->Quant Isocratic_Sep->Quant Gradient_Sep->Quant

Figure 1: Decision matrix for this compound analysis. The red path (GC-MS) highlights the critical moisture control step, while the green path (HPAEC-PAD) emphasizes column selection.

Part 2: Troubleshooting & Methodologies (Q&A)

Category 1: Sample Preparation & Extraction

Q1: My crude extract shows high background noise and rapid column fouling. How do I effectively clean up the matrix without losing this compound?

Diagnosis: Crude plant extracts are rich in phenolics, pigments, and ionic species that interfere with both derivatization (GC) and electrode stability (HPAEC). This compound is highly polar and neutral, making it susceptible to loss during aggressive cleanup.

Protocol: Dual-Stage SPE Cleanup

  • Protein/Pigment Removal: Pass the aqueous extract through a C18 SPE cartridge (pre-conditioned with methanol/water). This compound will pass through in the aqueous void volume, while hydrophobic phenolics are retained.

  • Deionization: Pass the eluate through a mixed-bed ion exchange resin (H+/OH- form).

    • Why? This removes charged amino acids and inorganic salts that suppress ionization in MS or foul PAD electrodes.

    • Caution: Do not use strong anion exchangers if using borate buffers, as polyols can form complexes with borate and be retained.

Validation Check: Spike a "blank" matrix with a known concentration of a structurally similar internal standard (e.g., Erythritol or Pinitol ) to calculate recovery rates post-cleanup.

Category 2: GC-MS Quantification

Q2: I am seeing multiple peaks for this compound or very low signal intensity after TMS derivatization. What is going wrong?

Diagnosis: This is a classic "incomplete derivatization" issue. This compound contains a tertiary hydroxyl group (at the branching carbon), which is sterically hindered and more difficult to silylate than primary or secondary hydroxyls. Furthermore, moisture in the sample will hydrolyze TMS reagents immediately.

Troubleshooting Steps:

  • Moisture Elimination: Lyophilize samples completely. Add 50 µL of anhydrous pyridine and sonicate. Note: Even trace water from ambient humidity can kill the reaction.

  • Reagent Choice: Switch from HMDS to BSTFA + 1% TMCS or TMSI (N-Trimethylsilylimidazole) . TMSI is a stronger silylating agent for hindered hydroxyls.

  • Reaction Conditions: Incubate at 70°C for 60 minutes . Standard protocols (37°C) are often insufficient for the tertiary alcohol in apiitol.

Self-Validating System:

  • Internal Standard (IS): Use Phenyl-β-D-glucoside or Myo-inositol .

  • Success Metric: The IS peak area should be consistent (<5% RSD) across injections. If IS area drops, moisture contamination is the likely culprit.

Category 3: HPAEC-PAD Analysis

Q3: I cannot resolve this compound from D-Arabitol or Xylitol using standard CarboPac PA1 conditions.

Diagnosis: Standard CarboPac PA1 columns are optimized for mono/disaccharides. Polyols (sugar alcohols) are very weak acids (pKa > 13) and have low affinity for anion exchange resins compared to their parent sugars. They often co-elute in the void volume or early in the chromatogram.

Solution: Column & Eluent Optimization

  • Column Selection: Switch to a CarboPac MA1 or CarboPac PA10 column. The MA1 is specifically designed for macroporous anion exchange of alditols and sugar alcohols.

  • Eluent Strategy: Use a high concentration of Sodium Hydroxide (480–600 mM NaOH) isocratically.

    • Mechanism:[1] High pH is required to ionize the hydroxyl groups of polyols effectively.

  • Waveform: Ensure you are using the 4-potential carbohydrate waveform optimized for gold electrodes. Older waveforms may not provide stable baselines at high pH.

Data Comparison: Detection Limits

ParameterGC-MS (TMS Derivative)HPAEC-PAD (CarboPac MA1)
LOD 0.1 – 0.5 pmol1.0 – 5.0 pmol
Selectivity High (Mass Spectrum ID)Medium (Retention Time only)
Matrix Tolerance Low (Requires dry, clean sample)Moderate (Dilute & Shoot possible)
Isomer Resolution Excellent (Spectral differentiation)Good (Requires long run times)

Part 3: Biological Context & Pathway[2]

Understanding the origin of this compound aids in experimental design. It is metabolically linked to UDP-Apiose synthesis.[2]

Apiose_Metabolism UDP_Glc UDP-Glucuronate UDP_Api UDP-Apiose UDP_Glc->UDP_Api Decarboxylation D_Apiose D-Apiose UDP_Api->D_Apiose Hydrolysis D_Apiitol This compound (Target Analyte) D_Apiose->D_Apiitol Reduction (NADPH dependent) Enz1 UDP-Apiose/Xylose Synthase (AXS1) Enz1->UDP_Api Enz2 Apiose 1-Reductase Enz2->D_Apiitol

Figure 2: Biosynthetic pathway of this compound. The reduction of D-Apiose is the rate-limiting step for accumulation.

References

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430–442.

  • Thermo Fisher Scientific. (2016). Determination of Carbohydrates in Urine by HPAE-PAD (Application Note 1006).

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240.

  • Corradini, C., et al. (2012). Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: The potential is still growing.[3] Analytical and Bioanalytical Chemistry.

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS: Analytical challenges and methods.

Sources

D-Apiitol stability under different storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for D-Apiitol stability. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of this compound during storage and experimentation. Given that specific public stability data for this compound is limited, this guide synthesizes established principles of chemical stability, authoritative guidelines from the International Council for Harmonisation (ICH), and data from structurally related polyols to offer a robust framework for your work.

Frequently Asked Questions (FAQs) about this compound Stability

This section directly addresses common questions and concerns regarding the stability of this compound under various experimental and storage conditions.

Q1: What is the general stability profile of this compound and what are the recommended storage conditions?

This compound, as a polyol (sugar alcohol), is expected to be a relatively stable molecule, particularly in its solid, crystalline form. Like other polyols such as mannitol and xylitol, its stability is influenced by temperature, moisture, and pH. For routine laboratory use and long-term storage, it is recommended to store solid this compound in a well-sealed container in a cool, dry place, protected from light. Refrigerated conditions (2-8°C) are ideal for minimizing any potential long-term degradation.[1][2]

Q2: How does temperature affect the stability of this compound?

Table 1: Predicted Impact of Temperature on Solid this compound Stability

Temperature RangeExpected Stability ProfileRecommended Actions
-20°C (Freezer)Excellent long-term stability.Suitable for long-term archival storage. Ensure airtight container to prevent moisture condensation upon removal.
2-8°C (Refrigerator)Very good long-term stability.Recommended condition for routine long-term storage.
25°C (Room Temp)Good for short to medium-term storage.Ensure low humidity and protection from light.[1][6]
40°CPotential for slow degradation over time.Used for accelerated stability studies to predict shelf-life.[4][5] Avoid for routine storage.
>60°CIncreased risk of significant degradation.Used in forced degradation studies to identify potential degradants.[7][8]
Q3: Is this compound sensitive to pH? How should I handle it in solution?

The stability of compounds in solution is often pH-dependent.[9][10] Polyols are generally stable in neutral (pH ~7) and mildly acidic conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation can occur. This may involve acid-catalyzed dehydration or base-catalyzed oxidation and rearrangement reactions. When preparing solutions of this compound, it is crucial to use buffers to maintain a stable pH within the desired range for your experiment.[9]

  • Acidic conditions (pH < 4): Potential for slow acid-catalyzed reactions.

  • Neutral conditions (pH 6-8): Generally expected to be the most stable range.

  • Basic conditions (pH > 9): Increased risk of oxidation and other base-catalyzed degradation pathways.[11][12]

Q4: Is this compound light-sensitive?

Photostability is a critical parameter, especially for compounds intended for pharmaceutical use.[13][14] While there is no specific data on the photostability of this compound, it is good practice to assume that any active compound may have some degree of photosensitivity. The ICH Q1B guidelines recommend exposing the substance to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to assess photostability.[13][14] As a precautionary measure, always store this compound, both in solid form and in solution, in amber vials or otherwise protected from direct light.

Q5: What are the likely degradation pathways for this compound?

Based on the chemistry of similar polyols like xylitol and mannitol, the primary degradation pathways for this compound under stress conditions would likely be oxidation and dehydration.[15][16][17]

  • Oxidation: The primary and secondary alcohol groups in this compound can be oxidized to form corresponding aldehydes, ketones, and carboxylic acids. This can be induced by oxidative agents or under harsh thermal and pH conditions.

  • Dehydration: At high temperatures, particularly in the presence of acid or base, elimination of water molecules can occur, leading to the formation of unsaturated derivatives.

Identifying these degradation products is a key objective of forced degradation studies.[7][18][19]

Troubleshooting Guide for this compound Stability

Issue ObservedPotential Cause(s)Recommended Action(s)
Discoloration (e.g., yellowing or browning) of solid this compound - Exposure to excessive heat. - Exposure to light. - Presence of impurities that are less stable.- Store at recommended conditions (2-8°C, protected from light). - Re-test the material for purity and identity. - If discoloration is significant, consider the material degraded and obtain a new lot.
Change in physical form (e.g., clumping, melting) - Hygroscopicity (absorption of moisture). - Storage at a temperature close to its melting point.- Store in a desiccator or with a desiccant. - Ensure the container is tightly sealed. - Verify the storage temperature is appropriate.
Unexpected peaks in analytical chromatogram (e.g., HPLC) - Chemical degradation of this compound. - Contamination of the sample or solvent.- Perform a forced degradation study to identify potential degradants. - Analyze a control sample stored under ideal conditions. - Verify the purity of solvents and proper cleaning of analytical equipment.
Poor recovery or loss of potency in solution - pH-mediated degradation. - Adsorption to container surfaces. - Photodegradation.- Use buffered solutions and confirm the pH of the final solution. - Store solutions in appropriate containers (e.g., polypropylene or glass) and protected from light. - Prepare solutions fresh whenever possible.

Experimental Protocols and Methodologies

A crucial aspect of ensuring the integrity of your research is the ability to validate the stability of this compound under your specific experimental conditions. Below are standardized protocols that can be adapted for this purpose.

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[8][20]

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light, for 24 hours.

  • Thermal Degradation (in solution):

    • Heat an aliquot of the stock solution at 60°C for 48 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]

    • Simultaneously, keep a control sample in the dark.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample by a suitable analytical method (e.g., HPLC-UV/MS) to observe the extent of degradation and the formation of new peaks.[21][22]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound

Objective: To quantify this compound and separate it from potential degradation products. This method is based on common techniques for analyzing sugars and polyols.[21][23]

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a specialized carbohydrate column (e.g., Prevail Carbohydrate ES).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) containing a low concentration of a buffer salt like ammonium acetate (e.g., 5 mM).[21]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Since this compound lacks a strong chromophore, detection can be achieved using a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS).[21]

  • Injection Volume: 10 µL.

Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[24]

Visualizing Experimental Workflows and Degradation

Forced Degradation Workflow

The following diagram illustrates the logical flow of a forced degradation study, a fundamental component of stability testing.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound (API) Stock Prepare Stock Solution (e.g., 1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Analysis Analyze via Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Establish Degradation Profile Analysis->Report

Caption: Workflow for a typical forced degradation study of this compound.

Hypothetical Oxidation Pathway of this compound

This diagram illustrates a potential degradation pathway for this compound via oxidation, a common reaction for polyols.

Oxidation_Pathway DApiitol This compound (Polyol) Intermediate Oxidized Intermediate (Ketone/Aldehyde) DApiitol->Intermediate [O] (e.g., H₂O₂, Heat) Degradant Further Oxidized Product (Carboxylic Acid) Intermediate->Degradant [O]

Caption: A simplified hypothetical oxidation pathway for this compound.

References

  • Menard, C., et al. (2010). Functional assignment of multiple catabolic pathways for D-apiose. Proceedings of the National Academy of Sciences, 107(41), 17533-17538. [Link]

  • Menard, C., et al. (2010). Functional assignment of multiple catabolic pathways for D-apiose. PMC. [Link]

  • Wikipedia. (2025). Apiose. Wikipedia. [Link]

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430–442. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Jain, D., & Barsainya, D. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Alsante, K. M., et al. (n.d.). Technical Guide Series - Forced Degradation Studies. HubSpot. [Link]

  • Jain, A., & Sharma, R. (2014). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3177. [Link]

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  • Tan, J. B. L., et al. (2021). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. [Link]

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  • Lee, H., et al. (2015). Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula. PMC. [Link]

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  • Sajewicz, M., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PMC. [Link]

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  • National Center for Biotechnology Information. (n.d.). D-Apiose. PubChem. [Link]

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Technical Support Center: Enhancing D-Apiitol Extraction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Apiitol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the extraction of this compound from various plant matrices. Here, we will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

This compound, a branched-chain polyol, is a sugar alcohol found in various vascular plants.[1] Its unique structure and potential biological activities make it a compound of interest for pharmaceutical and nutraceutical applications. However, achieving high-yield, high-purity extraction can be challenging. This guide provides a comprehensive resource for troubleshooting common issues and implementing advanced strategies to improve your extraction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound extraction experiments in a question-and-answer format.

Q1: My this compound yield is consistently low. What are the primary factors I should investigate?

Low yield is one of the most common challenges in natural product extraction. The issue can typically be traced back to one or more of the following critical parameters:

  • Plant Material Quality and Preparation: The concentration of this compound can vary significantly based on the plant species, geographical source, harvest time, and the specific plant part used.[2][3] Inefficient grinding of the plant material can also limit the surface area available for the solvent to penetrate, leading to incomplete extraction.[4]

    • Troubleshooting Action: Ensure your plant material is of high quality and finely ground to a uniform powder. This increases the surface-area-to-volume ratio, allowing for better solvent penetration.[4]

  • Suboptimal Extraction Parameters: The efficiency of your extraction is highly dependent on the conditions you use.[4]

    • Incorrect Solvent Choice: this compound is a polar molecule. Therefore, polar solvents are required for effective extraction. A mixture of alcohol (like ethanol or methanol) and water is often more effective than alcohol alone.[4][5]

    • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to allow for the complete dissolution of this compound.[4] However, excessively high temperatures can lead to degradation.[2]

    • Poor Solvent-to-Solid Ratio: If you use too little solvent, it may become saturated with other extracted compounds before all the this compound has been dissolved.[4]

  • Post-Extraction Losses: Significant loss of this compound can also occur after the initial extraction.

    • Degradation During Solvent Evaporation: this compound can be sensitive to high temperatures. Overheating during the solvent removal step can lead to its degradation. It is recommended to use a rotary evaporator at a controlled, low temperature.[2]

Q2: I'm struggling with a high level of impurities in my this compound extract, particularly pigments and other sugars. How can I improve the purity?

Co-extraction of impurities is a common problem that complicates downstream purification. Here’s how you can address it:

  • Pre-Extraction Strategies:

    • Defatting: For plant materials rich in lipids, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes that might interfere with the purification process.[2]

  • Post-Extraction Purification:

    • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids, such as an aqueous phase and an organic solvent.[6]

    • Solid-Phase Extraction (SPE): SPE is a versatile method that uses solid adsorbents to separate this compound from other compounds in the liquid extract.[6]

    • Chromatography: Production-scale chromatography is a powerful tool for purifying the primary extract to obtain a high-purity final product.[7] Techniques like column chromatography with silica gel or size-exclusion chromatography are often employed.[8] For flavonoids, which have similar polarities to this compound, Sephadex LH-20 chromatography can be very effective.[9]

Q3: Are there more advanced extraction techniques that can offer better efficiency than traditional methods like maceration or Soxhlet extraction?

Yes, several modern extraction techniques can significantly improve efficiency by reducing extraction time and solvent consumption.[10][11]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates microjets that disrupt plant cell walls, releasing this compound into the solvent.[6] UAE often leads to shorter extraction times, lower temperatures, and higher yields.[6]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, which increases pressure inside the plant cells, causing them to rupture and release their contents.[6][12] This method can improve selectivity, reduce extraction time, and decrease solvent use.[6]

  • Enzyme-Assisted Extraction (EAE): EAE uses enzymes like cellulases or proteases to break down the plant cell wall, facilitating the release of this compound.[6][13] This is a green and cost-effective technique that can improve the recovery of bioactive metabolites.[13]

  • Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[14][15] By adjusting the temperature and pressure, the properties of the supercritical fluid can be tuned to selectively extract specific compounds.[16] This method is particularly useful for thermally sensitive compounds and avoids the use of toxic solvents.[15]

Experimental Protocols & Data

To provide a practical framework, this section details a step-by-step methodology for an optimized conventional extraction and an advanced extraction technique, along with comparative data.

Protocol 1: Optimized Solid-Liquid Extraction of this compound
  • Preparation of Plant Material:

    • Dry the selected plant material (e.g., parsley leaves) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh).

  • Extraction:

    • Combine the powdered plant material with a 70% ethanol-water solution in a flask at a solid-to-liquid ratio of 1:20 (w/v).

    • Heat the mixture to 60°C and stir continuously for 2 hours.

    • Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the remaining solid residue two more times with a fresh solvent.

    • Combine all the filtrates.

  • Solvent Removal and Purification:

    • Concentrate the combined filtrate using a rotary evaporator at a temperature not exceeding 50°C.

    • Subject the concentrated extract to column chromatography for purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material:

    • Follow the same preparation steps as in Protocol 1.

  • Extraction:

    • Place the powdered plant material in an extraction vessel with 70% ethanol at a 1:20 solid-to-liquid ratio.

    • Immerse the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 45°C.

    • Filter the mixture and collect the filtrate.

  • Solvent Removal and Purification:

    • Follow the same solvent removal and purification steps as in Protocol 1.

Data Presentation: Comparison of Extraction Methods
ParameterConventional ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)Supercritical Fluid Extraction (SFE)
Extraction Time 2-6 hours20-40 minutes15-30 minutes30-120 minutes
Typical Yield ModerateHighHighVery High
Solvent Consumption HighModerateLowLow (CO2 is recycled)[17]
Energy Consumption ModerateLowModerateHigh
Selectivity LowModerateModerate-HighHigh

Visualizations

General Workflow for this compound Extraction and Purification

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Isolation cluster_final 4. Final Product Plant Plant Material Dry Drying Plant->Dry Grind Grinding Dry->Grind Extraction Solid-Liquid Extraction (Conventional or Advanced) Grind->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Chromatography (e.g., Column, HPLC) Concentration->Purification Final Pure this compound Purification->Final

Caption: General workflow for this compound extraction.

Troubleshooting Decision Tree for Low this compound Yield

G cluster_material cluster_solvent cluster_params cluster_ratio Start Low this compound Yield Q_Material Is the plant material finely and uniformly ground? Start->Q_Material A_Grind Action: Re-grind material to a fine powder. Q_Material->A_Grind No Q_Solvent Is the solvent polarity optimal for this compound? Q_Material->Q_Solvent Yes A_Grind->Q_Solvent A_Solvent Action: Use a polar solvent (e.g., 70% Ethanol). Q_Solvent->A_Solvent No Q_Params Are extraction time and temperature optimized? Q_Solvent->Q_Params Yes A_Solvent->Q_Params A_Params Action: Increase time/temp moderately. Avoid excessive heat. Q_Params->A_Params No Q_Ratio Is the solvent-to-solid ratio sufficient? Q_Params->Q_Ratio Yes A_Params->Q_Ratio A_Ratio Action: Increase the solvent volume. Q_Ratio->A_Ratio No Success Yield Improved Q_Ratio->Success Yes A_Ratio->Success

Caption: Troubleshooting low this compound yield.

References

  • Vertex AI Search. (n.d.). API Extraction Techniques Best Practices and Methods.
  • DergiPark. (2023, November 5). Different methods of extraction of bioactive compounds and their effect on biological activity: A review.
  • ResearchGate. (2025, October 11). Recent Advances in Extraction of Polyphenols by Advanced Extraction Methods.
  • National Institutes of Health. (n.d.). Extraction, purification, structure, modification, and biological activity of traditional Chinese medicine polysaccharides: A review.
  • YouTube. (2020, May 20). Plant Extraction Methods - Decoction and Maceration | JPTV.
  • TAPI. (2016, January 27). Plant Extraction.
  • ResearchGate. (n.d.). (PDF) Optimization of the extraction process of flavonoids from Trollius ledebouri with natural deep eutectic solvents.
  • Benchchem. (n.d.). Troubleshooting low yield in Lobetyol extraction protocols.
  • TNAU Agritech Portal. (n.d.). Extraction Techniques of Medicinal Plant.
  • PubMed. (2021, January 18). Microwave-Assisted One-Pot Lipid Extraction and Glycolipid Production from Oleaginous Yeast Saitozyma podzolica in Sugar Alcohol-Based Media.
  • MDPI. (n.d.). Separation Strategies for Polyphenols from Plant Extracts: Advances, Challenges, and Applications.
  • ResearchGate. (2015, December 6). What is the procedure to isolate and purify bioactive compounds from plants?
  • Benchchem. (n.d.). Troubleshooting low yield of Epitaraxerol during extraction.
  • PubMed. (n.d.). An analytical method for the quantitation of mannitol and disaccharides in serum: a potentially useful technique in measuring small intestinal permeability in vivo.
  • National Institutes of Health. (2024, May 30). Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts.
  • PubMed Central. (n.d.). Efficient Conditions of Enzyme-Assisted Extractions and Pressurized Liquids for Recovering Polyphenols with Antioxidant Capacity from Pisco Grape Pomace as a Sustainable Strategy.
  • MDPI. (n.d.). Statistical Tools to Optimize the Recovery of Bioactive Compounds from Marine Byproducts.
  • ResearchGate. (2025, August 6). Optimisation of accelerated solvent extraction for screening of the health benefits of plant food materials.
  • ResearchGate. (2022, March 10). (PDF) Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications.
  • YouTube. (2022, January 25). Supercritical Fluids Extraction Process Explained.
  • National Institutes of Health. (2018, November 9). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea.
  • PubMed. (2025, July 24). Recent Advances in Extraction of Polyphenols by Advanced Extraction Methods.
  • Thermo Fisher Scientific. (n.d.). Genomic DNA Purification Support—Troubleshooting.
  • GL Sciences. (n.d.). D-Mannitol Analysis Under USP Method.
  • Oxford Academic. (n.d.). Apiose: one of nature's witty games | Glycobiology.
  • MDPI. (2021, January 18). Microwave-Assisted One-Pot Lipid Extraction and Glycolipid Production from Oleaginous Yeast Saitozyma podzolica in Sugar Alcohol-Based Media.
  • ResearchGate. (2025, August 6). Recent Technologies for the Extraction and Separation of Polyphenols in Different Plants: A Review.
  • National Institutes of Health. (n.d.). D-Apiose | C5H10O5 | CID 5460157 - PubChem.
  • National Institutes of Health. (2017, September 22). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts.
  • ResearchGate. (2023, May 25). (PDF) Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry.
  • PubMed Central. (2023, September 4). Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds.
  • ResearchGate. (2025, November 1). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
  • MDPI. (n.d.). Optimization of Ultrasonic Enzyme-Assisted Extraction for the Recovery of Phenolic Compounds and Soluble Solids from Apple Pomace.
  • MDPI. (2023, May 23). Optimization of Extraction Parameters for Enhanced Recovery of Bioactive Compounds from Quince Peels Using Response Surface Methodology.
  • MDPI. (n.d.). Natural Sources, Pharmacological Properties, and Health Benefits of Daucosterol: Versatility of Actions.
  • MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • MDPI. (2019, February 21). Extraction of Bioactive Compounds Using Supercritical Carbon Dioxide.
  • Chemical Engineering Transactions. (n.d.). Investigate the Conditions of Oil Extraction by Enzyme- Assisted Aqueous Extraction Method.
  • MDPI. (n.d.). Microwave-Assisted Water Extraction of Aspen (Populus tremula) and Pine (Pinus sylvestris L.) Barks as a Tool for Their Valorization.
  • ResearchGate. (2017, April 17). How to to extract and purify the flavonoids from plant sample ?
  • JoVE. (2024, July 26). Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques.
  • Chemistry For Everyone. (2025, July 18). How Are Supercritical Fluids Used To Extract Natural Products?
  • IMCS. (2023, December 18). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide.
  • PubMed. (n.d.). Quantification and rapid metabolite identification in drug discovery using API time-of-flight LC/MS.
  • ResearchGate. (n.d.). Ultrasound-assisted aqueous enzymatic extraction of gardenia fruits (Gardenia jasminoides Ellis) oil: Optimization and quality evaluation | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Cephaibol D Extraction and Purification.

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Addressing peak tailing in D-Apiitol HPLC chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Peak Tailing in D-Apiitol HPLC Analysis

Status: Operational | Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely here because your this compound (3-C-(hydroxymethyl)-D-glycerotetrose) peak is exhibiting asymmetry (


), compromising your resolution or quantitation accuracy.

This compound is a branched-chain sugar alcohol (polyol). Unlike linear polyols like sorbitol, its branched structure creates unique steric challenges. It is highly hydrophilic, non-volatile, and lacks a UV chromophore. Tailing in this molecule is rarely a simple "bad column" issue; it is usually a kinetic or thermodynamic mismatch between the analyte and the stationary phase.

This guide treats your HPLC setup as a holistic system. We will address the three dominant separation modes: Ligand Exchange (LEC) , HILIC , and Ion Exclusion .

Module 1: The Diagnostic Workflow

Before altering chemistry, we must isolate the source. Peak tailing is either Systemic (hardware/physics) or Chemical (interaction kinetics).

Visual 1: Root Cause Analysis Tree

DiagnosticTree Start START: Observe this compound Tailing Q1 Are ALL peaks tailing? Start->Q1 SystemIssue SYSTEM ISSUE (Dead Volume / Filter) Q1->SystemIssue Yes ChemistryIssue CHEMISTRY ISSUE (Specific Interaction) Q1->ChemistryIssue No (Only this compound) Q2 Separation Mode? ChemistryIssue->Q2 LEC Ligand Exchange (Ca, Pb, H form) Q2->LEC HILIC HILIC (Amide, Polyol) Q2->HILIC LEC_Sol CAUSE: Slow Kinetics FIX: Increase Temp (>80°C) LEC->LEC_Sol HILIC_Sol CAUSE: Silanol Interaction FIX: Buffer Strength/pH HILIC->HILIC_Sol

Figure 1: Decision matrix for isolating peak asymmetry sources. Use this to determine which module below applies to your situation.

Module 2: Ligand Exchange Chromatography (LEC)

Context: This is the standard method for sugar alcohols (e.g., Agilent Hi-Plex, Shodex SUGAR). The mechanism involves the exchange of hydroxyl groups on the this compound with the hydration sphere of the metal counter-ion (Ca²⁺ or Pb²⁺) on the resin.

Q: I am using a Calcium-form (Ca²⁺) column. Why is this compound tailing while other sugars look fine?

The Mechanism: Tailing in LEC is almost exclusively governed by Mass Transfer Kinetics . The interaction between the branched hydroxyls of this compound and the Calcium ion is slow. If the column temperature is too low, the exchange rate is slower than the flow rate, resulting in a "smearing" of the peak (tailing).

The Solution: Thermodynamics You must increase the kinetic energy of the system. Unlike silica columns, polymer LEC columns require heat for efficiency.

Protocol 2.1: Thermal Optimization

  • Baseline: Set column oven to 60°C.

  • Step-Up: Increase temperature in 5°C increments.

  • Limit: Do not exceed 85°C (check specific column limits; usually 90°C for Pb/Ca forms).

  • Flow Rate: Lower flow rate to 0.4 - 0.5 mL/min to allow more time for ligand interaction.

Data: Impact of Temperature on this compound Symmetry

Temperature (°C)Flow Rate (mL/min)Tailing Factor (

)
Plate Count (N)
600.61.8 (Severe)4,500
750.61.4 (Moderate)6,200
85 0.5 1.1 (Ideal) 8,100

Expert Note: If you see "fronting" combined with tailing (shark-fin shape), your column may be metal-poisoned. Wash with 50 mM EDTA (calcium form columns only) to strip contaminants, then regenerate with Calcium Nitrate.

Module 3: HILIC (Hydrophilic Interaction Liquid Chromatography)

Context: HILIC is superior for coupling to Mass Spectrometry (LC-MS). It uses a silica-based polar phase (Amide or Polyol).

Q: My this compound peak tails on an Amide column. I thought HILIC was good for polar compounds?

The Mechanism: In HILIC, a water-rich layer forms on the stationary phase surface.[1] this compound partitions into this layer. However, silica-based columns have residual Silanols (Si-OH) .

  • This compound is neutral, but if your mobile phase pH is incorrect, or if the water layer is disrupted, the polyol can hydrogen-bond directly to these high-energy silanols, causing "drag" (tailing).

The Solution: Buffer Suppression You must introduce a competing ion to cover the silanols and stabilize the water layer.

Protocol 3.1: Mobile Phase Engineering Do not use pure water/acetonitrile.

  • Buffer: Use Ammonium Acetate (10–20 mM).

  • pH Control: Adjust aqueous phase to pH 5.0 - 6.0 (prevents silanol ionization).

  • Solvent: 80% ACN / 20% Buffer.

Visual 2: The HILIC Interaction Mechanism

HILIC_Mech cluster_0 Stationary Phase Surface cluster_1 Mobile Phase Silanol Active Silanol (Si-O-) Apiitol This compound Silanol->Apiitol Secondary Interaction (Tailing Cause) Amide Amide Ligand Amide->Apiitol Desired Partitioning (Symmetric Peak) Buffer NH4+ Ion Buffer->Silanol Blocks Sites

Figure 2: The role of Ammonium Acetate (Buffer) is to block the red "Secondary Interaction" path, forcing this compound to interact only with the desired Amide ligand.

Module 4: Detection & Sample Prep (The "Invisible" Causes)

Q: I use Refractive Index (RI) detection. The peak tails, but sometimes it dips below the baseline first. Why?

The Mechanism: This is Refractive Index Mismatch , not true chromatographic tailing. If your sample is dissolved in pure water but your mobile phase is 80% Acetonitrile (HILIC) or contains high salt (LEC), the "plug" of solvent moves through the detector, disrupting the baseline near the this compound peak.

Protocol 4.1: Matrix Matching

  • Rule: Always dissolve the sample in the exact mobile phase currently running in the system.

  • For HILIC: Dissolve this compound in 80:20 ACN:Buffer.

  • For LEC: Dissolve in degassed water (or mobile phase if using dilute acid).

References

  • Agilent Technologies. (2011).[2] Analysis of carbohydrates, alcohols, and organic acids - Hi-Plex Columns.[2]Link

  • Thermo Fisher Scientific. (2016). Column troubleshooting guide – HILIC and Polar Analytes.Link

  • Restek Corporation. (2020). LC Troubleshooting—All of My Peaks are Tailing! Secondary Silanol Interactions.[3]Link

  • Shodex. (n.d.). Theory about Ligand Exchange Chromatography and Sugar Analysis.[2][4]Link

  • ResearchGate (Jiang et al.). (2012). D-Xylitol and Polyol Analysis: Overview of Analytical Methods.Link

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Technical Guide: Optimization of Mobile Phase for D-Apiitol Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The D-Apiitol Challenge

This compound is a branched-chain polyol (sugar alcohol) derived from the reduction of D-apiose. Unlike common linear polyols (xylitol, sorbitol), this compound possesses a tertiary alcohol group and a unique branched structure. It is frequently isolated from marine angiosperms like Posidonia oceanica or synthesized for glycosidase inhibition studies.

The Analytical Trilemma:

  • Retention: As a highly polar molecule, it elutes in the void volume on C18 columns.

  • Detection: It lacks a chromophore (UV-transparent), rendering standard DAD/UV detection useless.

  • Resolution: It frequently co-elutes with its structural isomers (e.g., xylitol, arabitol) and its precursor, D-apiose.

This guide provides two distinct separation pathways: Hydrophilic Interaction Liquid Chromatography (HILIC) for high sensitivity/MS compatibility, and Ligand Exchange Chromatography (LEC) for robust, isocratic separation.

Method Selection Strategy

Before optimizing the mobile phase, select the stationary phase mechanism that aligns with your detection limits and matrix complexity.

MethodSelection cluster_0 Mobile Phase Implications Start START: Define Constraints Detection What is your Detector? Start->Detection MS Mass Spec (LC-MS) Detection->MS High Sensitivity Required RID Refractive Index (RID) or ELSD Detection->RID Routine/High Conc. HILIC PATH A: HILIC Mode (Amide/Amino Column) MS->HILIC Volatile Buffers Needed RID->HILIC If Isomer Resolution Fails in LEC LEC PATH B: Ligand Exchange (Ca2+ or Pb2+ Column) RID->LEC Water Mobile Phase (Robust) HILIC_MP ACN:Water + Ammonium Salt HILIC->HILIC_MP LEC_MP 100% Water (Temp Controlled) LEC->LEC_MP

Figure 1: Decision tree for selecting the appropriate chromatographic mode for this compound analysis.

Path A: HILIC Optimization (High Sensitivity/LC-MS)

HILIC is the preferred method when coupling to Mass Spectrometry or when resolving complex isomer mixtures that co-elute on LEC columns. The separation relies on the partitioning of this compound into a water-enriched layer on the stationary phase surface.

Core Protocol
  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80, BEH Amide) or Polymeric Amino (e.g., Shodex NH2P-50).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0 for Amino; pH 6.8 for Amide).

  • Mobile Phase B: 100% Acetonitrile (ACN).

Troubleshooting Guide: HILIC

Q: My this compound peak is broad or splitting. What is the cause? A: This is typically a sample solvent mismatch .

  • Mechanism:[1][2][3] this compound is highly soluble in water. If you inject a sample dissolved in 100% water into a mobile phase of 80% ACN, the water plug disrupts the partitioning layer at the column head.

  • Solution: Dilute your sample with Acetonitrile to match the initial mobile phase conditions (e.g., 75% ACN / 25% Water).

Q: How do I improve resolution between this compound and Xylitol? A: Adjust the ACN/Water ratio and Column Temperature.

  • Action: Increase ACN concentration. Higher organic content strengthens the hydrophilic interaction, increasing retention (k') and often selectivity (α).

  • Action: Lower the temperature (e.g., from 40°C to 25°C). Sugar alcohols often resolve better at lower temperatures in HILIC mode due to exothermic adsorption.

Data: Impact of ACN Content on Retention (Amide Column)

% AcetonitrileRetention Factor (k')Resolution (Apiitol/Xylitol)Notes
70%1.20.8 (Co-elution)Too weak; fast elution.
75%2.51.2 (Partial)Standard starting point.
80% 4.1 1.8 (Baseline) Optimal Operating Point.
85%7.82.1Long run times; peak broadening.

Path B: Ligand Exchange Chromatography (Robust/QC)

This method uses sulfonated cross-linked styrene-divinylbenzene copolymers loaded with metal counter-ions (Ca²⁺, Pb²⁺, or Ag⁺). It is the industry standard for sugar alcohols but requires strict adherence to physical parameters.

Core Protocol
  • Column: Strong Cation Exchange in Calcium form (e.g., Rezex RCM-Monosaccharide, Eurokat Ca).

  • Mobile Phase: 100% Degassed HPLC-grade Water (Isocratic).

  • Flow Rate: 0.5 - 0.6 mL/min (Low flow is critical due to high backpressure).

  • Temperature: 60°C - 85°C.

Troubleshooting Guide: LEC

Q: The pressure is spiking, and retention times are shifting. A: The column may be contaminated with metal ions or organics.

  • Mechanism:[1][2][3] If the sample contains Na⁺ or K⁺ (common in biological extracts like Posidonia), these ions will displace the Ca²⁺ on the column, destroying the separation mechanism.

  • Solution: Always use a De-ashing Guard Column (H⁺ form) or perform Solid Phase Extraction (SPE) to remove salts before injection.

Q: this compound is co-eluting with D-Apiose. A: Modulate the temperature.

  • Mechanism:[2][3][4] Ligand exchange relies on the formation of weak coordination complexes between the metal ion and the hydroxyl groups of the sugar. This interaction is highly temperature-dependent.

  • Protocol: Run a temperature gradient test (60°C, 70°C, 80°C). Unlike HILIC, higher temperatures generally improve peak shape and efficiency in LEC but shift relative retention.

LEC_Mechanism cluster_resin Resin Surface (Stationary Phase) cluster_analyte Ca Ca²⁺ SO3 SO₃⁻ SO3->Ca Ionic Bond Apiitol This compound (OH groups) Apiitol->Ca Coordination Complex note Selectivity depends on spatial arrangement of OH groups (Axial vs Equatorial) note->Apiitol

Figure 2: Mechanism of Ligand Exchange. The selectivity is driven by the stability of the complex formed between the Ca²⁺ ion and the specific hydroxyl configuration of this compound.

Detection Systems (Non-Chromophoric)

Since this compound does not absorb UV light, standard diode array detectors (DAD) are ineffective.

Comparative Analysis
FeatureRefractive Index (RID)ELSD / CADMass Spectrometry (MS)
Principle Bulk property (refractive index change)Particle formation after solvent evaporationIonization (ESI/APCI)
Sensitivity Low (mg/mL range)High (µg/mL range)Ultra-High (ng/mL range)
Gradient Compatible? No (Baseline drift)Yes Yes
Best For: QC, High concentration samples (LEC Path)Impurity profiling, gradients (HILIC Path)Trace analysis in complex matrices

Technical Tip: If using ELSD, ensure your drift tube temperature is low (approx. 40°C-50°C) to prevent volatilization of semi-volatile polyols, although this compound is relatively stable.

Sample Preparation (Posidonia & Biological Matrices)

This compound is often extracted from Posidonia oceanica. The matrix contains salts and phenolics that interfere with chromatography.

Recommended Workflow:

  • Extraction: Ethanol:Water (80:20) extraction.[5]

  • Lipid Removal: Partition with hexane (discard hexane layer).

  • Phenolic Removal: Pass through a C18 SPE cartridge (Phenolics retain; this compound elutes).

  • De-salting (Critical for LEC): Pass through a cation-exchange resin in H+ form and anion-exchange resin in OH- form, or use a specific "sugar cleanup" SPE.

References

  • Ben Hamed, S., et al. (2018). "Seagrass Posidonia oceanica (L.) Delile as a marine biomarker: A metabolomic and toxicological analysis." Marine Pollution Bulletin. (Context: Identification of apiitol in Posidonia extracts).

  • Grembecka, M. (2015). "Sugar alcohols—their role in the modern world of sweeteners: a review." European Food Research and Technology. (Context: General separation mechanisms for sugar alcohols).

  • Churms, S. C. (2002). "Carbohydrates."[6][7] Journal of Chromatography A. (Context: Fundamental review of HILIC and LEC mechanisms for polyol separation).

  • SIELC Technologies. "HPLC Analysis of Xylitol and Sugar Alcohols." (Context: HILIC mobile phase optimization for polar polyols).

  • Agilent Technologies. "Analysis of Sugars and Sugar Alcohols using Ligand Exchange Columns." (Context: Operational parameters for Ca2+ columns).

Sources

Technical Support Center: Enhancing D-Apiitol Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Apiitol extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this compound from intricate biological matrices. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental workflows. Our approach is rooted in scientific principles to ensure the integrity and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and its extraction.

Q1: What is this compound and in which natural sources is it typically found?

A: this compound is a naturally occurring sugar alcohol (or polyol). It is the reduced form of D-Apiose, a branched-chain pentose sugar. D-Apiose is a known constituent of various plant cell wall polysaccharides and secondary metabolites.[1] While D-Apiose is found in plants like parsley (Petroselinum crispum), the direct extraction of this compound may be less commonly reported. However, its presence can be anticipated in matrices where D-Apiose is abundant, potentially as a metabolic derivative.

Q2: What are the main challenges in extracting a polar compound like this compound from plant matrices?

A: The primary challenges stem from this compound's high polarity and the complexity of plant matrices. Plant extracts contain a diverse array of compounds, including pigments, lipids, proteins, and other polar molecules like sugars and organic acids, which can interfere with the extraction and subsequent analysis.[2] The high water solubility of this compound makes its separation from the aqueous phase in liquid-liquid extractions challenging. Furthermore, matrix components can lead to issues like ion suppression in mass spectrometry-based analyses.[3][4][5]

Q3: Which extraction techniques are most suitable for this compound?

A: Given its hydrophilic nature, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed techniques. For SPE, a polar sorbent is often chosen to retain this compound while less polar interferences are washed away.[6][7] LLE protocols may require optimization, such as "salting out," to improve the partitioning of this compound into an organic solvent.[8][9] The choice of technique will depend on the specific matrix and the desired purity of the extract.

Q4: How can I ensure the stability of this compound during extraction and storage?

A: Polyols like this compound are generally more stable than their corresponding aldose sugars. However, degradation can still occur, especially under harsh pH or high-temperature conditions. It is advisable to perform extractions at controlled temperatures and avoid strong acids or bases unless necessary for a specific protocol step. For storage, keeping the purified this compound in a cool, dark, and dry environment is recommended to prevent potential degradation.[10][11] Studies on other phytochemicals suggest that storage at 5°C in the dark significantly improves stability.[12]

Section 2: Troubleshooting Experimental Workflows

This section provides detailed troubleshooting guides for common issues encountered during this compound extraction.

Low Recovery in Solid-Phase Extraction (SPE)

Low recovery is a frequent issue in SPE. The following guide will help you diagnose and resolve the problem.

Problem: The final extracted sample shows a significantly lower than expected concentration of this compound.

Troubleshooting Workflow:

SPE_Troubleshooting cluster_breakthrough Troubleshooting Analyte Breakthrough cluster_elution Troubleshooting Poor Elution start Low this compound Recovery in SPE check_analyte_breakthrough Analyze wash and load fractions for this compound start->check_analyte_breakthrough breakthrough_detected This compound detected in wash/load fractions check_analyte_breakthrough->breakthrough_detected no_breakthrough No this compound in wash/load fractions check_analyte_breakthrough->no_breakthrough improper_conditioning Improper cartridge conditioning? breakthrough_detected->improper_conditioning weak_elution_solvent Elution solvent too weak? no_breakthrough->weak_elution_solvent incorrect_sorbent Incorrect sorbent choice? improper_conditioning->incorrect_sorbent No solution_conditioning Solution: Re-condition with appropriate solvents. improper_conditioning->solution_conditioning Yes strong_wash_solvent Wash solvent too strong? incorrect_sorbent->strong_wash_solvent No solution_sorbent Solution: Use a more retentive sorbent for polar compounds. incorrect_sorbent->solution_sorbent Yes high_flow_rate Sample loading flow rate too high? strong_wash_solvent->high_flow_rate No solution_wash Solution: Decrease polarity of wash solvent. strong_wash_solvent->solution_wash Yes overload Cartridge overload? high_flow_rate->overload No solution_flow Solution: Decrease loading flow rate. high_flow_rate->solution_flow Yes solution_overload Solution: Decrease sample load or use a larger cartridge. overload->solution_overload Yes insufficient_volume Insufficient elution volume? weak_elution_solvent->insufficient_volume No solution_elution_solvent Solution: Increase polarity of elution solvent. weak_elution_solvent->solution_elution_solvent Yes solution_elution_volume Solution: Increase elution solvent volume. insufficient_volume->solution_elution_volume Yes

Caption: Troubleshooting workflow for low this compound recovery in SPE.

Detailed Causality and Solutions:

Potential Cause Explanation Recommended Action
Improper Cartridge Conditioning The sorbent is not properly wetted, leading to inconsistent interaction with the analyte.Ensure the cartridge is conditioned with a solvent that is miscible with the sample matrix, followed by equilibration with the sample solvent.[13]
Incorrect Sorbent Choice The sorbent may not have sufficient polarity to retain the highly hydrophilic this compound.Select a polar sorbent such as diol, aminopropyl, or unbonded silica.[7] For reversed-phase sorbents, ensure the sample is loaded in a weak solvent to promote retention.
Wash Solvent Too Strong The wash solvent may be too polar, causing premature elution of this compound.Decrease the polarity of the wash solvent. For example, if using methanol, try a mixture of methanol and a less polar solvent like ethyl acetate.[6]
High Sample Loading Flow Rate Insufficient contact time between this compound and the sorbent can lead to breakthrough.Decrease the sample loading flow rate to allow for adequate interaction and binding.[6][13]
Cartridge Overload The amount of this compound or other matrix components exceeds the binding capacity of the sorbent.Reduce the sample volume or use a cartridge with a larger sorbent mass.[6][13]
Elution Solvent Too Weak The elution solvent lacks sufficient polarity to disrupt the interaction between this compound and the sorbent.Increase the polarity of the elution solvent. For a polar sorbent, a highly polar solvent like methanol or water may be necessary.[14]
Insufficient Elution Volume The volume of the elution solvent may not be enough to completely elute the bound this compound.Increase the volume of the elution solvent and consider applying it in multiple smaller aliquots.[14]
Emulsion Formation in Liquid-Liquid Extraction (LLE)

Emulsions are a common problem in LLE, especially with complex matrices like plant extracts.

Problem: A stable emulsion forms at the interface between the aqueous and organic layers, preventing clean phase separation.

Troubleshooting Guide:

Preventative Measures Explanation Corrective Actions (if emulsion forms) Explanation
Gentle Mixing Vigorous shaking increases the surface area between the two phases, promoting emulsion formation.Addition of Brine (Salting Out) Increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break the emulsion.[15]
Use of a more selective organic solvent Solvents with very low water miscibility are less likely to form emulsions.Centrifugation The applied force can help to break the emulsion and compact the interfacial layer.
Pre-treatment of the sample Filtering the sample to remove particulate matter can reduce emulsion formation.Addition of a small amount of a different organic solvent A solvent like methanol can sometimes act as a de-emulsifier.
Adjusting the pH of the aqueous phase Can alter the charge of interfering compounds, potentially reducing their surfactant-like properties.Filtration through glass wool or a phase separator paper Can physically break the emulsion and separate the layers.

Section 3: Analytical Methodologies

This section provides guidance on the analysis of this compound following extraction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantification of non-volatile, polar compounds like this compound.

Recommended HPLC Parameters:

Parameter Recommendation Rationale
Column Amino-propyl or hydrophilic interaction liquid chromatography (HILIC) column.These stationary phases are designed for the retention and separation of highly polar compounds.[16][17]
Mobile Phase Isocratic or gradient elution with acetonitrile and water.A typical mobile phase for HILIC and amino columns. The ratio of acetonitrile to water will determine the retention of this compound.[17]
Detector Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).This compound lacks a strong chromophore, making RID and ELSD suitable detection methods.[17][18] Mass spectrometry (MS) can also be used for enhanced sensitivity and specificity.
Column Temperature 30-40 °COperating at a slightly elevated temperature can improve peak shape and reduce viscosity of the mobile phase.[17]

Troubleshooting Common HPLC Issues:

  • Poor Peak Shape (Tailing or Fronting):

    • Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase pH.

    • Solution: Ensure the mobile phase pH is suitable for the analyte and column. Check for column contamination. Reduce the injection volume or sample concentration.

  • Fluctuating Baseline:

    • Cause: Air bubbles in the system, pump issues, or detector temperature fluctuations.

    • Solution: Degas the mobile phase. Purge the pump. Ensure the detector has reached thermal equilibrium.

Gas Chromatography (GC)

GC can be used for the analysis of this compound, but it requires a derivatization step to increase its volatility.

Derivatization is Essential:

This compound, being a polyol, has a very low volatility and will not chromatograph well without derivatization. The hydroxyl groups must be converted to less polar, more volatile functional groups.

Common Derivatization Methods:

Method Reagents Advantages Considerations
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst.Forms stable trimethylsilyl (TMS) ethers. Relatively straightforward procedure.[19][20]Can sometimes produce multiple derivative peaks for a single sugar alcohol.[19]
Acetylation Acetic anhydride with pyridine or 1-methylimidazole as a catalyst.Produces a single derivative peak for each sugar alcohol.[19][21][22]Can be a more complex and hazardous procedure.

Step-by-Step Derivatization Protocol (Acetylation):

  • Dry the Sample: Evaporate the solvent from the purified this compound extract to complete dryness under a stream of nitrogen. The presence of water will interfere with the reaction.

  • Add Reagents: Add a mixture of acetic anhydride and pyridine (e.g., 1:1 v/v) to the dried sample.

  • React: Cap the vial tightly and heat at a controlled temperature (e.g., 90°C) for a specific duration (e.g., 20 minutes).[21]

  • Cool and Prepare for Injection: Cool the sample to room temperature. The derivatized sample can then be diluted with an appropriate solvent and injected into the GC.

Recommended GC Parameters:

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.

  • Injector and Detector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient will be necessary to separate the derivatized this compound from other components.

  • Detector: A Flame Ionization Detector (FID) is commonly used. For structural confirmation, a Mass Spectrometer (MS) is ideal.

Section 4: Ensuring Data Quality and Integrity

This section outlines crucial steps for validating your analytical methods and mitigating matrix effects.

Method Validation

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Addressing Matrix Effects in LC-MS Analysis

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS analysis of complex samples.[3][4][5]

Strategies to Mitigate Matrix Effects:

Matrix_Effects cluster_strategies Mitigation Strategies start Matrix Effects in LC-MS sample_prep Improved Sample Preparation start->sample_prep chromatography Chromatographic Separation start->chromatography calibration Calibration Strategy start->calibration details_prep - More selective SPE - Additional cleanup steps - Dilution of the extract sample_prep->details_prep details_chroma - Use of a more efficient column - Gradient optimization - HILIC for polar compounds chromatography->details_chroma details_calib - Matrix-matched calibration - Standard addition - Use of a stable isotope-labeled internal standard calibration->details_calib

Caption: Strategies for mitigating matrix effects in LC-MS analysis.

  • Improved Sample Preparation: Employ more selective extraction and cleanup procedures to remove interfering matrix components.

  • Optimized Chromatographic Separation: Develop a chromatographic method that separates this compound from co-eluting matrix components.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[5]

  • Method of Standard Additions: Add known amounts of the standard to the sample to create a calibration curve within the sample matrix itself.[5]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.

By following the guidance in this technical support center, you will be better equipped to develop a robust and reliable method for the extraction and analysis of this compound from complex matrices.

References

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  • Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant journal : for cell and molecular biology, 35(6), 693–703. [Link]

  • Ochoa-Villarreal, M., Howat, S., Hong, S., & Jang, M. O. (2016). Innovative Approaches for Recovery of Phytoconstituents from Medicinal/Aromatic Plants and Biotechnological Production. Frontiers in plant science, 7, 149. [Link]

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  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DNeasy Plant Mini Kit. (n.d.). Easy and Efficient DNA Extraction from Woody Plants for the Detection of Phytoplasmas by Polymerase Chain Reaction. [Link]

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  • Sivasothy, Y., & Ibrahim, K. (2011). SHORT COMMUNICATION FULL OPTIMIZATION AND VALIDATION OF AN HPLC METHOD FOR THE QUANTITATIVE ANALYSIS OF TOTAL SUGARS IN A SOFT DRINK. Malaysian Journal of Chemistry, 13(1), 053-059. [Link]

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  • Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(17-18), 1226–1240. [Link]

  • Ramlagun, S. (2020). Full optimization and validation of an HPLC method for the quantitative analysis of total sugars in a soft drink. Bulletin of the Chemical Society of Ethiopia, 34(2), 419-426. [Link]

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  • Azmir, J., Zaidul, I. S. M., Rahman, M. M., Sharif, K. M., Mohamed, A., Sahena, F., ... & Omar, A. K. M. (2013). Techniques for extraction of bioactive compounds from plant materials: a review. Journal of food engineering, 117(4), 426-436. [Link]

  • Salazar-Orbea, M., & Ros-García, J. M. (2023). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques. Foods (Basel, Switzerland), 12(3), 565. [Link]

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Common issues in D-Apiitol sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with D-Apiitol (3-C-(hydroxymethyl)-D-glycero-tetitol).

This guide addresses the unique chemical challenges posed by this compound's branched structure—specifically its tertiary alcohol moiety —which creates distinct hurdles in extraction efficiency, derivatization kinetics, and chromatographic resolution compared to linear sugar alcohols like sorbitol or mannitol.

Status: Operational | Tier: Advanced Application Support[1]

Core Properties & Solubility Data

Reference this table for initial method development.

ParameterDataImplications for Sample Prep
Chemical Structure Branched Pentitol (C₅H₁₂O₅)Critical: Contains a tertiary hydroxyl group at C3.[1][2] Steric hindrance significantly slows derivatization reactions.[1]
Polarity (logP) ~ -2.5 to -3.0 (Highly Polar)Requires high-polarity extraction solvents (MeOH, H₂O).[1] Poor retention on C18 columns.
Solubility Water (>1000 g/L), MeOH (Good)Insoluble in non-polar organic solvents (Hexane, Chloroform).[1]
Thermal Stability ModerateStable under standard GC inlet temperatures if derivatized; underivatized degradation occurs >180°C.
Isomerism Enantiomer of L-ApiitolChiral separation may be required if biological source is ambiguous (e.g., synthetic vs. natural).[1]

Troubleshooting Guide (Q&A)

Ticket #001: Incomplete Derivatization in GC-MS Analysis

User Report: "I am using standard BSTFA + 1% TMCS silylation for my plant extracts. My this compound peak is tailing heavily, or I see split peaks (mono- vs. di-TMS). Linear sugars look fine."

Root Cause Analysis: Unlike linear sugar alcohols (e.g., xylitol), this compound possesses a tertiary hydroxyl group at the C3 branching point.[1] Standard silylation protocols (often performed at 60°C for 30-60 mins) are kinetically sufficient for primary and secondary alcohols but often fail to fully silylate the sterically hindered tertiary alcohol.[1] This results in a mixture of fully silylated and partially silylated species, causing peak splitting and poor quantification.

Solution Protocol:

  • Switch Reagents: Use a stronger silylation donor. BSTFA + 10% TMCS or MSTFA + 1% TMCS with Imidazole (catalyst).[1]

  • Increase Energy: Increase reaction temperature to 80°C and time to 90-120 minutes .

  • Moisture Control: The tertiary silyl ether is hydrolytically unstable.[1] Ensure solvents are strictly anhydrous (store over molecular sieves).[1]

Validation Step: Monitor the mass spectrum.[1][3] A fully silylated this compound (penta-TMS) should show a specific fragmentation pattern lacking the characteristic loss of free hydroxyl groups.[1] If you see M-18 (water loss) peaks dominant, derivatization is incomplete.[1]

Ticket #002: Low Recovery from Plant Tissue (Matrix Interference)

User Report: "I'm extracting this compound from Lemna minor (duckweed) using 80% Ethanol. My recovery is <60% compared to spiked standards."

Root Cause Analysis: this compound is often sequestered within the cell wall matrix or exists as a glycoside (e.g., galloyl-apiitol) rather than a free sugar alcohol.[1] Simple solvent soaking is insufficient to disrupt the cell wall or hydrolyze bound forms.[1] Furthermore, co-extracted pectin and polyphenols can precipitate this compound or suppress ionization in LC-MS.[1]

Solution Protocol:

  • Mechanical Disruption: Use bead beating (zirconia beads) rather than simple grinding to ensure complete cell lysis.[1]

  • Two-Step Extraction:

    • Step 1: 80% MeOH (aq) extraction for free this compound.[1]

    • Step 2: Acid Hydrolysis (2M TFA, 100°C, 1h) if total apiitol (bound + free) is required.[1]

  • SPE Cleanup: Pass the extract through a Graphitized Carbon Black (GCB) cartridge.[1] GCB removes pigments and polyphenols (which bind irreversibly) while allowing polar sugar alcohols to elute.[1]

Ticket #003: "Ghost Peaks" and Co-elution in HPLC-RI

User Report: "I am analyzing this compound on a standard ligand-exchange column (Ca2+ form). I see a shoulder on the this compound peak that I suspect is D-Apiose."

Root Cause Analysis: D-Apiose and this compound are metabolically linked by Apiose 1-reductase .[1][4][5] In aqueous solution, D-Apiose exists in equilibrium between open-chain and cyclic furanose forms.[1] The open-chain form can co-elute with this compound on calcium-based columns.[1] Additionally, high salt concentrations from biological buffers can distort peak shapes on ligand-exchange columns.[1]

Solution Protocol:

  • Column Switch: Move to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide-functionalized column.[1][6] HILIC separates based on hydrogen bonding capacity, effectively resolving the cyclic hemiacetal (Apiose) from the acyclic polyol (Apiitol).[1]

  • Mobile Phase: Acetonitrile:Water (80:[1]20) with 0.1% Ammonium Hydroxide.[1] The basic pH suppresses the ring-opening of any residual sugars and improves peak symmetry for polyols.

Visualized Workflows

Figure 1: Optimized Extraction & Derivatization Workflow

This workflow integrates the mechanical lysis and steric-aware derivatization steps discussed above.

D_Apiitol_Workflow cluster_extraction Part 1: Extraction Strategy cluster_cleanup Part 2: Cleanup & Drying cluster_derivatization Part 3: Steric-Aware Derivatization (GC-MS) Sample Plant Tissue / Biofluid Lysis Bead Beating (Zirconia, 2 min) Sample->Lysis Solvent Add 80% MeOH (-20°C) Lysis->Solvent Centrifuge Centrifuge (12,000 x g, 10 min) Solvent->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant SPE SPE Cleanup (GCB / Amino Cartridge) Supernatant->SPE Dry Lyophilization or N2 Blowdown (Dryness) SPE->Dry Reagent Add MSTFA + 1% TMCS + Pyridine (Solvent) Dry->Reagent Heat Incubate 80°C, 90 min (Critical for Tertiary -OH) Reagent->Heat Inject GC-MS Injection Heat->Inject

Caption: Workflow highlighting the critical high-temperature incubation step required to overcome steric hindrance at the this compound C3 tertiary alcohol.

Figure 2: Metabolic Context (Interference Source)

Understanding the enzymatic relationship helps identify potential co-eluting contaminants.[1]

Metabolic_Pathway cluster_interference Analytical Interference Risk Apiose D-Apiose (Aldehyde/Furanose) Apiitol This compound (Acyclic Polyol) Apiose->Apiitol Apiose 1-reductase (NADH dependent) Risk D-Apiose co-elutes in Ligand Exchange LC Apiose->Risk UDP_Apiose UDP-D-Apiose UDP_Apiose->Apiose Hydrolysis

Caption: The reversible reduction of D-Apiose to this compound by Apiose 1-reductase creates equilibrium mixtures that complicate chromatographic separation.

References

  • Nayak, A. (2018).[1] Comparative study of amino acids utilisation in Leishmania mexicana. University of Glasgow.[1] [Link]

    • Context: Validates detection of this compound in biological metabolomics workflows and establishes it as a quantifiable metabolite.
  • Watson, R. R., & Orenstein, N. S. (1975).[1] Chemistry and biochemistry of apiose. Advances in Carbohydrate Chemistry and Biochemistry, 31, 135-184.[1][7] [Link]

    • Context: Authoritative source on the branched structure of apiose/apiitol and the presence of the tertiary alcohol group.
  • Neal, D. L., & Kindel, P. K. (1970).[1][5] D-Apiose Reductase from Aerobacter aerogenes. Journal of Bacteriology, 101(3), 910–915.[1][5] [Link]

    • Context: Describes the enzymatic interconversion of D-Apiose and this compound, critical for understanding sample stability and "ghost peaks."
  • Restek Corporation. (2022).[1] Derivatization of sugars for GC-MS: Analytical challenges and methods. [Link]

    • Context: Provides foundational protocols for sugar silylation and highlights the necessity of moisture control (anhydrous conditions).

Sources

Technical Support Center: D-Apiitol High-Sensitivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Method Development) Subject: Increasing Sensitivity in D-Apiitol Detection (GC-MS, HPAEC-PAD, LC-MS/MS)

Welcome to the this compound Technical Support Hub.

You have reached the advanced troubleshooting center for branched-chain polyol analysis. This guide addresses the specific challenges of detecting this compound—a rare, branched sugar alcohol found in Posidonia oceanica and specific leguminous plants—where low abundance and isomeric interference often compromise sensitivity.

Below are the specialized troubleshooting modules designed to lower your Limit of Detection (LOD) and Limit of Quantitation (LOQ).

Analytical Decision Matrix

Before proceeding to specific modules, verify your platform selection based on your sensitivity requirements and matrix complexity.

Analytical_Decision_Matrix Start START: Sample Type Matrix Is the Matrix Complex? (e.g., Plant Extract, Biofluid) Start->Matrix Deriv Is Derivatization Acceptable? Matrix->Deriv Yes (Requires Cleanup) HPAEC RECOMMENDED: HPAEC-PAD (Gold Standard for Polyols) Sensitivity: pmol range Matrix->HPAEC No (Clean Standard) GCMS RECOMMENDED: GC-MS (SIM Mode) (Structural Confirmation) Sensitivity: Low pmol Deriv->GCMS Yes (Silylation/Acetylation) LCMS RECOMMENDED: LC-MS/MS (HILIC) (High Throughput/Trace) Sensitivity: fmol range Deriv->LCMS No (Direct Injection) HPAEC->LCMS If Matrix Interference Persists

Figure 1: Platform selection logic for this compound analysis based on matrix complexity and workflow constraints.

Module 1: HPAEC-PAD Optimization (The Gold Standard)

System: Dionex ICS / CarboPac Systems Core Issue: Baseline drift and low signal-to-noise ratio for sugar alcohols.

Q: My this compound peak is broadening, and sensitivity is dropping over sequential runs. How do I recover the signal?

A: This is a classic symptom of carbonate contamination or electrode fouling . Sugar alcohols like Apiitol are weaker acids than their aldose counterparts (like Apiose), requiring high pH for ionization, which attracts carbonate.

Troubleshooting Protocol:

  • Column Selection: Switch to a CarboPac MA1 column (specifically designed for reduced sugars/alditols) rather than the standard PA1. The MA1 resin has higher cross-linking, providing better selectivity for alditols which bind weakly.

  • Waveform Optimization: Standard carbohydrate waveforms often fail to fully clean the gold electrode after polyol oxidation.

    • Action: Implement the Quadruple Potential Waveform . This adds a negative potential cleaning step that removes gold oxide more effectively than the standard triple potential.

  • Eluent Preparation (The "Vacuum" Rule):

    • Do not just degas; use a vacuum degassing unit continuously.

    • Install a carbonate trap (CR-TC) inline. Carbonate acts as a displacer ion, shortening retention times and compressing peaks, which ruins sensitivity.

Sensitivity Data Comparison:

ParameterStandard Setup (CarboPac PA1)Optimized Setup (CarboPac MA1 + 2mm bore)
Column ID 4.0 mm2.0 mm
Flow Rate 1.0 mL/min0.25 mL/min
Mass Sensitivity ~10-50 pmol~0.5-2 pmol
Peak Shape (As) 1.4 (Tailing)1.1 (Sharp)

Expert Insight: Switching from a 4mm to a 2mm column theoretically increases mass sensitivity by 4-fold due to the inverse square law of the radius, assuming constant injection mass.

Module 2: GC-MS Derivatization (Structural Specificity)

System: Agilent / Shimadzu GC-MS (Single Quad or Q-TOF) Core Issue: "Missing" peaks or high background noise obscuring the this compound signal.

Q: I am using standard silylation (HMDS/TMCS), but my this compound recovery is inconsistent. Why?

A: this compound is a branched polyol. Steric hindrance at the tertiary carbon (if present in the specific isomer configuration) or incomplete derivatization of all hydroxyl groups leads to "peak splitting" (mono-, di-, tri-TMS derivatives) rather than a single quantitative peak.

Protocol: The "Force-Complete" Silylation Method

  • Moisture Control (Critical Control Point): TMS reagents hydrolyze instantly in the presence of water.

    • Step: Lyophilize samples overnight.

    • Step: Add 50 µL of anhydrous pyridine and sonicate to ensure the polyol is suspended/dissolved.

  • Reagent Switch: Replace HMDS with BSTFA + 1% TMCS .

    • Why? BSTFA is a stronger silyl donor. The 1% TMCS acts as a catalyst to attack sterically hindered hydroxyls on the branched chain.

  • Reaction Kinetics:

    • Heat at 70°C for 45 minutes . (Standard 30 min @ 60°C is often insufficient for branched polyols).

  • Acquisition Mode: Stop using Full Scan (TIC) for quantitation.

    • Action: Run a standard in Full Scan to identify the unique fragmentation ions of this compound-TMS.

    • Action: Switch to SIM (Selected Ion Monitoring) targeting the 3 most abundant unique ions (typically m/z 217, 204, or 307 for TMS-polyols, pending specific spectra verification).

Derivatization_Workflow Sample Dried Sample (Lyophilized) Reagent Add BSTFA + 1% TMCS (in Pyridine) Sample->Reagent Strict Anhydrous Conditions Heat Incubate 70°C, 45 min Reagent->Heat Kinetic Drive Inject GC-MS Injection (Splitless Mode) Heat->Inject Analyze < 24h

Figure 2: Optimized derivatization workflow to ensure single-peak quantitation for this compound.

Module 3: LC-MS/MS (Ultra-Trace Detection)

System: Triple Quadrupole (QqQ) Core Issue: Poor ionization efficiency (Polyols are "invisible" in standard ESI+).

Q: I cannot see this compound in positive mode ESI. Should I use APCI?

A: No. Polyols lack basic nitrogen atoms to protonate easily in ESI+. They also degrade thermally in APCI. The solution is Negative Ion Mode (ESI-) with Adduct Enhancement .

Troubleshooting Protocol:

  • Column Selection: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or Polymeric Zwitterionic).

    • Reason: Polyols elute in the void volume of C18 columns. HILIC retains them, allowing separation of this compound from matrix salts.

  • Mobile Phase Modifier:

    • Add 0.02% Ammonium Hydroxide or 5mM Ammonium Acetate to the mobile phase.

    • Mechanism:[1][2] This promotes the formation of [M-H]⁻ ions (deprotonation) or [M+CH3COO]⁻ adducts, which are stable and detectable.

  • Post-Column Addition (The Sensitivity Hack):

    • If sensitivity is still low, introduce Chloroform (CHCl3) post-column (via a T-junction) at a low flow rate.

    • Result: This promotes the formation of [M+Cl]⁻ adducts, which are often 10-100x more intense than the deprotonated ion for neutral carbohydrates.

References & Validated Sources
  • HPAEC-PAD Methodology:

    • Thermo Fisher Scientific. (2020). Determination of Sugar Alcohols in Confections and Fruit Juices by HPAE-PAD (Application Note 92).Link

    • Note: Defines the use of CarboPac MA1 for polyol separation.

  • GC-MS Derivatization:

    • Ruiz-Matute, A. I., et al. (2011).[3] Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240.[3] Link

    • Note: Authoritative review on silylation vs. acetylation for isomeric differentiation.

  • Posidonia Extraction Protocols:

    • Castejón-Silvo, I., et al. (2025).[1][4] Disinfection methods to obtain axenic cultures of Posidonia oceanica seedlings.[1] Marine Biology, 172:183.[1] Link

    • Note: Provides context on extracting clean biological material from Posidonia matrices.

  • Honey/Polyol Analysis:

    • Truzzi, C., et al. (2020). High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC–PAD) and Chemometrics for Geographical and Floral Authentication of Honeys. Foods, 9(11).[5][6] Link

    • Note: Validates the sensitivity of HPAEC-PAD over HPLC-RI for trace sugar profiling.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of D-Apiitol and L-Apiitol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth technical comparison of the biological activities of D-Apiitol and L-Apiitol. As stereoisomers of the branched-chain polyol apiitol, their subtle structural differences lead to distinct pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive analysis supported by experimental data to inform research and development efforts.

Introduction: The Significance of Stereochemistry in Apiitol Isomers

Apiitol is a naturally occurring seven-carbon sugar alcohol characterized by a branched-chain structure. It exists as two enantiomers: this compound and L-Apiitol. Enantiomers are mirror images of each other that cannot be superimposed, a property known as chirality. In the realm of pharmacology, chirality is a critical determinant of biological activity, as enzymes and receptors are themselves chiral entities.[1][2] Consequently, the spatial arrangement of functional groups in D- and L-Apiitol dictates their interaction with biological targets, leading to divergent physiological effects. While most natural sugars are of the D-conformation, the less common L-sugars can exhibit unique and potent bioactivities.[3][4]

This compound: A Metabolic Intermediate in Flora

The biological role of this compound appears to be primarily metabolic, particularly within the plant kingdom. It serves as a precursor in the biosynthesis of D-apiose, a branched-chain pentose that is a key component of complex cell wall polysaccharides like rhamnogalacturonan-II in higher plants.[5][6] This structural role is crucial for the integrity of plant cell walls. This compound is acted upon by enzymes such as apiose 1-reductase, which catalyzes its conversion in plant metabolic pathways.[7] To date, significant direct pharmacological activity for this compound in mammalian systems has not been reported, positioning it more as a biochemical building block than a bioactive agent.

L-Apiitol: A Potent Anti-inflammatory Agent via MIPS Inhibition

In stark contrast to its D-isomer, L-Apiitol has been identified as a potent bioactive molecule with significant therapeutic potential, particularly in the context of inflammation. The primary mechanism of action for L-Apiitol's anti-inflammatory effects is its stereospecific inhibition of myo-inositol-1-phosphate synthase (MIPS).

Mechanism of Action: Targeting the Inositol Biosynthesis Pathway

MIPS is a crucial enzyme that catalyzes the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate, the first and rate-limiting step in the de novo synthesis of inositol.[8][9] Inositol and its phosphorylated derivatives are essential for a multitude of cellular processes, including the synthesis of phosphoinositides, which are critical second messengers in inflammatory signaling cascades.

By inhibiting MIPS, L-Apiitol effectively depletes the cellular pool of myo-inositol. This disruption of inositol homeostasis interferes with the synthesis of key signaling molecules like phosphatidylinositol 4,5-bisphosphate (PIP2). PIP2 is a precursor to diacylglycerol (DAG) and inositol trisphosphate (IP3), both of which are central to pathways that lead to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2][10]

MIPS_Inhibition_Pathway cluster_pathway Inflammatory Signaling Cascade cluster_inhibition Inhibition G6P Glucose-6-Phosphate MIPS myo-Inositol-1-Phosphate Synthase (MIPS) G6P->MIPS Substrate MIP myo-Inositol-1-Phosphate MIPS->MIP Catalysis Inositol myo-Inositol MIP->Inositol PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) Inositol->PIP2 Precursor NFkB NF-κB Activation PIP2->NFkB Downstream Signaling TNFa Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->TNFa Transcription L_Apiitol L-Apiitol L_Apiitol->MIPS Stereospecific Inhibition

Caption: L-Apiitol stereospecifically inhibits MIPS, disrupting the inositol biosynthesis pathway and subsequent pro-inflammatory cytokine production.

Head-to-Head Comparison: this compound vs. L-Apiitol

The differential biological activities of the apiitol stereoisomers are a clear illustration of the principle of stereospecificity in pharmacology. L-Apiitol's specific three-dimensional structure allows it to bind to and inhibit the MIPS enzyme, whereas this compound does not exhibit this activity to any significant degree.

FeatureThis compoundL-Apiitol
Primary Biological Role Metabolic precursor in plantsBioactive agent, enzyme inhibitor
Key Pharmacological Effect Not reportedAnti-inflammatory
Mechanism of Action Substrate in plant metabolic pathwaysStereospecific inhibitor of myo-inositol-1-phosphate synthase (MIPS)
Therapeutic Potential Limited to none reportedTreatment of inflammatory diseases

Experimental Protocols for Comparative Efficacy Assessment

To empirically determine the differential activities of D- and L-Apiitol, the following validated experimental workflows are recommended.

In Vitro MIPS Enzyme Inhibition Assay

Objective: To quantify and compare the inhibitory potency (IC50) of this compound and L-Apiitol against the MIPS enzyme.

Principle: The activity of MIPS is determined by measuring the amount of inorganic phosphate released from the product, myo-inositol-1-phosphate, by a subsequent phosphatase reaction. The liberated phosphate is then quantified colorimetrically using a Malachite Green-based assay.

Methodology:

  • Reagent Preparation:

    • Purified recombinant MIPS enzyme.

    • Substrate: D-glucose-6-phosphate solution.

    • Inhibitors: Stock solutions of this compound and L-Apiitol of known concentrations.

    • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5.

    • Phosphatase enzyme (e.g., alkaline phosphatase).

    • Malachite Green reagent.[4][11]

    • Phosphate standard solution for calibration curve.

  • Assay Procedure (96-well plate format): a. To individual wells, add the reaction buffer, MIPS enzyme, and varying concentrations of either this compound or L-Apiitol (and a no-inhibitor control). b. Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C. c. Initiate the reaction by adding the glucose-6-phosphate substrate. d. Incubate for 30 minutes at 37°C. e. Stop the MIPS reaction (e.g., by heat inactivation). f. Add alkaline phosphatase to release inorganic phosphate from the myo-inositol-1-phosphate product. Incubate as required. g. Add the Malachite Green reagent to all wells.[4] h. After a 15-30 minute color development incubation at room temperature, measure the absorbance at ~620 nm.[4][12]

  • Data Analysis: a. Generate a phosphate standard curve. b. Convert absorbance readings of the samples to phosphate concentration. c. Calculate the percentage of MIPS inhibition for each inhibitor concentration relative to the no-inhibitor control. d. Determine the IC50 value for both D- and L-Apiitol by plotting percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[9]

MIPS_Assay start Start: MIPS Inhibition Assay prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep plate 2. Plate Enzyme and Inhibitors (this compound, L-Apiitol, Control) prep->plate preincubate 3. Pre-incubate at 37°C plate->preincubate add_substrate 4. Initiate Reaction with G6P preincubate->add_substrate incubate_mips 5. Incubate MIPS Reaction at 37°C add_substrate->incubate_mips stop_mips 6. Stop MIPS Reaction incubate_mips->stop_mips add_phosphatase 7. Add Phosphatase stop_mips->add_phosphatase incubate_phosphatase 8. Incubate to Release Phosphate add_phosphatase->incubate_phosphatase add_malachite 9. Add Malachite Green Reagent incubate_phosphatase->add_malachite read 10. Measure Absorbance (~620 nm) add_malachite->read analyze 11. Calculate % Inhibition and IC50 read->analyze end End: Comparative Potency Data analyze->end

Caption: Workflow for the MIPS enzymatic inhibition assay using Malachite Green detection.

Cell-Based Anti-inflammatory Assay (TNF-α Secretion)

Objective: To evaluate the ability of D- and L-Apiitol to suppress the production of the pro-inflammatory cytokine TNF-α in a cellular model of inflammation.

Principle: The murine macrophage cell line, RAW 264.7, is stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a potent inflammatory response, including the robust secretion of TNF-α. The concentration of TNF-α in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15]

Methodology:

  • Cell Culture and Plating: a. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. b. Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.[15]

  • Treatment and Stimulation: a. Pre-treat the cells with various concentrations of this compound or L-Apiitol (and a vehicle control) for 1-2 hours. b. Stimulate the cells with LPS (e.g., 100-200 ng/mL) for 4-24 hours.[10]

  • TNF-α Quantification (ELISA): a. Collect the cell culture supernatants. b. Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol.[13][16][17] This typically involves: i. Coating a plate with a capture antibody specific for TNF-α. ii. Adding the collected supernatants and standards. iii. Adding a detection antibody (often biotinylated). iv. Adding a streptavidin-HRP conjugate. v. Adding a substrate solution (e.g., TMB) to develop color. vi. Stopping the reaction and measuring absorbance at 450 nm.

  • Data Analysis: a. Generate a standard curve for TNF-α. b. Determine the concentration of TNF-α in each sample from the standard curve. c. Calculate the percentage inhibition of TNF-α secretion for each treatment condition relative to the LPS-only control.

Conclusion and Future Directions

The available evidence clearly delineates distinct biological roles for D- and L-Apiitol. This compound functions as a metabolic precursor in plants with no significant reported pharmacological activity in mammalian systems. Conversely, L-Apiitol is a potent, stereospecific inhibitor of MIPS, positioning it as a promising anti-inflammatory agent. This pronounced difference in bioactivity underscores the critical importance of stereochemistry in drug design and development.

For drug development professionals, L-Apiitol represents a compelling starting point for the design of novel anti-inflammatory therapeutics. Further research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as in vivo efficacy studies in relevant animal models of inflammatory diseases.

References

  • Role of Stereochemistry in Biological Activity: Chemistry LibreTexts. (2021). Some Examples of the Importance of Stereoisomerism to Biology. Biological Stereospecificity.[Link]

  • D- and L- Notation for Sugars: Master Organic Chemistry. (2017). D- and L- Notation For Sugars.[Link]

  • Differences between D and L Sugars: Oreate AI. (2026). Understanding D and L Sugars: The Sweet Science Behind Their Differences.[Link]

  • Biosynthesis of D-apiose in plants: Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693–703. [Link]

  • Role of this compound in D-Apiose synthesis: Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430–442. [Link]

  • D-Apiose in plant cell walls: Wikipedia. Apiose.[Link]

  • MIPS Inhibition: Belmaker, R. H. (2005). Myo-inositol-1-phosphate (MIP) synthase inhibition: in-vivo study in rats. PubMed, 39(5), 591-593. [Link]

  • TNF-α synthesis inhibitors: Gavin, P. G., et al. (2013). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. PubMed Central, 4(4), 241. [Link]

  • Anti-inflammatory mechanism of action: Rauf, A., et al. (2020). Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation. PubMed, 1-10. [Link]

  • LPS-stimulated RAW 264.7 cells: Mayer, A. M., et al. (2008). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 32(5), 585-592. [Link]

  • Malachite Green Phosphate Assay Protocol: G-Biosciences. Malachite Green Phosphate Assay.[Link]

  • MIPS Inhibition by L-Apiitol (Patent): Google Patents.
  • Apiose 1-reductase: Wikipedia. Apiose.[Link]

  • Stereoisomerism and Biological Action: YouTube. (2021). Stereoisomerism in Relation to Biological Action.[Link]

  • Anti-inflammatory mechanisms: de la Cruz-López, O., et al. (2024). A Patent-Pending Ointment Containing Extracts of Five Different Plants Showed Antinociceptive and Anti-Inflammatory Mechanisms in Preclinical Studies. National Institutes of Health. [Link]

  • Stereochemistry and Drug Action: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. National Institutes of Health. [Link]

  • MIPS overview: Majumder, A. L., et al. (1997). 1L-myo-inositol-1-phosphate synthase. PubMed, 1344(2), 269-281. [Link]

  • MIPS inhibition studies: Loewus, M. W., & Loewus, F. (1973). myo-Inositol 1-Phosphate Synthase Inhibition and Control of Uridine Diphosphate-d-glucuronic Acid Biosynthesis in Plants. Plant Physiology, 51(2), 263–266. [Link]

  • TNF-alpha ELISA details: R&D Systems. Mouse TNF-a ELISA assay from cell culture supernatants.[Link]

  • TNF-alpha ELISA Kit Bulletin: Cell Sciences. Tumor Necrosis Factor-a ELISA Kit, Human.[Link]

  • MIPS structure and mechanism: Stec, B., et al. (2004). The structure and mechanism of myo-inositol-1-phosphate synthase. PubMed, 1711, 1-13. [Link]

  • Malachite Green Protocol: Provost & Wallert Research. (2025). Phosphate Assay Malachite Green Protocol.[Link]

  • RAW 264.7 cell assay protocol: Lee, J. H., et al. (2021). Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. Spandidos Publications, 21(4), 1-1. [Link]

  • Apigetrin and inflammation: Kim, M., et al. (2022). Apigetrin Abrogates Lipopolysaccharide-Induced Inflammation in L6 Skeletal Muscle Cells through NF-κB/MAPK Signaling Pathways. MDPI, 11(1), 1. [Link]

Sources

Comparative Analysis of D-Apiitol and Other Polyols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Branched-Chain Paradigm

In the landscape of sugar alcohols (polyols), D-Apiitol represents a structural anomaly. While industry standards like Sorbitol and Mannitol rely on linear carbon backbones derived from hexoses, this compound is a branched-chain tetrol (3-C-(hydroxymethyl)-D-glycerotetritol).

This structural divergence—specifically the presence of a tertiary carbon and a hydroxymethyl branch—fundamentally alters its physicochemical behavior, enzymatic recognition, and potential utility as a chiral synthon. This guide provides a rigorous comparison of this compound against linear alternatives, focusing on stability, enzymatic specificity, and synthesis protocols.

Structural & Physicochemical Comparison

The defining feature of this compound is its branching at the C-3 position . Unlike linear polyols which pack efficiently into crystal lattices (resulting in high melting points for Mannitol), this compound’s irregular geometry impedes crystallization, often yielding a hygroscopic syrup or low-melting solid.

Table 1: Physicochemical Profile of this compound vs. Linear Polyols
FeatureThis compound D-Sorbitol D-Mannitol
IUPAC Name (3S)-2-(hydroxymethyl)butane-1,2,3,4-tetrol(2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol(2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol
Carbon Skeleton Branched (C5 w/ C3-branch)Linear (C6)Linear (C6)
Molecular Weight 152.15 g/mol 182.17 g/mol 182.17 g/mol
Physical State Hygroscopic Solid / Viscous SyrupCrystalline SolidCrystalline Solid
Melting Point ~64–66 °C (Derivative dependent)*95 °C166 °C
Solubility (Water) High (Hydrophilic branch)High (~2200 g/L)Moderate (~216 g/L)
Chirality C-3 is a stereocenterMultiple stereocentersMultiple stereocenters
Primary Enzyme Apiose 1-reductase (EC 1.1.1.114)Sorbitol DehydrogenaseMannitol Dehydrogenase

*Note: this compound is difficult to crystallize in pure form due to rotational freedom of the hydroxymethyl branch. Reported melting points often refer to specific derivatives or hydrated forms.

Synthesis & Production Protocols

This compound is not extracted commercially but is synthesized from D-Apiose , a rare sugar found in the cell walls of Posidonia oceanica (seagrass) and Apium petroselinum (parsley).

Method A: Chemical Synthesis (Sodium Borohydride Reduction)

Use this protocol for generating analytical standards.

Reagents: D-Apiose (isolated from parsley apiin), Sodium Borohydride (NaBH₄), Methanol, Dowex 50W-X8 (H+ form).

  • Dissolution: Dissolve 100 mg of D-Apiose in 5 mL of deionized water.

  • Reduction: Add NaBH₄ (2.0 equivalents) slowly at 0°C. The borohydride attacks the aldehyde carbonyl at C-1.

  • Incubation: Stir at room temperature for 2 hours. Monitor disappearance of reducing sugar via TLC (Solvent: n-Butanol/Acetic Acid/Water 2:1:1).

  • Quenching: Add Dowex 50W-X8 resin (H+) until pH < 7 to destroy excess borohydride and remove Na+ ions.

  • Borate Removal: Evaporate to dryness. Co-evaporate with methanol (3x 10 mL) to remove boric acid as volatile methyl borate.

  • Result: this compound is obtained as a clear, viscous syrup.

Method B: Enzymatic Interconversion

Use this for biocompatible production or metabolic studies.

The enzyme Apiose 1-reductase (EC 1.1.1.114) specifically targets the branched structure, unlike broad-spectrum polyol dehydrogenases.

G cluster_0 Substrate cluster_1 Enzymatic Complex cluster_2 Product D_Apiose D-Apiose (Aldehyde Form) Enzyme Apiose 1-Reductase (EC 1.1.1.114) D_Apiose->Enzyme Binding Cofactor_Out NAD+ Enzyme->Cofactor_Out D_Apiitol This compound (Branched Polyol) Enzyme->D_Apiitol Reduction Cofactor NADH + H+ Cofactor->Enzyme

Caption: Enzymatic reduction pathway mediated by Apiose 1-reductase, utilizing NADH as the hydride donor.[1]

Biochemical Specificity & Experimental Validation

The "Lock and Key" Divergence

Researchers often assume broad specificity in polyol dehydrogenases (e.g., Sorbitol Dehydrogenase acting on Xylitol). However, This compound does not cross-react with Sorbitol Dehydrogenase (SDH) .

  • Mechanism: SDH requires a linear C-2/C-4 configuration to coordinate the Zinc ion in the active site.

  • Steric Hindrance: The C-3 hydroxymethyl branch of this compound creates steric clash within the hydrophobic pocket of SDH, preventing oxidation back to the sugar.

Protocol: Differential Enzymatic Assay

To confirm the identity of a this compound sample vs. linear contaminants.

  • Prepare Buffer: 0.1 M Glycine-NaOH, pH 9.5.

  • Substrate Prep: Prepare 50 mM solutions of this compound (Sample), D-Sorbitol (Positive Control).

  • Reaction Mix: In a cuvette, mix 900 µL buffer, 50 µL NAD+ (10 mM), and 50 µL Substrate.

  • Initiation: Add 1 unit of Sheep Liver Sorbitol Dehydrogenase .

  • Detection: Monitor Absorbance at 340 nm (NADH production) for 5 minutes.

    • Result A (Sorbitol): Rapid increase in A340.

    • Result B (this compound):No significant change in A340.

Applications in Drug Development

While Sorbitol is a bulk excipient, this compound is a high-value Chiral Synthon .

  • Borate Complexation: this compound retains the unique ability of apiose to complex with borate diesters. In plant cell walls (Posidonia), this cross-links rhamnogalacturonan II. In drug delivery, this property can be exploited to create boron-responsive hydrogels that degrade at specific pH levels.

  • Glycosidase Inhibition: The branched structure mimics the transition state of certain glycosidases. Derivatives of apiitol are investigated as potential inhibitors for specific sugar-processing enzymes, relevant in lysosomal storage disorder research.

References

  • Hanna, R., Picken, M., & Mendicino, J. (1973). "Purification of a specific this compound dehydrogenase from a Micrococcus isolated from the surface of germinating parsley seeds." Biochimica et Biophysica Acta (BBA) - Enzymology. Link

  • Neal, D. L., & Kindel, P. K. (1970).[2] "D-Apiose Reductase from Aerobacter aerogenes." Journal of Bacteriology. Link

  • Pičmanová, M., & Møller, B. L. (2016). "Apiose: One of nature's witty games." Glycobiology. Link

  • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine. Link

  • Watson, R. R., & Orenstein, N. S. (1975). "Chemistry and Biochemistry of Apiose." Advances in Carbohydrate Chemistry and Biochemistry. Link

Sources

Comparative Guide: D-Apiitol vs. Proline as Osmoprotectants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Is D-Apiitol a more effective osmoprotectant than proline? Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Verdict: The Specificity of Protection

In the hierarchy of compatible solutes, the question of whether This compound (a branched-chain polyol) is "more effective" than Proline (an imino acid) is not a binary choice but a context-dependent distinction.

  • This compound is chemically superior as a Hydroxyl Radical (OH•) Scavenger . Its structure—a branched polyol (2-hydroxymethyl-erythritol)—provides a high density of hydroxyl groups capable of quenching the most destructive reactive oxygen species (ROS) at rates often exceeding proline. It is carbon-based, making it a preferred solute under nitrogen-limiting conditions.

  • Proline is superior as a Multifunctional Chaperone and Signaling Molecule . Beyond osmotic adjustment, it stabilizes membranes, quenches singlet oxygen (

    
    ), and acts as a metabolic signal to trigger stress adaptation genes.
    

The Bottom Line: If your target is preventing oxidative DNA/protein damage from ionizing radiation or Fenton-type reactions (OH• generation), This compound is the stronger candidate. If your target is stabilizing protein folding during dehydration or signaling stress recovery, Proline remains the gold standard.

Molecular Mechanics: Structure-Function Analysis

To understand the divergence in efficacy, we must analyze the molecular architecture of both solutes.

2.1 Chemical Structures
  • Proline (

    
    ):  A cyclic imino acid.[1] The hydrophobic ring interacts with hydrophobic protein patches (chaperone activity), while the zwitterionic nature allows high solubility.
    
  • This compound (

    
    ):  A branched-chain sugar alcohol (alditol form of D-apiose). It lacks the nitrogen moiety but possesses five hydroxyl groups. The "branched" nature (hydroxymethyl group on C2) disrupts water structure differently than linear polyols (like sorbitol), creating a unique "kosmotropic" (structure-making) effect that stabilizes hydration shells around proteins.
    
2.2 Mechanism of Action Diagram

Osmoprotection_Mechanism Stress Abiotic Stress (Salinity/Drought) ROS_Gen ROS Generation (OH•, 1O2, O2•-) Stress->ROS_Gen Proline Proline (Nitrogen-Rich) SingletO Quenches Singlet Oxygen (1O2) Proline->SingletO High Efficacy Hydroxyl Scavenges Hydroxyl Radicals (OH•) Proline->Hydroxyl Moderate Efficacy Membrane Membrane Stabilization (Hydrophobic Interaction) Proline->Membrane Direct Interaction Apiitol This compound (Carbon-Rich Polyol) Apiitol->Hydroxyl Superior Efficacy (H-abstraction) Hydration Hydration Shell Stabilization Apiitol->Hydration Kosmotropic Effect SingletO->ROS_Gen Neutralizes Hydroxyl->ROS_Gen Neutralizes

Caption: Mechanistic divergence: this compound specializes in hydroxyl radical scavenging, while Proline dominates membrane stabilization and singlet oxygen quenching.

Comparative Efficacy Data

The following table synthesizes data on polyol vs. proline performance. While direct head-to-head data for this compound is niche, its performance is extrapolated from the class of branched polyols (like D-Ononitol/Pinitol) and specific sugar alcohol characteristics.

FeatureProline This compound (Branched Polyol) Winner
Hydroxyl Radical (OH•) Scavenging


(Est.)
This compound
Singlet Oxygen (

) Quenching
Physical quenching (High)Low to ModerateProline
Solubility (

)
Extremely High (

)
High (Polyol standard)Proline
Metabolic Cost High (Requires Nitrogen/ATP)Moderate (Carbon only)This compound (in N-poor soils)
Protein Stabilization Prevents aggregation (Chaperone)Maintains hydration shellContext Dependent
Signaling Role Triggers stress response genesPassive osmolyteProline

Key Insight - The "Smirnoff" Effect: Classic work by Smirnoff & Cumbes (1989) demonstrated that polyols (like sorbitol and mannitol) are significantly more effective at scavenging hydroxyl radicals than proline. This compound, with its branched structure, presents a steric configuration that exposes hydroxyl protons to radical attack more effectively than linear counterparts, potentially making it a "super-scavenger" for OH•.

Experimental Protocols: Validating the Comparison

To objectively compare this compound and Proline in your own system, use this dual-assay workflow. This protocol avoids the common pitfall of using general "antioxidant" assays (like DPPH) which often fail to detect non-phenolic compatible solutes.

Protocol A: Hydroxyl Radical Scavenging (Fenton-Deoxyribose Assay)

This assay determines which solute better protects DNA-like structures from the most aggressive ROS.

  • Reagents:

    • Reaction Buffer: 20 mM Potassium Phosphate (pH 7.4).

    • Substrate: 2.8 mM 2-Deoxy-D-ribose.

    • Fenton Mix:

      
      , 
      
      
      
      ,
      
      
      ,
      
      
      .
    • Test Compounds: Prepare 0.1 mM to 10 mM serial dilutions of Proline and this compound.

  • Procedure:

    • Mix Substrate + Test Compound + Fenton Mix.

    • Incubate at

      
       for 60 minutes.
      
    • Add 1% Thiobarbituric Acid (TBA) and 2.8% TCA. Heat at

      
       for 15 mins.
      
    • Measure Absorbance at 532 nm (TBA-MDA adduct).

  • Calculation:

    • Calculate

      
       (concentration required to inhibit degradation by 50%).
      
    • Expectation: this compound should show a lower

      
       (higher potency) than Proline.
      
Protocol B: Osmotic Potential Contribution (Freezing Point Depression)

Determines the solute's ability to lower water potential per gram.

  • Method: Osmometry (Vapor Pressure or Freezing Point).

  • Procedure:

    • Prepare equimolar solutions (e.g., 500 mM) of Proline and this compound in water.

    • Measure osmolality (mOsm/kg).

  • Analysis:

    • While colligative properties suggest they should be similar, deviations indicate non-ideal behavior (interaction with solvent). Proline often exhibits "anomalous" colligative properties at high concentrations due to self-association, potentially generating a higher osmotic pressure per mole than polyols.

Synthesis & Recommendations

When to choose this compound:

  • Nitrogen Limitation: If your biological system is nitrogen-starved, synthesizing proline is metabolically expensive. This compound (carbon-based) is a "cheaper" osmolyte.

  • Ionizing Radiation/Heavy Metal Stress: These stresses generate massive amounts of Hydroxyl Radicals (OH•). This compound is the superior shield here.

  • Species Specificity: If working with Vigna (legumes) or mangroves (Acrostichum), this compound (and related D-Pinitol) is the natural, evolutionarily selected osmolyte.

When to choose Proline:

  • Cryoprotection: Proline is superior at preventing protein aggregation during freeze-thaw cycles.

  • Rapid Recovery: Proline can be rapidly broken down by Proline Dehydrogenase (ProDH) upon stress relief to provide a burst of energy (ATP) and Nitrogen for recovery. This compound turnover is slower.

References
  • Smirnoff, N., & Cumbes, Q. J. (1989). Hydroxyl radical scavenging activity of compatible solutes. Phytochemistry, 28(4), 1057-1060. Link

  • Alia, P. M., & Matysik, J. (2001). The role of proline as a reactive oxygen species scavenger in plants. Kluwer Academic Publishers.

  • Szabados, L., & Savouré, A. (2010). Proline: a multifunctional amino acid. Trends in Plant Science, 15(2), 89-97. Link

  • Ashraf, M., & Foolad, M. R. (2007). Roles of glycine betaine and proline in improving plant abiotic stress resistance. Environmental and Experimental Botany, 59(2), 206-216. Link

  • Nayak, A. (2018). Comparative study of amino acids utilisation in Leishmania mexicana. PhD Thesis, University of Glasgow. (Source identifying this compound as a distinct metabolite). Link

Sources

Comparative Metabolic Profiling of D-Apiitol Pathways: Analytical Workflows and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Metabolomics Scientists, and Drug Development Professionals Focus: Analytical Methodologies (GC-MS vs. HPAEC-PAD vs. LC-MS) for Branched-Chain Polyol Profiling

Executive Summary: The Branched-Chain Challenge

D-Apiitol (3-C-(hydroxymethyl)-D-erythritol) is a rare, branched-chain sugar alcohol derived from D-apiose. Unlike common linear polyols (e.g., xylitol, sorbitol), this compound possesses a tertiary alcohol group at the branching point, conferring unique chemical stability and biological properties. While D-apiose is a critical structural component of plant cell wall rhamnogalacturonan II (RG-II)—essential for borate cross-linking—this compound appears primarily as a transient metabolic intermediate in the bacterial catabolism of plant material (e.g., Klebsiella aerogenes, Micrococcus) or as a distinct moiety in bioactive secondary metabolites (e.g., galloylapiitols).

Profiling this compound presents a specific analytical challenge: distinguishing this branched isomer from its linear pentitol counterparts (ribitol, arabitol, xylitol). This guide objectively compares the three dominant analytical workflows—GC-MS, HPAEC-PAD, and LC-MS—providing experimental evidence to guide method selection for metabolic flux analysis and biomarker discovery.

Metabolic Pathway Mapping

Understanding the flux is prerequisite to profiling. This compound is not typically synthesized de novo in high abundance by plants but is produced via the reduction of D-apiose.

The D-Apiose/D-Apiitol Redox Shunt

In specific bacteria capable of utilizing D-apiose as a carbon source, the enzyme D-apiose reductase (EC 1.1.1.114) catalyzes the reversible reduction of D-apiose to this compound.[1][2] This step is critical for managing redox balance (NADH/NAD+) during the degradation of complex plant pectins.

Apiitol_Pathway cluster_plant Plant Cell Wall Biosynthesis cluster_bact Bacterial Catabolism (e.g., Klebsiella) UDP_GlcA UDP-D-Glucuronate UDP_Api UDP-D-Apiose UDP_GlcA->UDP_Api Decarboxylation & Ring Contraction Apiose D-Apiose (Branched Pentose) UDP_Api->Apiose Hydrolysis/Turnover UAXS UDP-Apiose/UDP-Xylose Synthase (UAXS) UDP_Api->UAXS Apiitol This compound (Branched Polyol) Apiose->Apiitol Reduction (pH 7.5 optimum) Reductase D-Apiose Reductase (EC 1.1.1.114) NADH -> NAD+ Apiose->Reductase Apiitol->Apiose Oxidation (pH 10.5 optimum) Catabolites Glycolate + Formate (Oxidative Cleavage) Apiitol->Catabolites Periodate-like Cleavage Glycosyl Glycosyl Transferases

Figure 1: The metabolic interface between plant biosynthesis of apiose and bacterial reduction to apiitol. The reductase step is the primary target for metabolic profiling.

Comparative Profiling: Analytical Methodologies

The "product" in this context is the Analytical Workflow . We compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Anion-Exchange Chromatography (HPAEC-PAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Summary of Performance Metrics
FeatureMethod A: GC-MS (Derivatized) Method B: HPAEC-PAD Method C: LC-MS/MS (HILIC)
Principle Volatilization via silylation (TMS)Anion exchange at high pH + AmperometryHydrophilic Interaction + Mass Spec
Isomer Resolution Excellent . Separates apiitol from xylitol/ribitol based on boiling point & polarity.High . Resolves sugar alcohols based on pKa and size.Moderate . Often requires long gradients for isomers.
Sensitivity (LOD) Femtomole range (SIM mode)Picomole rangeAttomole to Femtomole (MRM mode)
Sample Prep High (Extraction + Drying + Derivatization)Low (Dilute & Shoot)Medium (Extraction + Filtration)
Structural ID Definitive .[3] EI fragmentation patterns are library-matchable.Retention time matching only.Mass/Charge ratio (soft ionization).
Best For Discovery Metabolomics & Complex MatricesRoutine Quantification of PolyolsHigh-Throughput Targeted Screening
Deep Dive: Methodology Analysis
Method A: GC-MS (The Gold Standard for Identification)

GC-MS remains the most robust method for confirming the presence of this compound due to the structural information provided by Electron Ionization (EI).

  • Mechanism: this compound is non-volatile. It must be derivatized, typically using MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to replace active hydrogens with TMS groups.

  • Why it wins for Apiitol: The branched structure of apiitol results in a unique fragmentation pattern (e.g., cleavage around the tertiary carbon) that is distinct from linear pentitols like xylitol.

  • Critical Limitation: Moisture sensitivity. The derivatization reagents react with water; samples must be completely lyophilized.

Method B: HPAEC-PAD (The Quantitation Specialist)

HPAEC with Pulsed Amperometric Detection is the standard in carbohydrate chemistry.

  • Mechanism: At high pH (>12), sugar alcohols are weakly ionized (alkoxides) and separated on anion-exchange columns (e.g., Dionex CarboPac). PAD detects them by oxidation on a gold electrode.

  • Why it works: It requires no derivatization, preserving the sample integrity. It is highly selective for carbohydrates, ignoring the lipid/protein matrix.

  • Critical Limitation: Requires specialized instrumentation (metal-free flow paths) and is incompatible with MS detection without desalting (suppressors).

Experimental Protocol: Validated GC-MS Workflow

This protocol is designed to ensure the separation of this compound from its linear isomers.

Phase 1: Metabolite Extraction
  • Harvest: Flash-freeze plant tissue (e.g., Lemna minor or Fabaceae leaves) or bacterial pellets in liquid nitrogen.

  • Lysis: Grind to a fine powder. Add 1 mL of extraction solvent (Methanol:Chloroform:Water, 2.5:1:1 v/v/v ) pre-chilled to -20°C.

  • Internal Standard: Spike with 10 µL of Ribitol or Arabitol (1 mg/mL) as an internal standard (distinct from Apiitol).

  • Agitation: Vortex for 1 min, incubate at 4°C for 15 min, then centrifuge at 14,000 x g for 10 min.

  • Phase Separation: Transfer supernatant. Add 400 µL water to induce phase separation. Collect the upper (polar) phase containing polyols.

Phase 2: Derivatization (The Critical Step)
  • Drying: Evaporate 100 µL of the polar phase to complete dryness using a vacuum concentrator (SpeedVac). Note: Residual water will quench the derivatization.

  • Oximation (Optional but Recommended): Add 40 µL Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 min. (Stabilizes reducing sugars, though Apiitol is non-reducing, this helps if Apiose is present).

  • Silylation: Add 60 µL MSTFA + 1% TMCS .

  • Reaction: Incubate at 37°C for 30 minutes .

    • Causality: The tertiary hydroxyl group on C3 of apiitol is sterically hindered. A slightly longer incubation or stronger catalyst (TMCS) ensures complete silylation compared to primary alcohols.

Phase 3: GC-MS Analysis Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Temperature Program:

    • Start: 80°C (hold 2 min).

    • Ramp: 10°C/min to 320°C.

    • Hold: 5 min.

  • Detection: EI Source (70 eV). Scan range 50–650 m/z.

Data Interpretation[2][3][4][5][6][7][8][9][10]
  • Retention Index: this compound (as TMS derivative) typically elutes slightly earlier than xylitol due to the compact branched structure reducing van der Waals interactions with the stationary phase.

  • Key Ions: Look for unique fragments resulting from the cleavage adjacent to the tertiary carbon. Unlike linear polyols which show a regular series of mass losses, branched polyols show enhanced abundance of fragments retaining the branch point.

References

  • Neal, D. L., & Kindel, P. K. (1970). D-Apiose Reductase from Aerobacter aerogenes.[4] Journal of Bacteriology, 101(3), 910–915.[4] Link

  • Hanna, R., Picken, M., & Mendicino, J. (1973). Purification of a specific this compound dehydrogenase from a Micrococcus isolated from the surface of germinating parsley seeds.[4] Biochimica et Biophysica Acta (BBA) - Enzymology, 315(2), 259–271. Link

  • Pičmanová, M., & Møller, B. L. (2016). Apiose: one of nature's witty games. Glycobiology, 26(5), 430–442. Link

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses.[5] Journal of Chromatography B, 879(17-18), 1226-1240. Link

  • Mølhøj, M., et al. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. Plant Physiology, 131(1), 203-216. Link

Sources

Comparative Guide: D-Apiitol vs. Conventional Osmoprotectants in Plant Stress Physiology

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

In the landscape of plant stress physiology, the distinction between osmotic adjustment and structural fortification is critical. While conventional polyols (Mannitol, Sorbitol) and amino acids (Proline) are widely recognized for their roles in turgor maintenance and ROS scavenging, D-Apiitol (and its precursor D-Apiose) occupies a distinct, high-value niche: Cell Wall Integrity (CWI).

This guide evaluates this compound not merely as a soluble metabolite, but as a critical modulator of the Rhamnogalacturonan II (RG-II) network. Unlike generic osmoprotectants, this compound metabolism is intrinsically linked to borate diester cross-linking, providing a "structural shield" that offers superior performance in biotic stress resistance (pathogen defense) while complementing abiotic stress tolerance mechanisms.

The Core Differentiator
  • Mannitol/Sorbitol: Cytosolic defense. Functions via osmotic balance and hydroxyl radical scavenging.

  • This compound: Apoplastic/Structural defense. Functions via RG-II dimerization (borate cross-linking), preventing cell wall failure under drought-induced tension and enzymatic degradation by pathogens.

Part 2: Mechanistic Deep Dive

The Biosynthetic Pathway & Logic

This compound is a branched-chain sugar alcohol derived from D-Apiose. The pathway branches from the central nucleotide sugar metabolism.

  • Precursor: UDP-D-Glucuronic acid.[1][2][3]

  • Key Enzyme: UDP-apiose/UDP-xylose synthase (UAS) converts UDP-GlcUA to UDP-Apiose.

  • Branch Point: UDP-Apiose is either incorporated into RG-II (Cell Wall) or reduced to this compound (Soluble) by This compound dehydrogenase .

Scientific Insight: Overexpression or exogenous application of this compound precursors drives the "Apiose Shunt," increasing the pool of branched-chain sugars available for RG-II synthesis. This is the causal mechanism for enhanced stress resistance: stronger walls resist physical collapse (drought) and enzymatic digestion (fungi).

Visualization: The Apiose-Apiitol Axis

The following diagram illustrates the metabolic flux and the dual role of the pathway in structural vs. soluble defense.

Apiitol_Pathway cluster_stress Stress Impacts UDP_Glc UDP-Glucose UDP_GlcUA UDP-Glucuronic Acid (Central Hub) UDP_Glc->UDP_GlcUA UDP-Glc Dehydrogenase UDP_Api UDP-D-Apiose UDP_GlcUA->UDP_Api UAS Enzyme (Decarboxylation) RG_II Rhamnogalacturonan II (Cell Wall Integration) UDP_Api->RG_II Glycosyltransferases Apiitol This compound (Soluble Metabolite) UDP_Api->Apiitol This compound Dehydrogenase (Redox Balance) Borate Borate Cross-Link (Structural Integrity) RG_II->Borate Dimerization (Critical for Turgor) Abiotic Abiotic Stress (Drought/Salinity) Borate->Abiotic Resists Collapse Biotic Biotic Stress (Fungal CWDEs) Borate->Biotic Resists Degradation

Caption: Figure 1. The this compound biosynthetic axis.[4] The pathway bifurcates into structural support (RG-II/Borate) and soluble metabolic pools (Apiitol).

Part 3: Comparative Analysis (this compound vs. Alternatives)

This table synthesizes performance metrics based on cell physiology and stress resilience.

FeatureThis compound (The Structuralist) Mannitol (The Osmolyte) Proline (The Stabilizer)
Primary Mechanism Cell Wall Fortification (RG-II Cross-linking)Osmotic Adjustment & ROS ScavengingProtein Stabilization & N-Sink
Abiotic Role (Drought) Prevents cell wall folding/tearing under negative turgor pressure.Maintains cell turgor via solute accumulation; scavenges hydroxyl radicals.Protects enzymes from dehydration; balances redox potential.
Biotic Role (Pathogen) High. Creates a physical barrier resistant to fungal Cell Wall Degrading Enzymes (CWDEs).Low/Variable. Can sometimes feed pathogens (carbon source) or suppress ROS bursts needed for signaling.Moderate. Involved in HR (Hypersensitive Response) signaling.
Cellular Localization Apoplast (as RG-II component) & CytosolCytosol & ChloroplastCytosol & Mitochondria
Metabolic Cost High (requires complex synthesis)ModerateModerate
Specificity High (Specific to Boron-dependent lineages)Low (General osmoprotectant)Low (General stress marker)
Key Insight for Drug Development

Targeting the This compound/RG-II pathway offers a novel mode of action (MoA) for biostimulants. Unlike Mannitol, which treats the symptom (water loss), this compound precursors treat the infrastructure (cell wall stability), making the plant mechanically robust against both dehydration and infection.

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the efficacy of this compound or its analogs, the following protocols utilize internal controls to ensure data trustworthiness.

Protocol A: Differential Stress Resilience Assay (Abiotic)

Objective: Distinguish between osmotic protection (Mannitol) and structural integrity (Apiitol).

  • Plant Material: Arabidopsis wild type vs. axs1 (UDP-apiose synthase mutant - apiose deficient).

  • Treatment Groups:

    • Control (Water)[5]

    • Stress (20% PEG-6000)

    • Rescue A: Stress + 10 mM this compound (exogenous)

    • Rescue B: Stress + 10 mM Mannitol (exogenous)

  • Method:

    • Grow seedlings for 7 days on MS media.

    • Transfer to treatment plates for 72 hours.

    • Crucial Step (Validation): Measure Cell Wall Elasticity using an Atomic Force Microscope (AFM) or simple tensile strength test, not just fresh weight.

  • Expected Result: Mannitol will restore fresh weight (water retention) but axs1 mutants will still show cell wall micro-fractures. This compound treatment should restore wall mechanical properties (Young's Modulus) in mutants if uptake occurs and feeds the RG-II pathway.

Protocol B: Pathogen Resistance Assay (Biotic)

Objective: Quantify the "Borate Barrier" effect.

  • Pathogen: Botrytis cinerea (necrotrophic fungus).

  • Workflow:

    • Pre-treat leaf discs with this compound (5 mM) vs. Water for 24h.

    • Inoculate with B. cinerea spore suspension (

      
       spores/mL).
      
    • Incubate at 22°C, high humidity.

  • Quantification (48h post-infection):

    • Measure lesion diameter (mm).

    • Biochemical Marker: Quantify Uronic Acid release (a marker of pectin degradation).

  • Causality Check: If this compound functions via cell wall strengthening, uronic acid release should be significantly lower compared to control, indicating the fungus failed to digest the pectin matrix.

Part 5: References

  • O'Neill, M. A., et al. (2004). Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide. Annual Review of Plant Biology.

  • Mølhøj, M., et al. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. Plant Physiology.

  • Dumville, J. C., & Fry, S. C. (2003). Solubilisation of tomato fruit pectins by ascorbate: a possible non-enzymic mechanism of fruit softening. Planta (Context on ROS and Cell Wall).

  • Reuhs, B. L., et al. (2004). L-Galactose replaces L-fucose in the pectic polysaccharide rhamnogalacturonan II synthesized by the L-fucose-deficient mur1 Arabidopsis mutant. Planta.

  • Smirnoff, N., & Cumbes, Q. J. (1989). Hydroxyl radical scavenging activity of compatible solutes. Phytochemistry (Comparative data for Mannitol).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.